molecular formula C3H2BrN3O2 B1268424 4-Bromo-3-nitro-1H-pyrazole CAS No. 89717-64-6

4-Bromo-3-nitro-1H-pyrazole

Cat. No.: B1268424
CAS No.: 89717-64-6
M. Wt: 191.97 g/mol
InChI Key: WEQNDTYVEHMMMX-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C3H2BrN3O2 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345684
Record name 4-Bromo-3-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-64-6
Record name 4-Bromo-3-nitro-1H-pyrazole
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Record name 4-bromo-3-nitro-1H-pyrazole
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-3-nitro-1H-pyrazole is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromine atom, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, such as amines, enabling further derivatization. This guide provides a detailed exploration of the synthesis and characterization of this compound, offering field-proven insights, a step-by-step experimental protocol, and a comprehensive analysis of its spectral properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their discovery programs.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The ability to precisely functionalize the pyrazole ring is critical for modulating the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

This compound (CAS No: 89717-64-6) emerges as a particularly strategic intermediate. The C4-bromine atom is well-positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups. The C3-nitro group, a strong electron-withdrawing group, influences the reactivity of the ring and can be reduced to an amino group, providing a vector for amide bond formation, sulfonylation, or other derivatizations. This dual functionality makes it a cornerstone for building libraries of complex molecules for high-throughput screening and lead optimization.

Synthetic Methodology: A Guided Approach

The synthesis of this compound is most effectively achieved through a two-step process involving the bromination of 1H-pyrazole followed by regioselective nitration. This route is favored due to the accessibility of the starting material and the directing effects of the substituents on the pyrazole ring.

Step 1: Electrophilic Bromination of 1H-Pyrazole

The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles. The reaction proceeds by treating 1H-pyrazole with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to yield 4-bromo-1H-pyrazole.

Step 2: Regioselective Nitration of 4-bromo-1H-pyrazole

The subsequent nitration of 4-bromo-1H-pyrazole is the critical step that defines the final product. In electrophilic substitution on a pyrazole ring, the directing influence of existing substituents is paramount. The bromine atom at the C4 position is a deactivating but ortho-, para-directing group. However, in the pyrazole system, substitution is heavily favored at positions not adjacent to the N-H nitrogen (N1). The presence of the bromine at C4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to either the C3 or C5 position.

The C3 position is electronically favored for nitration over the C5 position in the 4-bromo intermediate. This regioselectivity is achieved by using a potent nitrating mixture, typically a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous transformations. Researchers should conduct their own risk assessment and optimize conditions as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 4-bromo-1H-pyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 4 mL per 1 g of starting material). Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 4-bromo-1H-pyrazole (1.0 eq) portion-wise to the chilled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 vol. relative to nitric acid) at 0 °C.

  • Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of 4-bromo-1H-pyrazole. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Reaction Quench: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice. This step is highly exothermic and should be performed with caution. A precipitate should form.

  • Neutralization & Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7. The crude product can then be collected by filtration or extracted with a suitable organic solvent like ethyl acetate (3x volumes).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two key signals: a singlet in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C5 position, and a broad singlet at a lower field (often >10 ppm) for the N-H proton. The exact chemical shifts can vary depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the three carbon atoms in the pyrazole ring. The chemical shifts will be influenced by the attached substituents. The C3 and C4 carbons, bonded to the nitro and bromo groups respectively, will be significantly deshielded. The C5 carbon will appear as a C-H doublet in a coupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound should exhibit characteristic absorption bands:

  • N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.

  • C-H Stretching: A sharp peak around 3000-3100 cm⁻¹.

  • NO₂ Asymmetric & Symmetric Stretching: Two strong and sharp bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). These are highly characteristic of the nitro group.

  • C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

  • C-Br Stretching: A weak band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₃H₂BrN₃O₂), the molecular weight is approximately 191.97 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 191 and 193).

Data Summary Table
Technique Characteristic Feature Expected Value / Observation
¹H NMR C5-H SignalSinglet, δ ~8.5-9.0 ppm
N1-H SignalBroad Singlet, δ >13 ppm
¹³C NMR Pyrazole Carbons3 signals, with C3 and C4 deshielded
IR Spectroscopy NO₂ Asymmetric StretchStrong, sharp band at ~1545 cm⁻¹
NO₂ Symmetric StretchStrong, sharp band at ~1360 cm⁻¹
N-H StretchBroad band at ~3100-3300 cm⁻¹
Mass Spec. (EI) Molecular Ion [M]⁺Isotopic doublet at m/z ≈ 191/193 (ratio ~1:1)

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of the product.

Safety and Handling

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Nitrating Mixture: The mixture of nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and reacts violently with many organic materials. Always prepare and use it in a chemical fume hood and add reagents slowly while cooling.

  • Brominated Compounds: Halogenated organic compounds are often toxic and should be handled with care to avoid skin contact and inhalation.

  • Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be disposed of according to institutional and local environmental regulations.

Conclusion

This compound is a high-value intermediate for chemical synthesis, particularly in the realm of drug discovery. The synthetic route via bromination and subsequent nitration of 1H-pyrazole is a reliable method for its preparation. Proper execution of the protocol and rigorous characterization using NMR, IR, and MS are crucial for ensuring the quality and identity of the final product. By understanding the principles behind its synthesis and characterization, researchers can confidently utilize this versatile building block to advance their scientific objectives.

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Forward

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Bromo-3-nitro-1H-pyrazole, a molecule of significant synthetic potential, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the compound's novelty and the limited availability of direct experimental spectra in public databases[1], this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct arrangement of a bromine atom, a nitro group, and a pyrazole core, dictates a unique electronic environment. This environment, in turn, gives rise to characteristic spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the pyrazole ring.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this compound would involve dissolving a 5-10 mg sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard[2][3]. Spectra would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion[4].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, exhibiting two main signals corresponding to the N-H and C-H protons of the pyrazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
N1-H13.0 - 14.0Broad SingletThe N-H proton of pyrazoles is known to be acidic and often appears as a broad signal at a downfield chemical shift due to hydrogen bonding and exchange[5].
C5-H8.0 - 8.5SingletThe C5-H proton is adjacent to a nitrogen atom and is influenced by the electron-withdrawing nitro group at C3 and the bromine at C4, leading to a downfield shift. Data from a similar structure, 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-mesitylbenzamide, shows a singlet for this proton at approximately 8.2 ppm[6].
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron density of the ring.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C3145 - 155This carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C495 - 105The C4 carbon is directly bonded to the bromine atom. Halogen substitution on a pyrazole ring typically shifts the carbon signal to this region[5].
C5130 - 140This carbon is adjacent to a nitrogen atom and is part of the aromatic system, resulting in a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H3100 - 3300 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=C / C=N1500 - 1600Ring Stretching
NO₂1520 - 1560 (asymmetric)Stretching
NO₂1340 - 1380 (symmetric)Stretching
C-Br500 - 600Stretching

The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding[5]. The strong absorptions corresponding to the nitro group are highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

The mass spectrum would typically be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Molecular Ion Peaks:

  • m/z (M⁺) for ⁷⁹Br: 190.93

  • m/z (M+2⁺) for ⁸¹Br: 192.93

The fragmentation of pyrazoles is a well-studied process and typically involves the loss of stable neutral molecules or radicals[7][8]. For this compound, the following fragmentation pathways are anticipated:

  • Loss of NO₂: A primary fragmentation will likely be the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 145/147.

  • Loss of HCN: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN)[7].

  • Loss of Br: Cleavage of the C-Br bond would lead to a fragment at m/z 112.

G M [M]⁺˙ m/z 191/193 M_minus_NO2 [M-NO₂]⁺ m/z 145/147 M->M_minus_NO2 - NO₂ M_minus_Br [M-Br]⁺ m/z 112 M->M_minus_Br - Br M_minus_HCN [M-HCN]⁺˙ m/z 164/166 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic characterization of this compound, while not widely documented with experimental data, can be confidently predicted through the analysis of related compounds and fundamental principles. The anticipated ¹H and ¹³C NMR spectra will reveal a simple yet informative pattern characteristic of the substituted pyrazole ring. The IR spectrum will be dominated by absorptions from the N-H and nitro groups, providing clear functional group identification. Finally, mass spectrometry will confirm the molecular weight and reveal a fragmentation pattern consistent with the loss of the nitro and bromo substituents. This comprehensive guide serves as a valuable resource for researchers, providing a predictive framework to aid in the synthesis, purification, and characterization of this and other novel pyrazole derivatives.

References

physical and chemical properties of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom and an electron-withdrawing nitro group on the pyrazole scaffold, offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its chemical reactivity and strategic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties[1]. The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the pyrazole ring.

This compound (CAS No: 89717-64-6) has emerged as a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity[2]. Simultaneously, the nitro group at the C3 position modulates the electronic properties of the ring, influencing its reactivity and the physiological activity of its derivatives. This dual-functionality makes it an ideal starting material for building libraries of novel compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation. The key properties of this compound are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Core Data Table
PropertyValueSource
CAS Number 89717-64-6[3][4]
Molecular Formula C₃H₂BrN₃O₂[3][4]
Molecular Weight 191.97 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 197-198 °C[3][5]
Boiling Point 320.1 ± 22.0 °C (Predicted)[3]
Density 2.2 ± 0.1 g/cm³[3]
pKa 7.03 ± 0.50 (Predicted)[5]
LogP 1.14[3]
SMILES C1=NNC(=C1Br)--INVALID-LINK--[O-][6]
InChI InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)[6]

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via electrophilic bromination of 3-nitro-1H-pyrazole. The following protocol is a validated method for its preparation.

Synthesis Workflow Diagram

synthesis_workflow start Combine 3-nitro-1H-pyrazole, NBS, and Water stir Stir at Room Temperature (Overnight) start->stir monitor Monitor Reaction (via TLC) stir->monitor workup Dilute with Water & Extract with Ethyl Acetate monitor->workup Reaction Complete wash Wash Organic Phase (Saturated NaCl) workup->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Yields this compound (White Solid) concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol describes the bromination of 3-nitro-1H-pyrazole using N-Bromosuccinimide (NBS).

  • Expertise & Causality: NBS is selected as the brominating agent due to its mild nature and high selectivity for aromatic systems, minimizing the formation of over-brominated byproducts. Water is an effective and environmentally benign solvent for this reaction, facilitating the process at room temperature without the need for harsh conditions.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 3-nitro-1H-pyrazole (1.0 g, 8.90 mmol) and N-bromosuccinimide (NBS) (1.73 g, 9.70 mmol).

  • Reaction Initiation: Add deionized water (15 mL) to the flask. The use of a slight excess of NBS (approx. 1.1 equivalents) ensures the complete consumption of the starting material.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature overnight. The extended reaction time allows the reaction to proceed to completion at ambient temperature.

  • In-Process Control (Self-Validation): Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate completion.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional water and transfer it to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash sequentially with a saturated sodium chloride (brine) solution. This step removes residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: This procedure typically affords the target compound, this compound, as a white solid with high purity and yield (approx. 93%)[4].

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 192, confirming the molecular weight of the product[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display characteristic signals for the pyrazole ring protons. Comparison with spectra of similar 4-halogenated-1H-pyrazoles can aid in assignment[7].

    • ¹³C NMR: The carbon spectrum will provide information on the chemical environment of each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, C-N bonds, and the asymmetric and symmetric stretches of the nitro (NO₂) group.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional groups.

  • The C4-Bromine Atom: This is the primary site for synthetic diversification. It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Heck Coupling: Reaction with alkenes. The ability to leverage these reactions allows for the systematic modification of the pyrazole core, which is essential for tuning the pharmacological properties of potential drug candidates[2].

  • The C3-Nitro Group: This powerful electron-withdrawing group influences the regioselectivity of further reactions and can itself be a synthetic precursor. It can be reduced to an amino group (NH₂), which opens up another avenue for functionalization, such as amide bond formation or diazotization.

reactivity_diagram core This compound C4-Br C3-NO₂ suzuki Suzuki Coupling (R-B(OH)₂) core:f0->suzuki sonogashira Sonogashira Coupling (R-C≡CH) core:f0->sonogashira buchwald Buchwald-Hartwig (R₂NH) core:f0->buchwald reduction Reduction (e.g., H₂, Pd/C) core:f1->reduction cc_product C-C Bond Formation suzuki->cc_product alkyne_product Alkynyl Pyrazole sonogashira->alkyne_product cn_product C-N Bond Formation buchwald->cn_product amino_product 4-Bromo-3-amino-1H-pyrazole reduction->amino_product

Caption: Key reaction pathways for the synthetic modification of the title compound.

Applications in Drug Development

The true value of this compound is realized in its application as a scaffold in drug discovery programs. By utilizing the reactivity described above, medicinal chemists can rapidly generate large libraries of structurally diverse pyrazole derivatives. These libraries are then screened against various biological targets to identify novel hit and lead compounds. The pyrazole core, functionalized through this intermediate, is found in molecules targeting oncology, infectious diseases, and central nervous system disorders[1][2].

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

  • Hazard Identification: this compound is classified as harmful and an irritant.

    • H302: Harmful if swallowed[5].

    • H315: Causes skin irritation[5].

    • H319: Causes serious eye irritation[5].

    • H335: May cause respiratory irritation[5].

  • Recommended Handling Protocol:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[8].

    • Handling: Avoid direct contact with the substance. Prevent the formation and spread of dust in the air[8].

    • Storage: Store in a cool, well-ventilated area in a tightly closed container. Keep away from light and incompatible materials like strong oxidizing agents[8][9].

    • First Aid:

      • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice[8].

      • Skin: Drench the affected skin with running water for at least 10 minutes. Remove contaminated clothing[8].

      • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[8].

      • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[8].

References

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrazole (CAS No. 89717-64-6): Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-nitro-1H-pyrazole, a strategically functionalized heterocyclic compound, has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and a nitro group on the pyrazole core, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and key applications, with a particular focus on its role as a precursor in the development of targeted therapeutics, including kinase inhibitors. Detailed, field-proven protocols and an analysis of its chemical reactivity are presented to empower researchers in leveraging this important intermediate for accelerated drug discovery and development programs.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric profile, enabling it to participate in a wide range of biological interactions. The strategic functionalization of the pyrazole ring is a key approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

This compound (CAS No. 89717-64-6) is a prime example of a highly versatile pyrazole-based intermediate. The presence of a bromine atom at the 4-position offers a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. Concurrently, the nitro group at the 3-position can be readily transformed into other functional groups, such as an amine, which is a common feature in many biologically active molecules. This dual functionality makes it a cornerstone for building complex molecules with desired biological activities, particularly in the fields of oncology, infectious diseases, and central nervous system disorders.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 89717-64-6[1]
Molecular Formula C₃H₂BrN₃O₂[4]
Molecular Weight 191.97 g/mol [1]
Appearance White to off-white solid
Melting Point 197-198 °C
Predicted XlogP 1.1[4]
Monoisotopic Mass 190.93304 Da[4]

Spectroscopic Characterization:

While a dedicated, publicly available, and fully assigned set of spectra for this compound is not readily found in the literature, data for closely related analogs and general knowledge of pyrazole chemistry allow for a reliable prediction of its spectral characteristics. Commercial suppliers of this rare chemical note that they do not typically collect analytical data.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak for the C5-H proton, likely as a singlet, in the downfield region (typically δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring and its substituents. The N-H proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display three signals for the pyrazole ring carbons. The carbon bearing the bromine (C4) and the carbon bearing the nitro group (C3) will be significantly influenced by these substituents. The C5 carbon will also be identifiable.

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H stretch (around 3100-3400 cm⁻¹), C-H stretch of the aromatic ring, and strong asymmetric and symmetric stretches for the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the electrophilic bromination of 3-nitro-1H-pyrazole. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, offering milder reaction conditions and better selectivity compared to elemental bromine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 3-Nitro-1H-pyrazole Reaction Electrophilic Bromination Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 3-Nitro-1H-pyrazole

This protocol is based on established procedures for the bromination of pyrazoles.

Materials:

  • 3-Nitro-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or a suitable polar aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitro-1H-pyrazole (1.0 equivalent) in acetonitrile.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating may be applied to drive the reaction to completion if it is sluggish at room temperature.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine species), saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve both the starting material and the reagent without participating in the reaction.

  • Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.

  • Work-up: The aqueous washes are crucial for removing byproducts. Sodium thiosulfate neutralizes any remaining brominating species, and sodium bicarbonate removes acidic impurities, leading to a cleaner crude product for purification.

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.

Reactivity_Diagram cluster_core cluster_reactions Key Reactions cluster_products Resulting Scaffolds Core This compound N_Alkylation N-Alkylation Core->N_Alkylation R-X, Base Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)₂, Pd catalyst Nitro_Reduction Nitro Group Reduction Core->Nitro_Reduction Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Product_N N-Substituted Pyrazoles N_Alkylation->Product_N Product_Suzuki 4-Aryl/Heteroaryl Pyrazoles Suzuki->Product_Suzuki Product_Amino 4-Bromo-3-aminopyrazole Nitro_Reduction->Product_Amino

Caption: Key reaction pathways for this compound.

4.1. N-Alkylation

The pyrazole ring nitrogen can be readily alkylated under basic conditions. This is a crucial step for introducing substituents that can modulate solubility, metabolic stability, and target engagement.[5] The regioselectivity of alkylation (at N1 or N2) can be influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and base.[3]

4.2. Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in kinase inhibitors and other drug molecules.[8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.[9]

4.3. Nitro Group Reduction

The nitro group can be selectively reduced to an amino group using various reducing agents, such as iron powder in acidic media, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C). This transformation is fundamental as it introduces a key hydrogen bond donor and a site for further functionalization, such as amide bond formation.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.

5.1. Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyrazole core that serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The general strategy involves:

  • N-Alkylation/Arylation: Introduction of a desired substituent on the pyrazole nitrogen.

  • Suzuki Coupling: Installation of an aryl or heteroaryl group at the 4-position.

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Further Functionalization: Acylation or other modifications of the newly formed amino group to build out the final inhibitor structure.

This stepwise approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core, leading to the optimization of potency and selectivity. The pyrazolo[3,4-b]pyridine scaffold, a known core for many kinase inhibitors, can be accessed through multi-step syntheses where a functionalized pyrazole is a key intermediate.[10]

5.2. Other Therapeutic Areas

Beyond kinase inhibitors, the pyrazole scaffold is implicated in a wide range of therapeutic targets. The ability to introduce diverse functionality through the bromine and nitro handles of this compound makes it a valuable starting point for generating libraries of compounds for screening against various biological targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds suggest the following:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful and flexible platform for the synthesis of complex, biologically active molecules. Its dual functionality allows for a modular and systematic approach to drug design and optimization, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage this potent building block in their drug discovery endeavors. The continued exploration of the reactivity of this and related functionalized pyrazoles will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

biological activity of 4-Bromo-3-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of 4-Bromo-3-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological effects.[1] The strategic introduction of specific substituents, such as bromo and nitro groups, onto the pyrazole ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity.[2] This guide focuses on the this compound framework, a substructure of growing interest due to its potential in developing novel therapeutic agents. We will explore the synthesis, diverse biological activities—with a primary focus on anticancer and antimicrobial applications—structure-activity relationships, and key mechanistic insights related to these derivatives. This document serves as a technical resource, consolidating current knowledge and providing validated experimental protocols to empower researchers in the field of drug discovery.

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their structural versatility and ability to participate in various intermolecular interactions have made them a cornerstone in the design of bioactive molecules.[2] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif, highlighting its therapeutic relevance.[1]

The introduction of a bromine atom at the C4 position and a nitro group at the C3 position creates the this compound core.

  • The Bromo Group: As a halogen, bromine can increase lipophilicity, potentially enhancing membrane permeability. More importantly, it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries.[3][4]

  • The Nitro Group: This strong electron-withdrawing group significantly alters the electronic landscape of the pyrazole ring, influencing its reactivity and potential to interact with biological targets.[5] The nitro group can also act as a hydrogen bond acceptor and is a known pharmacophore in various antimicrobial and anticancer agents.

The combination of these two groups on the pyrazole scaffold provides a unique platform for developing compounds with potent and potentially novel mechanisms of action.

Synthetic Strategies: An Overview

The synthesis of this compound derivatives typically involves a multi-step process starting from the pyrazole core. A general pathway involves the nitration of the pyrazole ring, followed by bromination.

The nitration of pyrazoles can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride.[5] The regioselectivity of this reaction is crucial. N-nitration can occur first, followed by a thermal rearrangement to yield C-nitropyrazoles, such as 3-nitropyrazole.[6][7] Subsequent bromination, often using agents like N-bromosaccharin or elemental bromine, can then introduce the bromine atom at the desired position.[3] The reactivity and substitution pattern are heavily influenced by the existing groups on the pyrazole ring.[5]

Below is a conceptual workflow for the synthesis and evaluation of these derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Analysis s1 Pyrazole Starting Material s2 Nitration (e.g., HNO3/H2SO4) s1->s2 s3 Bromination (e.g., NBS) s2->s3 s4 This compound Core s3->s4 s5 Further Derivatization (e.g., Suzuki Coupling at Bromo position) s4->s5 b1 Anticancer Screening (e.g., MTT Assay) s5->b1 Test Compounds b2 Antimicrobial Screening (e.g., MIC Determination) s5->b2 b3 Mechanism of Action Studies b1->b3 Active Hits b2->b3 a1 Structure-Activity Relationship (SAR) b3->a1 a2 Lead Optimization a1->a2

Caption: General workflow from synthesis to lead optimization.

Spectrum of Biological Activities

Anticancer Activity

Pyrazole derivatives are widely investigated for their antiproliferative properties against various cancer cell lines.[8][9] Derivatives of the this compound scaffold are hypothesized to exert potent anticancer effects through several mechanisms.

  • Induction of Apoptosis: Many pyrazole compounds induce programmed cell death. Studies on related pyrazoles have shown they can activate apoptotic pathways involving the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[8] This leads to the activation of caspases (e.g., caspase-3/7) and ultimately, cell death.[10]

  • Cell Cycle Arrest: The disruption of the normal cell cycle is a key strategy for anticancer drugs. Pyrazole derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[8]

  • Inhibition of Tubulin Polymerization: The microtubular cytoskeleton is a validated target for cancer therapy. Certain pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to established drugs like vinca alkaloids.[8][10] This disruption leads to mitotic arrest and apoptosis.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[11] Specific derivatives can be designed to target kinases that are overactive in cancer, such as Janus kinase (JAK) or anaplastic lymphoma kinase (ALK).[11][12]

Derivative Class Cancer Cell Line Activity Metric (IC₅₀) Reference
Substituted PyrazolesHuman Ovarian (A2780)Low micromolar range[8]
(4-bromophenyl)-1H-pyrazoleColon (HCT-116), Lung (NCI-H522)~10 µM[11][12]
Phenyl-pyrazole derivativeHepatocellular Carcinoma (HepG2)8.5 µM[13]
Novel Pyrazole (PTA-1)Triple-Negative Breast (MDA-MB-231)Low micromolar range[10]

Table 1: Representative anticancer activities of various pyrazole derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is critical due to rising antibiotic resistance.[14] Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[15][16] The presence of halogens (like bromine) and nitro groups is often associated with enhanced antimicrobial efficacy.[2]

  • Antibacterial Action: Pyrazole derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][17] The mechanism can involve the inhibition of essential enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[18]

  • Antifungal Action: Activity against fungal pathogens like Candida albicans and Aspergillus niger has also been reported.[15][17] Some pyrazole-containing compounds function similarly to azole antifungals by inhibiting enzymes involved in ergosterol biosynthesis.

Derivative Microorganism Activity Metric (MIC) Reference
Pyrazole-thiadiazineS. aureus, E. coli62.5–125 µg/mL[14]
Nitrofuran-pyrazoleC. albicansComparable to Fluconazole[17]
Bromo-thienyl-pyrazoleVarious bacteria & fungiPotent activity reported[17]

Table 2: Representative antimicrobial activities of various pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For this compound derivatives, several structural features are key:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical. Bulky aryl or alkyl groups can influence the molecule's orientation and binding affinity to a target protein. Modifying this position is a primary strategy for optimizing potency and selectivity.[2][19]

  • C5-Substitution: The C5 position offers another point for modification. Adding different functional groups here can impact solubility, metabolic stability, and target engagement.

  • The Role of Bromine: As previously mentioned, the bromine at C4 is not just a synthetic tool. Its size and electronegativity contribute to the overall binding profile. In some cases, replacing bromine with other halogens (Cl, I) or other groups can be explored to fine-tune activity.[2]

  • The Role of the Nitro Group: The potent electron-withdrawing nature of the nitro group at C3 is crucial for the scaffold's inherent activity. Shifting its position or replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) would likely have a profound impact on biological function.[2][5]

Mechanistic Pathways: Induction of Apoptosis

A key mechanism of action for many anticancer pyrazoles is the induction of apoptosis. The diagram below illustrates a simplified, hypothetical pathway by which a this compound derivative might trigger this process, based on established mechanisms for related compounds.[8]

G compound This compound Derivative stress Cellular Stress / Microtubule Disruption compound->stress p53 ↑ p53 Activation stress->p53 p21 ↑ p21 Expression p53->p21 bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 cdk CDK Inhibition p21->cdk g2m G2/M Cell Cycle Arrest cdk->g2m cyto Mitochondrial Outer Membrane Permeabilization bax->cyto bcl2->cyto Inhibits cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential p53-mediated apoptotic pathway.

Key Experimental Protocols

The protocols described below are foundational for evaluating the biological activity of novel this compound derivatives.

Protocol: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cultured cell lines. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The rationale for this step is to allow viable cells to reduce the MTT into formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test pyrazole derivative in MHB. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related pyrazole derivatives strongly suggests potential for potent anticancer and antimicrobial activities.[8][15][17] The bromo and nitro substituents provide both electronic modulation and synthetic flexibility, which are highly desirable in a drug discovery program.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and screening a focused library of derivatives with modifications at the N1 and C5 positions to build a comprehensive SAR model.

  • Mechanism Deconvolution: For lead compounds, performing in-depth studies (e.g., RNA sequencing, proteomics, specific enzyme assays) to precisely identify the molecular target(s) and pathways.[10]

  • In Vivo Evaluation: Advancing promising candidates with favorable in vitro activity and low cytotoxicity in normal cells to preclinical animal models to assess efficacy, pharmacokinetics, and safety.[20]

By leveraging the unique chemical properties of this scaffold, researchers are well-positioned to discover next-generation therapeutics to address unmet needs in oncology and infectious diseases.

References

reactivity of the bromine atom in 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-3-nitro-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its value stems from the versatile reactivity of the C4-bromine atom, which is significantly influenced by the electronic interplay of the pyrazole core and the strongly electron-withdrawing nitro group at the C3 position. This guide provides a comprehensive analysis of the bromine atom's reactivity, focusing on its participation in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase the strategic application of this scaffold in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

The Electronic Architecture: Understanding the Reactivity of the C4-Br Bond

The is not merely that of a typical aryl bromide. It is a finely tuned system dictated by the synergistic electronic effects of its constituent parts: the pyrazole ring and the nitro substituent.

  • The Pyrazole Core: The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like and contributes its lone pair to the aromatic π-system, while the N2 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring. This arrangement makes the pyrazole ring electron-rich in nature but also susceptible to protonation or coordination at N2.[1][2] The presence of the N-H proton imparts acidity, which can influence reaction conditions, often necessitating N-protection or the use of appropriate bases to prevent catalyst inhibition or side reactions.[3]

  • The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). It deactivates the entire aromatic ring towards electrophilic attack but, crucially, strongly activates it for nucleophilic aromatic substitution (SNAr).[4][5] Its presence is paramount for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr, particularly when it is ortho or para to the leaving group.

  • Synergistic Activation: The combined influence of the pyrazole ring and the C3-nitro group renders the C4-position electron-deficient. This electronic "pull" polarizes the C4-Br bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. Furthermore, this electron deficiency facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles, making the C4-Br bond a versatile handle for a wide range of synthetic transformations.[6][7]

Key Synthetic Transformations at the C4-Position

The activated C4-bromine atom serves as an excellent leaving group and a versatile coupling partner in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the C3 position makes the C4-position highly susceptible to nucleophilic attack. This reaction proceeds via an addition-elimination mechanism.

The mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the ortho-nitro group, which is a critical stabilizing interaction.[4][5] The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The choice of solvent and base is critical to deprotonate the nucleophile without causing unwanted side reactions with the pyrazole N-H.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations.[6][8]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the bromopyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C4 position.

The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern palladium precatalysts, such as XPhos Pd G2, are often effective for coupling challenging heteroaryl halides.[11]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->ox_add trans Transmetalation Ar-Pd(II)(R)L₂ ox_add->trans red_elim Reductive Elimination R-Ar trans->red_elim red_elim->pd0 product Coupled Product red_elim->product arbr This compound arbr->ox_add boronic R-B(OH)₂ + Base boronic->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O100High[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O9085-95[12]
3Thiophen-2-ylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O100High[11]
4Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O8075-85N/A

Note: Yields are representative and can vary based on the specific substrate and precise conditions.

To forge C-N bonds, the Buchwald-Hartwig amination is the premier method. It couples the bromopyrazole with a primary or secondary amine using a palladium catalyst, a phosphine ligand (like tBuDavePhos), and a base.[13][14] This reaction is instrumental in synthesizing libraries of aminopyrazoles, a common scaffold in medicinal chemistry. The N-H of the pyrazole often requires protection (e.g., with a trityl group) to prevent competitive N-arylation and catalyst deactivation.[14]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromopyrazole with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) iodide.[15] The resulting alkynylpyrazoles are valuable intermediates for further functionalization or as core components in materials with interesting electronic properties.

Practical Applications in Drug Discovery and Materials Science

The functionalized pyrazoles synthesized from this compound are prevalent in various high-value applications.

  • Medicinal Chemistry: The pyrazole nucleus is a "privileged scaffold" found in numerous marketed drugs, including anti-inflammatory agents (Celecoxib), anti-cancer therapies, and CNS-active compounds.[2][15][16][17] The ability to diversify the C4 position through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, introducing different aryl groups via Suzuki coupling can modulate a compound's binding affinity to a target protein.[17]

  • Agrochemicals: Pyrazole derivatives are also used in the development of potent herbicides, fungicides, and pesticides.[15]

  • Materials Science: The rigid, aromatic structure of the pyrazole ring, combined with the ability to introduce conjugated substituents via cross-coupling, makes these compounds candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[18]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific substrate and laboratory safety procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling 4-bromopyrazoles.[12]

Exp_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Add bromopyrazole, boronic acid, Pd catalyst, and base to Schlenk tube C 3. Solvent Addition B->C Evacuate and backfill with Argon (3x) D 4. Reaction C->D Add degassed solvents (e.g., Dioxane/H₂O) E 5. Workup D->E Heat with stirring (e.g., 90°C, 6h) F 6. Purification E->F Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄ G G F->G Purify via column chromatography

Caption: High-level experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reagent Preparation: To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 equiv).

  • Inerting the System: Seal the tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Methodology:

  • Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., sodium methoxide, 1.2 equiv) in a suitable anhydrous solvent (e.g., DMF or THF). If starting from an alcohol or thiol, add a strong base (e.g., NaH, 1.2 equiv) at 0 °C and stir for 15-30 minutes to generate the nucleophile in situ.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise to the nucleophile solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block whose reactivity is dominated by the electron-deficient nature of its C4 position. The bromine atom serves as an exceptional handle for functionalization through both nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic effects at play and the optimization of reaction conditions allows chemists to strategically and efficiently construct complex, highly functionalized pyrazole derivatives for applications spanning drug discovery to materials science.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: The Imperative of Purity in Research

4-Bromo-3-nitro-1H-pyrazole is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and material science. Its unique arrangement of a pyrazole core functionalized with both an electron-withdrawing nitro group and a reactive bromo-substituent makes it a versatile precursor for synthesizing a diverse range of more complex molecules. The integrity of such a starting material is paramount; the success of a multi-step synthesis, the validity of a biological screening assay, and the reproducibility of an experiment all hinge on the chemical purity and stability of the reagents used.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond a simple list of storage conditions, we will explore the causality behind the recommended protocols, offering field-proven insights to ensure the long-term integrity of this critical research chemical. Every recommendation is designed as part of a self-validating system to maintain compound quality from receipt to final use.

Section 1: Core Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for proper handling and storage. The data below represents typical values and should be confirmed with the certificate of analysis for a specific batch.

PropertyValueSource(s)
CAS Number 89717-64-6[1]
Molecular Formula C₃H₂BrN₃O₂
Molecular Weight 191.97 g/mol
Appearance Light yellow powder/solid[2]
Melting Point 197-198 °C

Section 2: The Chemical Stability Profile

While generally stable under recommended conditions, the stability of this compound is not absolute.[3] Its functional groups present specific vulnerabilities to environmental factors.

Key Factors Influencing Degradation

A. Photostability (Light Sensitivity): The most significant vulnerability of this compound is its sensitivity to light.[3] The nitro group (-NO₂) on the pyrazole ring can absorb energy from UV and visible light. This excitation can lead to the formation of reactive intermediates, potentially initiating degradation cascades such as radical reactions, ring cleavage, or debromination. Therefore, consistent protection from light is the most critical aspect of its storage.

B. Thermal Stability: Elevated temperatures and heat should be avoided.[2][3] While the compound has a relatively high melting point, prolonged exposure to heat, even well below this temperature, can provide the activation energy needed to initiate decomposition. Combustion can produce highly toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr) gas.[3][4]

C. Chemical Incompatibilities: To prevent hazardous reactions and sample degradation, this compound must be stored away from incompatible materials.[2]

  • Strong Oxidizing Agents: These can react exothermically with the pyrazole ring and nitro group, leading to rapid and uncontrolled decomposition.[3]

  • Strong Acids and Bases: These can catalyze degradation or react with the N-H proton of the pyrazole ring, altering the compound's structure and purity.[2][3]

Section 3: Hypothesized Degradation Pathways

While specific degradation kinetic studies for this compound are not extensively published, we can propose likely degradation pathways based on the chemistry of related nitroaromatic and heterocyclic compounds.[5][6] These pathways underscore the importance of the storage conditions outlined in this guide.

Degradation_Pathways Diagram 1: Hypothesized Degradation Pathways A This compound B Excited State Intermediate A->B UV/Visible Light D Reduced Intermediates (e.g., nitroso, hydroxylamino species) A->D Reducing Agents / Contaminants E Final Mineralization Products (CO₂, H₂O, NOx, HBr) A->E High Heat / Combustion C Photolytic Degradation Products (e.g., debrominated species, ring-opened fragments) B->C Radical Reactions C->E Harsh Oxidation D->E Harsh Oxidation

Caption: Hypothesized degradation routes for this compound.

Section 4: Field-Validated Protocols for Storage and Handling

Adherence to strict protocols is necessary to preserve the integrity of the compound for research applications.

Protocol: Long-Term Storage

This protocol is designed for the storage of the main stock container upon receipt and for any duration exceeding one month.

Objective: To maintain the chemical purity and prevent degradation of this compound for long-term use.

Methodology:

  • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage to the seal or packaging.

  • Container Integrity: Ensure the container is tightly closed to prevent exposure to atmospheric moisture.[2][3] The original packaging should be used whenever possible.[3]

  • Light Protection: Immediately place the manufacturer's container inside a secondary, opaque container or wrap it in aluminum foil to provide a robust barrier against light.

  • Temperature Control: Transfer the protected compound to a designated cold storage unit.

  • Logging: Record the date of receipt, batch number, and storage location in the laboratory inventory system.

Recommended Long-Term Storage Conditions:

ParameterConditionRationaleSource(s)
Temperature 2-8 °CReduces the rate of potential slow-degradation reactions.
Atmosphere Sealed in Dry AirThe compound should be kept sealed and dry. For exceptionally sensitive applications, storage under an inert gas (Argon or Nitrogen) is a best practice.[1]
Light In Complete DarknessPrevents photolytic degradation, a primary risk for this compound.[1][3]
Container Tightly Closed, Original PackagingPrevents contamination and exposure to air/moisture.[3]
Protocol: Sample Handling and Aliquoting Workflow

This workflow minimizes the risk of contaminating and degrading the primary stock during routine experimental use.

Objective: To safely retrieve a sample for experimental use while protecting the bulk material from environmental exposure.

Handling_Workflow Diagram 2: Sample Handling & Aliquoting Workflow cluster_storage Cold Storage (2-8°C, Dark) cluster_lab Fume Hood / Ventilated Area cluster_return Return to Storage A Retrieve Primary Container B Allow Container to Equilibrate to Room Temperature A->B Prevents condensation C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Required Amount into Secondary Container C->D E Create Aliquots for Future Use (Recommended) D->E F Securely Seal Primary Container D->F G Return to Cold, Dark Storage F->G

Caption: A validated workflow for handling solid this compound.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety glasses, protective gloves, and a lab coat.[3][7]

  • Ventilation: All handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust particles.[2][3]

  • Equilibration: Remove the primary container from cold storage and allow it to equilibrate to ambient temperature before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Weighing: Briefly open the container in the fume hood, quickly weigh the desired amount into a clean, secondary vial, and immediately and tightly reseal the primary container.

  • Aliquoting: For projects requiring frequent use, it is highly advisable to create smaller, single-use aliquots from the main stock. This practice minimizes the number of times the primary container is opened, drastically reducing the cumulative risk of degradation from light, air, and moisture exposure.

  • Return to Storage: Promptly return the primary container to the recommended dark, 2-8 °C storage conditions.

Conclusion

The chemical integrity of this compound is best maintained through a systematic approach to storage and handling. The principal threats to its stability are light, heat, and incompatible chemicals. By adhering to the protocols outlined in this guide—specifically, storage at 2-8 °C in a tightly sealed, opaque container and utilizing a careful aliquoting strategy—researchers can ensure high purity and achieve reliable, reproducible results in their scientific endeavors.

References

solubility of 4-Bromo-3-nitro-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitro-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a wide array of pharmacologically active compounds.[1][2][3][4] Its utility in synthetic protocols is fundamentally governed by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its physicochemical properties and the principles of solvent-solute interactions. We present a theoretical framework for predicting its solubility, detailed experimental protocols for both quantitative and qualitative solubility determination, and a structured overview of its expected solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior. These properties influence its interactions with different solvents and provide a basis for selecting appropriate solvent systems for various applications.

PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[5][6]
Molecular Weight 191.97 g/mol [5][6]
Melting Point 197-198 °C[5]
Calculated logP 1.14[5]
Hydrogen Bond Donor Yes (N-H)[7][8][9]
Hydrogen Bond Acceptor Yes (N, NO₂)[7][8][9]

The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen atom). The presence of a nitro group (-NO₂) significantly increases the molecule's polarity and provides an additional hydrogen bond acceptor site. The bromine atom, while contributing to the molecular weight, has a more modest effect on polarity. The calculated octanol-water partition coefficient (logP) of 1.14 suggests that the compound has a degree of lipophilicity, but the presence of the polar nitro group and the hydrogen bonding capable pyrazole ring indicates it will not be exclusively soluble in nonpolar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

2.1. Role of Polarity

Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., methanol, ethanol, water) possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given that this compound has both hydrogen bond donor and acceptor sites, it is expected to exhibit favorable solubility in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) have dipole moments and can act as hydrogen bond acceptors but lack a hydrogen bond donating capability. The nitro group and the pyrazole nitrogen of the target compound can interact favorably with these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene) lack a significant dipole moment and primarily interact through weaker van der Waals forces. Due to the polar nature of the nitro group and the pyrazole ring, this compound is expected to have limited solubility in nonpolar solvents.

2.2. Impact of Hydrogen Bonding

The ability of the N-H group in the pyrazole ring to act as a hydrogen bond donor is a critical factor in its solubility in protic solvents.[7][8][9] Similarly, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, facilitating dissolution in solvents that can donate hydrogen bonds.

Predicted Solubility Profile

Based on the theoretical framework, a predicted solubility profile for this compound in a range of common organic solvents is presented below. This table also includes the polarity index of the solvents for a more quantitative comparison.[11][12]

SolventTypePolarity IndexPredicted Solubility
Hexane Nonpolar0.1Very Low
Toluene Nonpolar2.4Low
Dichloromethane Polar Aprotic3.1Moderate
Diethyl Ether Polar Aprotic2.8Low to Moderate
Ethyl Acetate Polar Aprotic4.4Moderate
Acetone Polar Aprotic5.1High
Acetonitrile Polar Aprotic5.8High
Isopropanol Polar Protic3.9Moderate to High
Ethanol Polar Protic4.3High
Methanol Polar Protic5.1High
Dimethylformamide (DMF) Polar Aprotic6.4Very High
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very High

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline methods for both quantitative and qualitative solubility assessment.

4.1. Quantitative Solubility Determination: Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

G prep Sample Preparation: Accurately weigh excess This compound add_solvent Add a known volume of the selected organic solvent prep->add_solvent equilibrate Equilibration: Stir or shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium add_solvent->equilibrate separate Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution equilibrate->separate aliquot Sample Aliquot: Carefully withdraw a known volume of the clear supernatant separate->aliquot analyze Analysis: Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis) aliquot->analyze calculate Calculation: Calculate the solubility in units such as mg/mL or mol/L analyze->calculate

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid ensures that the resulting solution is saturated.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or stirrer. Allow the mixture to equilibrate for 24 to 48 hours. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Dilution and Analysis: Take a known volume of the clear saturated solution and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to determine the concentration of the solute.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

4.2. Qualitative Solubility Testing

A rapid assessment of solubility can be performed to classify a compound's solubility in a particular solvent.[13][14]

Workflow for Qualitative Solubility Testing

G start Start: Place a small, known amount (e.g., 1-5 mg) of the compound in a test tube add_solvent Add a small volume (e.g., 0.1 mL) of the solvent start->add_solvent observe Observe for dissolution (agitate if necessary) add_solvent->observe soluble Soluble: The solid completely dissolves observe->soluble insoluble Insoluble or Partially Soluble: Solid remains observe->insoluble end Classify Solubility: (e.g., very soluble, soluble, sparingly soluble, insoluble) soluble->end add_more Add more solvent in increments (e.g., up to 1 mL) and observe insoluble->add_more add_more->end

Caption: Workflow for the qualitative determination of solubility.

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 1-5 mg of this compound into a small test tube.

  • Initial Solvent Addition: Add the selected solvent dropwise, up to about 0.1 mL.

  • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Incremental Solvent Addition: If the solid does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL at a time) up to a total volume of 1 mL, agitating after each addition.

  • Classification: Based on the amount of solvent required to dissolve the compound, classify the solubility as:

    • Very Soluble: Dissolves in less than 1 part of solvent.

    • Freely Soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

    • Practically Insoluble: Requires more than 10,000 parts of solvent.

Applications in Drug Development

The solubility of this compound is a critical parameter in its application as a synthetic intermediate.

  • Reaction Medium Selection: Choosing a solvent in which the starting materials and reagents are sufficiently soluble is essential for achieving optimal reaction rates and yields.[15]

  • Crystallization and Purification: The differential solubility of the compound in various solvents at different temperatures is exploited for its purification by recrystallization.

  • Formulation Studies: For any resulting drug candidate, understanding its solubility is fundamental for developing suitable dosage forms with adequate bioavailability.

Conclusion

This compound is a polar molecule with both hydrogen bond donor and acceptor capabilities. These structural features suggest that it will be most soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents. The provided experimental protocols offer robust methods for the precise quantitative and qualitative determination of its solubility, which is invaluable information for its effective use in research and development.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic design of molecular scaffolds is paramount. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped potential of 4-Bromo-3-nitro-1H-pyrazole as a versatile building block in medicinal chemistry. Synthesizing established principles with forward-looking insights, this document explores the unique chemical attributes of this scaffold and delineates its promising applications in the design of next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of features:

  • Synthetic Tractability: The pyrazole ring system is readily synthesized and functionalized, allowing for the systematic exploration of chemical space.[3][4]

  • Drug-like Properties: Pyrazole-containing molecules often exhibit favorable pharmacokinetic profiles, including metabolic stability and oral bioavailability.[1][5]

  • Versatile Interactivity: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[6] This is a key feature in the design of enzyme inhibitors.

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[7]

Strategic Functionalization: The Impact of Bromo and Nitro Substituents

The specific substitution pattern of this compound imparts a unique set of chemical properties that can be strategically exploited in drug design. The presence of both a bromine atom at the C4 position and a nitro group at the C3 position renders the pyrazole ring electron-deficient, influencing its reactivity and potential biological interactions.

The Bromo Substituent: A Handle for Versatile Derivatization

The bromine atom at the C4 position is not merely a placeholder; it is a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of a diverse range of molecular fragments, a critical step in optimizing the structure-activity relationship (SAR) of a lead compound.

Cross-Coupling ReactionReagent/CatalystIntroduced MoietyPotential Therapeutic Application
Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalystAryl or heteroaryl groupsKinase inhibitors, GPCR modulators
Sonogashira Coupling Terminal alkynes, Pd/Cu catalystAlkynyl groupsAntiviral, anticancer agents
Buchwald-Hartwig Amination Amines, Pd catalystSubstituted amino groupsCNS agents, anti-inflammatory drugs
Stille Coupling Organostannanes, Pd catalystAlkyl, vinyl, aryl groupsBroad-spectrum bioactivity

The ability to readily introduce diverse substituents at the C4 position provides a powerful tool for fine-tuning the pharmacological properties of derivatives.[8][9]

The Nitro Group: A Modulator of Potency and Selectivity

The nitro group at the C3 position is a strong electron-withdrawing group that significantly influences the electronic character of the pyrazole ring.[10] While it deactivates the ring towards electrophilic substitution, it offers several advantages in the context of medicinal chemistry:

  • Enhanced Binding Affinity: The nitro group is both hydrophilic and a hydrogen bond acceptor, characteristics that can lead to stronger and more specific interactions with the target protein.[6]

  • Metabolic Stability: The presence of a nitro group can influence the metabolic profile of a compound, potentially blocking sites of metabolism and increasing in vivo half-life.

  • Synthetic Precursor: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a new vector for SAR exploration.

Potential Therapeutic Applications of this compound Derivatives

The unique structural and electronic features of this compound make it an attractive starting point for the development of inhibitors for several important classes of therapeutic targets.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][11] Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

The N-H of the pyrazole can act as a hydrogen bond donor to the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The bromo substituent can be leveraged to introduce moieties that occupy the hydrophobic pocket, while the nitro group can form hydrogen bonds with solvent-exposed regions or be converted to an amine to interact with other key residues.

Signaling Pathway Diagram: Kinase Inhibition

kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Phosphorylation Pyrazole_Inhibitor This compound Derivative Pyrazole_Inhibitor->Kinase_Cascade Inhibition

Caption: Proposed mechanism of action for pyrazole-based kinase inhibitors.

Modulators of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives have shown significant anti-inflammatory activity, often through the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13] The this compound scaffold can be used to develop novel anti-inflammatory agents by:

  • Targeting Pro-inflammatory Cytokines: Derivatization at the C4 position can lead to compounds that interfere with the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

  • Inhibiting Key Enzymes: The scaffold can be elaborated to design inhibitors of enzymes central to the inflammatory cascade.

Experimental Protocols: Synthetic Derivatization of this compound

The following protocols provide a framework for the synthetic modification of the this compound core.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol details the introduction of an aryl group at the C4 position.

Workflow Diagram: Suzuki Coupling

suzuki_coupling Start This compound Reaction Suzuki Coupling (Toluene/EtOH/H2O, 80°C) Start->Reaction Reagents Aryl Boronic Acid Pd(PPh3)4 Na2CO3 Reagents->Reaction Product 4-Aryl-3-nitro-1H-pyrazole Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) add the desired aryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group and Subsequent Acylation

This protocol describes the conversion of the nitro group to an amine, followed by acylation.

Step-by-Step Methodology:

  • Reduction: To a solution of the 4-substituted-3-nitro-1H-pyrazole (1.0 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5.0 mmol).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-amino-4-substituted-1H-pyrazole.

  • Acylation: To a solution of the 3-amino-4-substituted-1H-pyrazole (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add the desired acyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Future Perspectives and Conclusion

This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its unique combination of a versatile synthetic handle and a potent electronic-modifying group provides a rich platform for the generation of diverse chemical libraries. The strategic application of modern synthetic methodologies, coupled with rational drug design principles, will undoubtedly unlock the full potential of this intriguing molecule. This guide serves as a foundational resource to inspire and direct future research efforts in this exciting area of medicinal chemistry.

References

electrophilic substitution reactions of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3-nitro-1H-pyrazole

This guide provides a comprehensive technical overview of the electrophilic substitution reactions involving this compound, a highly functionalized and electron-deficient heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established principles of heterocyclic chemistry with practical, field-proven insights to predict and control the reactivity of this versatile scaffold.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of drugs targeting a wide array of biological targets. The strategic functionalization of the pyrazole ring is paramount for modulating its physicochemical properties and biological activity.

This compound represents a particularly interesting, albeit challenging, substrate. The presence of two strong electron-withdrawing groups—a nitro group at the C3 position and a bromine atom at the C4 position—dramatically influences the ring's electronic landscape, rendering it significantly deactivated towards classical electrophilic aromatic substitution (SEAr). Understanding the intricate interplay of these substituents is critical for predicting regioselectivity and devising effective synthetic strategies.

The Electronic Landscape of this compound

The reactivity of the pyrazole ring is governed by the electron density at its carbon atoms. In an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich.[1][2] However, in this compound, the situation is reversed.

  • The Nitro Group (C3): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density of the entire ring system.[3]

  • The Bromo Group (C4): As a halogen, bromine is also deactivating via its inductive effect (-I). While it can donate electron density through resonance (+M), its inductive effect dominates, contributing to the overall deactivation of the ring.

The combined effect of these two groups makes the pyrazole core exceptionally electron-poor. The only available position for a standard electrophilic attack is C5. The strong deactivation dictates that forcing reaction conditions are typically required to achieve substitution at this site.

Caption: Directing effects in this compound.

Key Electrophilic Substitution Reactions and Methodologies

Given the substrate's deactivation, electrophilic substitution requires potent electrophiles and often harsh reaction conditions. A competing reaction pathway, ipso-substitution or nitrodebromination, has also been observed in similar systems, where the C4-bromo substituent is replaced by a nitro group.[4][5][6]

Nitration

Further nitration of this compound is a challenging transformation that can proceed via two distinct pathways:

  • C5-Nitration: Introduction of a nitro group at the C5 position to yield 4-bromo-3,5-dinitro-1H-pyrazole. This requires potent nitrating agents.

  • Ipso-Nitration (Nitrodebromination): Replacement of the C4-bromo group to form 3,4-dinitro-1H-pyrazole. Studies on other 4-bromopyrazoles have shown that this reaction is significant, particularly in aqueous sulfuric acid.[4][5] The presence of water in the reaction medium appears crucial to assist in the removal of Br⁺.[5]

Table 1: Potential Nitration Outcomes

PathwayProductReagents & ConditionsRationale & Causality
C5-Nitration 4-Bromo-3,5-dinitro-1H-pyrazoleFuming HNO₃ / Fuming H₂SO₄ (oleum)Maximizes the strength of the nitronium ion (NO₂⁺) electrophile to overcome the severe ring deactivation. Anhydrous conditions may favor C-H substitution over ipso attack.
Ipso-Nitration 3,4-Dinitro-1H-pyrazoleHNO₃ / 80% aqueous H₂SO₄The presence of water facilitates the departure of the bromine atom as Br⁺. This pathway competes with, and may even dominate over, C5-nitration under aqueous acidic conditions.[5]

Experimental Protocol: General Approach to Nitration

  • Safety Note: Reactions involving concentrated nitric and sulfuric acids are extremely exothermic and corrosive. Work in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in the chosen acidic medium (e.g., 80% H₂SO₄ or oleum) at 0 °C, add fuming nitric acid (1.1-1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. If no precipitate forms, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the C5-nitrated product from the ipso-nitrated byproduct.

Halogenation (Bromination/Chlorination)

Introducing a second halogen atom onto the ring would most likely occur at the C5 position. Due to the deactivation, a Lewis acid catalyst is essential to polarize the halogen molecule and generate a sufficiently powerful electrophile (e.g., Br⁺ or Cl⁺).[7]

Experimental Protocol: C5-Bromination

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous iron(III) bromide (FeBr₃, 1.1 eq) in a minimal amount of a dry, inert solvent like dichloromethane or 1,2-dichloroethane.

  • Reaction Setup: Add this compound (1.0 eq) to the suspension.

  • Electrophile Addition: Slowly add a solution of elemental bromine (Br₂, 1.1 eq) in the same solvent via the dropping funnel at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction. The deactivation of the ring may necessitate prolonged reaction times or higher temperatures.

  • Work-up: After cooling, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Isolation & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 4,5-dibromo-3-nitro-1H-pyrazole by column chromatography.

Sulfonation

Sulfonation of such a deactivated ring requires harsh conditions, typically using fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), a potent electrophile.[2][7] The expected product is this compound-5-sulfonic acid.

Experimental Protocol: C5-Sulfonation

  • Reaction Setup: Add this compound (1.0 eq) portion-wise to fuming sulfuric acid (20-30% SO₃) at room temperature with vigorous stirring.

  • Reaction Execution: Heat the reaction mixture (e.g., 80-120 °C) for several hours until the starting material is consumed (monitor by quenching a small aliquot and analyzing with LC-MS).

  • Work-up: Cool the mixture and pour it cautiously onto a large amount of crushed ice.

  • Isolation: The resulting sulfonic acid may precipitate from the acidic solution. If so, it can be collected by filtration. Alternatively, salting out with NaCl may be required. The product is often isolated as a salt.

G start Start: This compound + Electrophile & Catalyst reaction Reaction Vessel • Control Temperature (0°C to reflux) • Stir under inert atmosphere • Monitor via TLC/LC-MS start->reaction 1. Combine workup Work-up • Quench reaction (ice, NaHSO₃) • Neutralize pH reaction->workup 2. Quench extraction Extraction • Separate aqueous & organic layers • Wash with brine workup->extraction 3. Isolate purification Purification • Dry organic layer (Na₂SO₄) • Concentrate solvent • Column Chromatography or Recrystallization extraction->purification 4. Purify product Final Product • Characterize (NMR, MS, EA) • Assess Purity purification->product 5. Analyze

Caption: General workflow for electrophilic substitution.

Conclusion

The electrophilic substitution of this compound is a synthetically demanding but mechanistically insightful area of heterocyclic chemistry. The strong deactivating effects of the nitro and bromo substituents primarily direct further substitution to the C5 position, though this requires forcing conditions. Furthermore, chemists must remain aware of the potential for competing ipso-substitution at the C4 position, particularly under aqueous acidic nitrating conditions. By carefully selecting reagents and controlling reaction parameters, this versatile building block can be further elaborated, providing access to novel, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

Tautomeric Landscape of 4-Bromo-3-nitro-1H-pyrazole and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the annular tautomerism exhibited by 4-bromo-3-nitro-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's tautomeric preferences is paramount for rational drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties. This document elucidates the structural nuances of this compound, detailing the delicate equilibrium between its tautomeric forms. We will delve into the theoretical underpinnings of pyrazole tautomerism, the influence of substituents, and present both experimental and computational methodologies for its characterization. This guide is structured to provide not only a robust theoretical framework but also actionable, field-proven protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are cornerstones in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. A key structural feature of N-unsubstituted pyrazoles is their capacity to exist as a mixture of tautomers, a phenomenon known as annular tautomerism[3][4]. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct isomers that can rapidly interconvert[5][6].

The position of this tautomeric equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (e.g., solvent, solid-state packing)[4][7][8]. For drug development professionals, a nuanced understanding of a molecule's dominant tautomeric form is critical, as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are fundamental to its interaction with biological targets.

This guide focuses on the specific and compelling case of this compound. The presence of a halogen at the 4-position and a strongly electron-withdrawing nitro group at the 3-position presents a fascinating case study in substituent effects on tautomeric preference.

The Tautomeric Equilibrium of this compound

The annular tautomerism of this compound results in an equilibrium between two tautomeric forms: This compound and 4-bromo-5-nitro-1H-pyrazole .

Figure 1: Annular tautomerism in this compound.

The relative stability of these two tautomers is governed by a complex interplay of electronic and steric effects. The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H proton and the overall electron density distribution within the pyrazole ring[7][9]. Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where they are at the 3-position[9]. This is because this arrangement allows for greater delocalization of the negative charge in the corresponding anion, which is an intermediate in the proton transfer process.

Synthesis of this compound and its Derivatives

The synthesis of substituted pyrazoles is a well-established field, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine[2]. For this compound, a common synthetic route involves the nitration of a 4-bromopyrazole precursor.

General Synthetic Protocol

A generalized protocol for the synthesis of this compound is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of a 4-Bromopyrazole Precursor A suitable starting material, such as 3-methyl-1H-pyrazole, can be brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Nitration of the 4-Bromopyrazole The 4-bromopyrazole from Step 1 is then subjected to nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

synthesis_workflow Start Start: 3-Methyl-1H-pyrazole Step1 Bromination (NBS, Solvent) Start->Step1 Intermediate 4-Bromo-3-methyl-1H-pyrazole Step1->Intermediate Step2 Nitration (HNO3, H2SO4) Intermediate->Step2 Product 4-Bromo-3-methyl-5-nitro-1H-pyrazole Step2->Product

Figure 2: A representative synthetic workflow for a 4-bromo-nitro-pyrazole derivative.

Experimental Characterization of Tautomerism

Determining the predominant tautomer and the equilibrium constant between tautomers requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution[10][11][12].

  • ¹H NMR: The chemical shift of the N-H proton can provide initial clues. However, this signal is often broad due to exchange with the solvent or other pyrazole molecules[12]. More definitive information can be obtained from the chemical shifts of the C-H protons on the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are highly sensitive to the position of the N-H proton[10][13]. In cases of rapid tautomeric interconversion, averaged signals for C3 and C5 may be observed.

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer[12]. This allows for the direct determination of the tautomeric ratio by integrating the respective signals.

  • Solid-State NMR (CP/MAS): In the solid state, a molecule typically exists as a single tautomer. Solid-state NMR can identify this dominant form, providing a valuable comparison to the solution-state data[3][12].

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Pyrazole Tautomers

Carbon PositionTautomer A (3-Nitro)Tautomer B (5-Nitro)
C3~145-155 ppm~125-135 ppm
C4~90-100 ppm~90-100 ppm
C5~125-135 ppm~145-155 ppm
Note: These are estimated ranges and can vary based on solvent and other substituents.
X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information in the solid state[1][14][15]. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, definitively identifying the tautomeric form present in the crystal lattice. For pyrazole derivatives, the crystal packing is often stabilized by hydrogen bonds, forming dimers, trimers, or catemers[15][16].

Infrared (IR) Spectroscopy

The N-H stretching frequency in the IR spectrum can also be indicative of the tautomeric form and the extent of hydrogen bonding[7][8].

Computational Modeling of Tautomeric Equilibria

In conjunction with experimental data, computational chemistry provides invaluable insights into the relative stabilities of tautomers.

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to calculate the energies of different tautomers[4][9]. By comparing the calculated Gibbs free energies (ΔG) of the two tautomers, one can predict the position of the tautomeric equilibrium.

dft_workflow Input Input Structures: Tautomer A & Tautomer B GeomOpt Geometry Optimization Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Energy Gibbs Free Energy (G) FreqCalc->Energy DeltaG Calculate ΔG = G(B) - G(A) Energy->DeltaG Equilibrium Predict Equilibrium Position DeltaG->Equilibrium

Figure 3: A simplified workflow for computational prediction of tautomeric equilibrium.

Conclusion and Future Directions

The tautomerism of this compound represents a delicate balance of electronic and steric factors. A thorough understanding and characterization of this equilibrium are essential for the successful development of novel therapeutics based on this scaffold. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for elucidating the tautomeric landscape of this and other medicinally relevant pyrazole derivatives. Future research in this area could explore the synthesis and tautomeric analysis of a broader range of derivatives to build a comprehensive structure-tautomerism-activity relationship database, further empowering rational drug design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 4-Bromo-3-nitro-1H-pyrazole as a Synthetic Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic functionalization of the pyrazole ring is paramount to modulating the physicochemical and pharmacological properties of the resulting derivatives. This compound has emerged as a particularly valuable and versatile starting material in this endeavor. Its structure is primed for a variety of chemical transformations; the bromine atom at the C4 position serves as an excellent handle for cross-coupling reactions, while the electron-withdrawing nitro group at the C3 position activates the pyrazole ring for nucleophilic aromatic substitution and can itself be transformed into other functional groups. This guide provides an in-depth exploration of the key synthetic pathways originating from this compound, complete with detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic pursuits.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-Br bond is the reactive site for these transformations. The electron-deficient nature of the pyrazole ring, further accentuated by the nitro group, generally facilitates the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between the pyrazole C4 position and various aryl, heteroaryl, or vinyl groups using organoboron reagents.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the this compound to a Pd(0) complex. The presence of an electron-withdrawing nitro group can enhance the rate of this step. Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is typically facilitated by a base. The final step, reductive elimination, yields the desired coupled product and regenerates the Pd(0) catalyst.[1][2][3] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient turnover. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with electron-deficient heteroaryl halides.[4][5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar electron-deficient bromopyrazoles.[4][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2 (2-5 mol%), Pd(PPh₃)₄ (5 mol%))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents))

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidXPhos Pd G2 (3)K₂CO₃Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O90Good
33-Pyridylboronic acidXPhos Pd G2 (3)K₃PO₄DMF110Moderate

Note: Yields are illustrative and will vary based on the specific substrate and reaction conditions.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-110°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 4-Aryl-3-nitro-1H-pyrazole Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an alkynyl group to the C4 position of the pyrazole ring. This is a highly valuable transformation for creating extended π-systems or introducing a handle for further chemistry, such as click reactions.

Mechanistic Rationale: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[7][8] The palladium cycle is similar to the Suzuki coupling, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[9] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[10] The choice of base is critical for both deprotonating the terminal alkyne and facilitating the catalytic cycles.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[8][11]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%))

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.5 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF25-40
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (3)DIPADMF50
31-HexynePd(OAc)₂/XPhos (2/4)- (Copper-free)Cs₂CO₃Dioxane80

Note: Conditions are illustrative and may require optimization.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the C3 position activates the C4-Br bond towards nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of heteroatom nucleophiles.

Mechanistic Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[12][13] The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and, importantly, onto the nitro group, which is key to stabilizing this intermediate. The subsequent elimination of the bromide ion restores the aromaticity of the pyrazole ring, yielding the substituted product.[12]

Visualization of the SNAr Mechanism:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Addition) cluster_products Products (Elimination) Start This compound + Nu:⁻ Intermediate [Anionic Intermediate] (Resonance Stabilized) Start->Intermediate Attack at C4 Product 4-Nu-3-nitro-1H-pyrazole + Br⁻ Intermediate->Product Loss of Bromide Synthetic_Pathways cluster_C4 C4 Functionalization cluster_C3 C3 Functionalization Start This compound Suzuki 4-Aryl-3-nitro-1H-pyrazole Start->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Sonogashira 4-Alkynyl-3-nitro-1H-pyrazole Start->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) SNAr 4-Amino/Alkoxy-3-nitro-1H-pyrazole Start->SNAr SNAr (R₂NH, R-OH) Reduction 4-Bromo-1H-pyrazol-3-amine Start->Reduction Nitro Reduction (Fe, NH₄Cl) FurtherFunc Further Derivatization (Amides, Sulfonamides, etc.) Reduction->FurtherFunc Acylation, etc.

References

The Versatile Intermediate: A Guide to the Synthetic Applications of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Powerful Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of versatile synthetic intermediates is paramount. Among these, nitrogen-containing heterocycles, and pyrazoles in particular, have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active molecules. This guide focuses on a highly functionalized and reactive pyrazole derivative, 4-Bromo-3-nitro-1H-pyrazole , a cornerstone for the synthesis of complex molecular architectures. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and the inherent properties of the pyrazole ring system make it an invaluable tool for medicinal chemists. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for its use as a synthetic intermediate. We will explore its utility in key cross-coupling reactions and nucleophilic substitutions, and its application in the synthesis of compounds with therapeutic potential, particularly as kinase inhibitors and antiparasitic agents.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective application. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89717-64-6[2][3][4]
Molecular Formula C₃H₂BrN₃O₂[2][4]
Molecular Weight 191.97 g/mol [2][4]
Appearance White to off-white solid[2][4]
Melting Point 197-198 °C[2][4]
Boiling Point 320.1 ± 22.0 °C (Predicted)[2][4]
pKa 7.03 ± 0.50 (Predicted)[2][4]

Synthesis of this compound

The accessibility of a synthetic intermediate is a key factor in its widespread adoption. This compound can be efficiently synthesized from the readily available 3-nitro-1H-pyrazole through electrophilic bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of 3-nitro-1H-pyrazole.[2][4]

Materials:

  • 3-nitro-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-nitro-1H-pyrazole (1.0 eq) and N-Bromosuccinimide (1.1 eq).

  • Add water to the flask and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Core Applications in Organic Synthesis

The strategic placement of the bromine atom and the nitro group on the pyrazole ring dictates the reactivity of this compound, making it a versatile substrate for a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and functional group tolerance. This compound is an excellent substrate for this reaction, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyrazole ring. The electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

A highly relevant and adaptable protocol is demonstrated in the Suzuki-Miyaura coupling of the structurally similar 4-bromo-3,5-dinitro-1H-pyrazole.[5] This reaction proceeds efficiently with a variety of boronic acids, including those that are electron-rich, electron-deficient, or sterically hindered.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from the successful coupling of 4-bromo-3,5-dinitro-1H-pyrazole.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Magnetic stirrer

  • Argon or Nitrogen source

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), XPhos Pd G2 precatalyst (0.02 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-phenyl-3-nitro-1H-pyrazole.

Causality in Experimental Choices:

  • Catalyst System: The use of a modern palladium precatalyst like XPhos Pd G2 is crucial.[5][6] The bulky and electron-rich XPhos ligand facilitates both the oxidative addition of the aryl bromide and the reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope, especially with challenging heterocyclic substrates.[7]

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction. It is generally well-tolerated by a variety of functional groups.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is essential for the activity of the inorganic base and facilitates the transmetalation step.

Suzuki_Miyaura_Workflow

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group on the pyrazole ring activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This reaction provides a metal-free alternative for the introduction of heteroatom nucleophiles. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, which is a key requirement for this reaction to proceed.

Detailed Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or DMF in a round-bottom flask.

  • Add sodium methoxide (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If using methanol, concentrate the mixture under reduced pressure. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford 4-methoxy-3-nitro-1H-pyrazole.

Causality in Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are typically used in SNAr reactions.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity. Polar protic solvents like methanol can also be used, especially when the nucleophile is an alkoxide derived from that alcohol.

  • Electron-Withdrawing Group: The nitro group is essential for this reaction to proceed at a reasonable rate. It delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product 4-Nu-3-nitro-1H-pyrazole + Br- Intermediate->Product Elimination of Leaving Group

Caption: SNAr Mechanism Overview.

Application in the Synthesis of Bioactive Molecules

The pyrazole scaffold is a key component in numerous approved drugs and clinical candidates. [8]this compound serves as an excellent starting material for the synthesis of molecules with therapeutic potential, particularly in the areas of oncology and infectious diseases.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. [9]The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the enzyme. The functional handles on this compound allow for the elaboration of molecular structures that can be tailored to target specific kinases. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets in the kinase active site, while the nitro group can be reduced to an amine, providing a point for further functionalization or for forming key hydrogen bonds. The synthesis of a carboanalog of CAN508, a selective CDK9 inhibitor, was achieved using a Suzuki-Miyaura coupling of a dinitropyrazole, highlighting the utility of this approach. [5]

Antiparasitic Agents

Neglected tropical diseases caused by parasitic infections affect millions of people worldwide. There is an urgent need for new, effective, and safe antiparasitic drugs. Pyrazole-containing compounds have shown significant promise as antiparasitic agents. [1]The presence of a nitro group is a common feature in many antiparasitic drugs, as it can be bioreduced in parasites to generate cytotoxic radical species. For instance, novel 3-nitro-1H-1,2,4-triazole-based amines have shown potent anti-Chagasic activity. This compound can be used as a scaffold to synthesize novel antiparasitic agents by employing the synthetic transformations described above to introduce various substituents that can modulate the compound's activity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with broad applications in medicinal chemistry and drug discovery. Its facile synthesis and the presence of three distinct points of reactivity—the bromine atom for cross-coupling and SNAr reactions, the nitro group for its electron-withdrawing properties and potential for reduction, and the pyrazole N-H for substitution—provide chemists with a powerful platform for the construction of complex and diverse molecular libraries. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable building block in their quest for novel therapeutics.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-3-nitro-1H-pyrazole for the Synthesis of 4-Aryl-3-nitro-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous commercially successful pharmaceuticals.[1][2] The strategic functionalization of the pyrazole ring is paramount for modulating pharmacological activity, and the introduction of aryl or heteroaryl moieties at the C4-position is a common strategy for generating novel chemical entities with diverse biological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4] Its tolerance of a wide range of functional groups, operational simplicity, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.

This application note provides a comprehensive guide and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-bromo-3-nitro-1H-pyrazole with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of reaction components and provide troubleshooting insights to empower researchers in the successful synthesis of 4-aryl-3-nitro-1H-pyrazole derivatives.

Mechanistic Rationale & Strategic Considerations

The success of a Suzuki-Miyaura coupling, particularly with challenging heteroaromatic substrates, hinges on a clear understanding of the catalytic cycle and the specific attributes of the starting materials.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (this compound) PdII_Complex Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar²-B(OR)₂ (Boronic Acid) + Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4] The presence of the strongly electron-withdrawing nitro group at the C3 position significantly facilitates this step by lowering the electron density of the C4-Br bond, making it more susceptible to attack by the palladium catalyst.[5]

  • Transmetalation: The organic group from the boronic acid (Ar²) replaces the halide on the palladium complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Substrate-Specific Challenges
  • N-H Acidity: The pyrazole N-H proton is acidic and can be deprotonated by the base. The resulting pyrazolate anion can potentially coordinate to the palladium center, leading to catalyst inhibition or promoting side reactions like debromination.[6][7][8] The use of modern palladium pre-catalysts with bulky, electron-rich ligands helps to mitigate this issue by creating a sterically hindered and highly active catalytic species that favors the desired cross-coupling pathway.[6][7]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic species, replacing it with a hydrogen atom.[8] This is particularly problematic for electron-deficient or some heteroaryl boronic acids.[9] Careful selection of the base, solvent system, and reaction temperature is crucial to minimize this pathway.

Optimized Protocol for Suzuki Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5–2.0 equiv)

  • Palladium Pre-catalyst: XPhos Pd G2 (2–7 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Potassium phosphate (K₃PO₄, 2.0 equiv) or Sodium Carbonate (Na₂CO₃, 2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Equipment: Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen).

Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the mixture to 90-120 °C for 5-30 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 12-24 hours for conventional heating).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-nitro-1H-pyrazole product.

Figure 2: General experimental workflow for the Suzuki coupling.

Data Summary and Optimization

The choice of catalyst, base, and boronic acid structure can significantly impact reaction efficiency. The following table provides a guide based on established literature for similar systems.

EntryBoronic Acid TypeCatalyst SystemBaseTemp. (°C)Expected Outcome / Considerations
1Phenylboronic acidXPhos Pd G2K₃PO₄100Good to excellent yields are expected. A robust model reaction.[7]
2Electron-rich (e.g., 4-methoxyphenyl)XPhos Pd G2K₃PO₄100Generally high yields. Transmetalation is typically efficient.[7][9]
3Electron-deficient (e.g., 4-CF₃-phenyl)XPhos Pd G2K₃PO₄100Yields may be slightly lower due to slower transmetalation and higher risk of protodeboronation.[7][9] Using more equivalents of boronic acid may be beneficial.
4Sterically hindered (e.g., 2-methylphenyl)XPhos Pd G2K₃PO₄100May require longer reaction times or slightly higher catalyst loading to overcome steric hindrance.[10]
5Heteroaryl (e.g., 3-thienyl)XPhos Pd G2K₃PO₄100Heteroaryl boronic acids can be unstable; use fresh reagents. Protodeboronation is a key competing pathway.[7][8]
6Phenylboronic acidPd(PPh₃)₄Na₂CO₃90A classic, often cost-effective system. May be less efficient for challenging substrates compared to modern Buchwald catalysts.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air).2. Insufficiently inert atmosphere.3. Poor quality reagents.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.[13][14]3. Use high-purity, dry solvents and reagents.
Debromination of Starting Material 1. N-H acidity promoting side reactions.2. Base is too strong or reaction temp is too high.1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or CsF).[8]2. Consider N-protection of the pyrazole if debromination is severe.3. Use a bulkier ligand like XPhos which can suppress this pathway.[8]
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Reaction time is too long or temperature is too high.3. Boronic acid is inherently unstable (esp. electron-deficient).1. Use anhydrous solvents and minimize water content in the reaction.[8]2. Monitor the reaction closely and stop it upon completion.3. Use a higher excess (2.0-2.5 equiv) of the boronic acid or switch to the corresponding boronic ester (e.g., pinacol ester).[5][15]
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to reductive elimination of the boronate.2. Catalyst degradation.1. Rigorously exclude oxygen from the reaction mixture.2. Use a pre-catalyst which is more stable and forms the active Pd(0) species in situ.[8]

Conclusion

The Suzuki-Miyaura cross-coupling provides an efficient and highly adaptable method for the synthesis of 4-aryl-3-nitro-1H-pyrazoles. The electron-withdrawing nature of the nitro group primes the 4-bromo position for facile oxidative addition. By employing modern palladium pre-catalysts with bulky biarylphosphine ligands, such as XPhos Pd G2, and carefully controlling reaction conditions, researchers can effectively overcome challenges associated with the acidic pyrazole N-H and achieve high yields with a broad range of boronic acid coupling partners. This protocol serves as a validated starting point for the exploration of novel chemical space in drug discovery and materials science.

References

The Strategic Utility of 4-Bromo-3-nitro-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a privileged chemical framework: the pyrazole ring.[2] This five-membered aromatic heterocycle has proven to be an exceptional scaffold due to its synthetic tractability, favorable drug-like properties, and its capacity to mimic the adenine base of ATP, thereby effectively targeting the kinase hinge region.[1][3]

Among the vast array of pyrazole-based building blocks, 4-bromo-3-nitro-1H-pyrazole has emerged as a particularly versatile and strategic starting material. Its unique trifunctional nature—an acidic pyrazole N-H, a reactive C-Br bond amenable to cross-coupling, and a nitro group that can be readily transformed into a key hydrogen-bonding amine—provides a powerful platform for generating diverse libraries of potent and selective kinase inhibitors.[4]

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for its transformation, and present a logical workflow for the development of novel kinase inhibitor candidates.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is centered around a few key transformations that allow for the systematic elaboration of the pyrazole core. Understanding the principles behind these reactions is crucial for their successful implementation and optimization.

Diagram 1: Key Synthetic Transformations of this compound

G A This compound B N-Alkylation / N-Arylation (Basilic Conditions) A->B R-X or Ar-X C Suzuki-Miyaura Cross-Coupling (Palladium Catalysis) A->C Ar-B(OH)2 D Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) A->D [H] E 1-Substituted-4-bromo- 3-nitropyrazole B->E F 4-Aryl-3-nitropyrazole C->F G 4-Bromo-3-aminopyrazole D->G E->C Ar-B(OH)2 E->D [H] H Kinase Inhibitor Scaffolds E->H F->D [H] F->H G->C Ar-B(OH)2 G->H G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction A This compound + Arylboronic Acid B Reaction Setup: - Pd(PPh3)4 - Na2CO3 - Dioxane/H2O A->B C Heat (90°C, 6h) B->C D Workup & Purification C->D E 4-Aryl-3-nitro-1H-pyrazole D->E F 4-Aryl-3-nitro-1H-pyrazole G Reaction Setup: - Iron Powder - NH4Cl - EtOH/H2O F->G H Heat (Reflux, 2-4h) G->H I Workup & Purification H->I J 4-Aryl-1H-pyrazol-3-amine (Kinase Inhibitor Scaffold) I->J

References

Application Notes and Protocols: The Strategic Role of 4-Bromo-3-nitro-1H-pyrazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals. Its versatile structure has been successfully incorporated into a multitude of commercial products, including fungicides, herbicides, and insecticides.[1][2] The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This has led to the creation of highly effective active ingredients that play a crucial role in global food security. Among the various pyrazole-based building blocks, 4-Bromo-3-nitro-1H-pyrazole stands out as a particularly valuable intermediate, offering a strategic entry point for the synthesis of a diverse range of potent agrochemicals.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the key chemical transformations that this versatile molecule can undergo, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug and agrochemical development.

The Synthetic Utility of this compound

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the 3-position can be readily reduced to an amino group. This dual reactivity allows for a modular and convergent approach to the synthesis of complex pyrazole derivatives.

The electron-withdrawing nature of the nitro group activates the pyrazole ring, making the bromine atom a good leaving group for SNAr reactions.[3][4][5][6][7] This enables the introduction of a wide variety of substituents at the 4-position, which is often a key determinant of biological activity in many pyrazole-based agrochemicals. Subsequently, the reduction of the nitro group to an amine provides a handle for further derivatization, most notably through the formation of amide bonds, a common feature in many modern fungicides.[8][9]

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. Many commercial SDHI fungicides feature a substituted pyrazole core linked to an aromatic or heteroaromatic amine via an amide bond.[10][11][12] this compound is an excellent starting material for the synthesis of these valuable compounds.

A general synthetic strategy involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 4-position is displaced by a suitable nucleophile, such as an alcohol or a thiol, to introduce a desired side chain.

  • Reduction and Amide Coupling: The nitro group at the 3-position is reduced to an amine, which is then coupled with a carboxylic acid to form the final pyrazole carboxamide.

The following sections provide a detailed, step-by-step protocol for a representative synthesis of a hypothetical, yet structurally relevant, pyrazole carboxamide fungicide starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(aryloxy)-3-nitro-1H-pyrazole (Intermediate 1)

This protocol details the nucleophilic aromatic substitution of the bromine atom in this compound with a substituted phenol.

Workflow Diagram:

start Start: this compound + Substituted Phenol step1 Dissolve reactants in DMF start->step1 step2 Add K2CO3 step1->step2 step3 Heat reaction mixture (e.g., 80-100 °C) step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and concentrate organic phase step6->step7 end End: Purified 4-(aryloxy)-3-nitro-1H-pyrazole (Intermediate 1) step7->end

Caption: Workflow for the synthesis of Intermediate 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
This compound192.9610
2-chloro-4-fluorophenol148.5412
Potassium Carbonate (K₂CO₃)138.2120
N,N-Dimethylformamide (DMF)-50 mL
Ethyl Acetate-As needed
Brine-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.93 g, 10 mmol) and 2-chloro-4-fluorophenol (1.78 g, 12 mmol).

  • Add 50 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture until all solids are dissolved.

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(2-chloro-4-fluorophenoxy)-3-nitro-1H-pyrazole (Intermediate 1).

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more nucleophilic.

  • Base: Potassium carbonate is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide ion. An excess is used to ensure complete deprotonation and to neutralize any acidic byproducts.

  • Temperature: Heating is necessary to provide the activation energy for the nucleophilic attack and displacement of the bromide. 90 °C is a typical temperature for such reactions, balancing reaction rate with potential side reactions.

Protocol 2: Synthesis of 3-amino-4-(aryloxy)-1H-pyrazole (Intermediate 2)

This protocol describes the reduction of the nitro group of Intermediate 1 to an amine.

Workflow Diagram:

start Start: Intermediate 1 step1 Dissolve in Ethanol/Water start->step1 step2 Add Iron powder and NH4Cl step1->step2 step3 Reflux the mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Filter through Celite step4->step5 step6 Concentrate the filtrate step5->step6 step7 Extract with Ethyl Acetate step6->step7 end End: Purified 3-amino-4-(aryloxy)-1H-pyrazole (Intermediate 2) step7->end

Caption: Workflow for the synthesis of Intermediate 2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
Intermediate 1(Calculated)8
Iron Powder (Fe)55.8540
Ammonium Chloride (NH₄Cl)53.498
Ethanol-60 mL
Water-20 mL
Ethyl Acetate-As needed
Celite-As needed

Procedure:

  • In a 250 mL round-bottom flask, suspend Intermediate 1 (e.g., 2.1 g, 8 mmol) in a mixture of 60 mL of ethanol and 20 mL of water.

  • Add iron powder (2.23 g, 40 mmol) and ammonium chloride (0.43 g, 8 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-amino-4-(2-chloro-4-fluorophenoxy)-1H-pyrazole (Intermediate 2), which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups.[13] It is generally selective and tolerates many other functional groups.

  • Solvent System: The ethanol/water mixture provides good solubility for the reactants and facilitates the reaction at a convenient reflux temperature.

  • Work-up: Filtration through Celite is crucial to remove the fine iron particles and iron oxides formed during the reaction.

Protocol 3: Synthesis of Final Pyrazole Carboxamide Fungicide

This protocol outlines the final amide coupling step to produce the target agrochemical.

Workflow Diagram:

start Start: Intermediate 2 + Carboxylic Acid step1 Dissolve in DCM start->step1 step2 Add EDC and HOBt step1->step2 step3 Stir at 0 °C, then room temp step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Wash with NaHCO3 and brine step4->step5 step6 Dry and concentrate step5->step6 end End: Purified Pyrazole Carboxamide step6->end

Caption: Workflow for the final amide coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)
Intermediate 2(Calculated)5
2-(Trifluoromethyl)benzoic acid190.125.5
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.707.5
HOBt (Hydroxybenzotriazole)135.137.5
Dichloromethane (DCM)-50 mL
Saturated Sodium Bicarbonate (NaHCO₃)-As needed
Brine-As needed

Procedure:

  • Dissolve Intermediate 2 (e.g., 1.15 g, 5 mmol) and 2-(trifluoromethyl)benzoic acid (1.05 g, 5.5 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC and HOBt are standard peptide coupling reagents that activate the carboxylic acid, facilitating the formation of the amide bond under mild conditions. HOBt is used to suppress side reactions and racemization (if applicable).

  • Solvent: DCM is a common solvent for amide coupling reactions as it is relatively inert and dissolves most organic reactants.

  • Work-up: The aqueous work-up with sodium bicarbonate is to remove any unreacted carboxylic acid and acidic byproducts.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly in the important class of pyrazole carboxamide fungicides. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the development of novel and effective crop protection agents. The logical and stepwise functionalization of the pyrazole core, as demonstrated, underscores the power of this synthon in accelerating the discovery of next-generation agrochemicals.

References

Functionalization of the Pyrazole Ring of 4-Bromo-3-nitro-1H-pyrazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. The unique electronic properties and synthetic versatility of substituted pyrazoles make them privileged structures for the development of novel pharmaceuticals. Among the myriad of pyrazole building blocks, 4-Bromo-3-nitro-1H-pyrazole stands out as a particularly valuable intermediate. Its structure is primed for a variety of chemical transformations, offering multiple avenues for the introduction of molecular diversity. The presence of a bromine atom at the C4 position provides a handle for cross-coupling reactions, while the nitro group at C3, a strong electron-withdrawing group, activates the ring and can be further transformed. Additionally, the N-H bond of the pyrazole ring is amenable to substitution, allowing for the introduction of various alkyl or aryl groups.

This comprehensive guide provides a detailed exploration of the key functionalization strategies for the this compound ring. We will delve into the mechanistic underpinnings of each reaction, providing not just step-by-step protocols, but also the scientific rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Strategic Functionalization Pathways

The functionalization of this compound can be strategically approached at three primary positions: the C4-bromo, the C3-nitro, and the N1-proton. Each site offers a distinct opportunity for molecular elaboration, and the sequence of these transformations can be tailored to achieve the desired target molecule.

Functionalization_Pathways cluster_C4 C4-Position (Bromo) cluster_N1 N1-Position (N-H) cluster_C3 C3-Position (Nitro) cluster_SNAr C4/C5 Position Start This compound C4_Func Suzuki-Miyaura Coupling Start->C4_Func Pd-Catalysis N1_Func N-Alkylation / N-Arylation Start->N1_Func Base/Acid Catalysis C3_Func_1 Nitro Group Reduction Start->C3_Func_1 Reduction SNAr_Func Nucleophilic Aromatic Substitution (SNAr) Start->SNAr_Func Activated System C3_Func_2 Further Amine Functionalization C3_Func_1->C3_Func_2 Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, boronic acid, and base in a Schlenk flask. Inert Evacuate and backfill with Ar/N₂ (3x). Reactants->Inert Catalyst Add Pd catalyst. Inert->Catalyst Solvent Add degassed dioxane and water. Catalyst->Solvent Heat Heat at 80-100 °C for 4-12 h. Solvent->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with EtOAc, wash with H₂O and brine. Cool->Extract Dry Dry over Na₂SO₄ and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify Product 3-Nitro-4-aryl-1H-pyrazole Purify->Product

Strategic N-Protection of 4-Bromo-3-nitro-1H-pyrazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide:

Abstract

4-Bromo-3-nitro-1H-pyrazole is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its electron-deficient nature, a consequence of the two powerful electron-withdrawing groups, presents unique challenges for its synthetic manipulation. Specifically, the acidic N-H proton requires protection to enable regioselective functionalization at other positions of the pyrazole ring or to ensure compatibility with various reaction conditions. This application note provides a comprehensive guide to the strategic selection and implementation of nitrogen protecting groups for this compound. We will delve into the rationale behind choosing a suitable protecting group, provide detailed, field-tested protocols for their installation and removal, and offer insights into troubleshooting potential side reactions.

Introduction: The Challenge of Protecting an Electron-Deficient Pyrazole

The pyrazole ring system is a cornerstone in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a precursor for a variety of complex molecular architectures. However, the acidic proton on the pyrazole nitrogen (pKa ≈ 14) can interfere with many synthetic transformations, such as metal-catalyzed cross-coupling reactions or organometallic additions. Therefore, protecting this nitrogen is often a necessary first step in a synthetic sequence.

The primary challenge in protecting this compound lies in its reduced nucleophilicity due to the strong electron-withdrawing effects of the bromo and nitro groups. This necessitates the use of a strong base to deprotonate the pyrazole nitrogen, which in turn can lead to side reactions if not carefully controlled. Furthermore, the protecting group must be stable to the intended downstream reaction conditions and be removable under mild conditions that do not compromise the integrity of the sensitive functional groups on the pyrazole core.

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is critical and should be guided by the overall synthetic strategy. Below is a comparison of several commonly used N-protecting groups for pyrazoles, with a focus on their suitability for this compound.

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH, SEM-Cl, DMF, 0 °C to rtTBAF, THF; or TFA, DCMHighly stable to a wide range of conditions (organometallics, mild acids/bases).Can be difficult to remove in complex molecules.
Boc (tert-Butoxycarbonyl)NaH, Boc₂O, THF, 0 °C to rtTFA, DCM; or 4M HCl in DioxaneEasily cleaved under acidic conditions.Unstable to strong acids and some nucleophiles.
Ts (p-Toluenesulfonyl)NaH, Ts-Cl, DMF, 0 °C to rtMg, MeOH; or SmI₂, THFVery stable to acidic and oxidative conditions.Harsh cleavage conditions may not be compatible with all substrates.
DMB (2,4-Dimethoxybenzyl)NaH, DMB-Cl, DMF, 0 °C to rtTFA, DCM (anisole scavenger)Cleaved under acidic conditions.Can be more difficult to cleave than Boc.
THP (Tetrahydropyranyl)p-TsOH (cat.), THP, DCM, rtp-TsOH (cat.), MeOH, rtInexpensive and easy to introduce.Creates a new stereocenter; unstable to acidic conditions.

Expert Recommendation: For most applications involving this compound, the SEM group is highly recommended due to its exceptional stability and orthogonal cleavage conditions. The Boc group is a viable alternative if the subsequent synthetic steps are performed under basic or neutral conditions.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially when working with strong bases like sodium hydride.

  • Inert Atmosphere: Reactions involving strong bases should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Safety: this compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

Protocol 1: N-Protection with SEM-Cl

This protocol details the protection of this compound with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous.

  • Slowly add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired N-SEM protected pyrazole.

Deprotection Protocol: The SEM group can be efficiently removed using fluoride ions.[1]

  • Dissolve the N-SEM protected pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the deprotected this compound.

Protocol 2: N-Protection with Boc Anhydride

This protocol describes the protection of this compound with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-5 as described in Protocol 3.2, using THF as the solvent instead of DMF.

  • Add a solution of Boc₂O (1.3 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford the desired N-Boc protected pyrazole.

Deprotection Protocol: The Boc group is readily cleaved under acidic conditions.

  • Dissolve the N-Boc protected pyrazole (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the protection and deprotection of this compound.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start 4-Bromo-3-nitro- 1H-pyrazole Base Deprotonation (e.g., NaH) Start->Base 1 PG Addition of Protecting Group (e.g., SEM-Cl, Boc₂O) Base->PG 2 Protected N-Protected Pyrazole PG->Protected 3 Protected_DP N-Protected Pyrazole Cleavage Cleavage Conditions (e.g., TBAF or TFA) Protected_DP->Cleavage 4 Deprotected 4-Bromo-3-nitro- 1H-pyrazole Cleavage->Deprotected 5

Caption: General workflow for the N-protection and deprotection of this compound.

Caption: Reaction scheme for the N-protection of this compound with SEM-Cl.

Troubleshooting and Expert Insights

  • Incomplete Deprotonation: Due to the electron-deficient nature of the pyrazole, incomplete deprotonation can lead to low yields. Ensure the use of a slight excess of a strong base (e.g., NaH) and allow sufficient time for the deprotonation to complete before adding the protecting group precursor.

  • Regioselectivity: While N1-alkylation is generally favored for pyrazoles, the formation of the N2-isomer is possible. The regioselectivity is influenced by the steric bulk of the protecting group and the reaction conditions. For most protecting groups, the N1-isomer is the major product. The two isomers can typically be separated by column chromatography.

  • Decomposition during Deprotection: The presence of the nitro group makes the pyrazole ring susceptible to nucleophilic attack under certain conditions. When using nucleophilic cleavage reagents like TBAF, it is advisable to use milder conditions (e.g., lower temperature, shorter reaction time) to avoid unwanted side reactions. For acid-labile protecting groups like Boc, the use of a scavenger such as anisole can prevent side reactions with the electron-rich benzyl protecting groups if present elsewhere in the molecule.

Conclusion

The strategic protection of the nitrogen atom in this compound is a critical step that enables its use in a wide array of synthetic applications. By carefully selecting a protecting group based on the planned synthetic route and by following robust, well-validated protocols, researchers can efficiently prepare N-protected derivatives of this valuable building block. The SEM and Boc groups, as detailed in this application note, represent two of the most effective and versatile options for this purpose.

References

The Strategic Role of 4-Bromo-3-nitro-1H-pyrazole in the Rational Design of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs. This technical guide delves into the strategic application of a highly functionalized starting material, 4-Bromo-3-nitro-1H-pyrazole , in the discovery pipeline for next-generation anti-inflammatory agents. We will explore its synthetic versatility, outline detailed protocols for its transformation into potent inhibitors of key inflammatory mediators, and discuss the underlying mechanistic principles that guide the rational design of these compounds. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Anti-Inflammatory Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a "privileged scaffold" in drug design, meaning it can bind to multiple, diverse biological targets with high affinity.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a 1,5-diarylpyrazole core.[3] The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is predicated on the inhibition of COX enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4]

The unique electronic and steric properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[1] The development of pyrazole-based anti-inflammatory agents continues to be an active area of research, with a focus on designing molecules with improved efficacy, selectivity, and safety profiles.

This compound: A Versatile Starting Block for Combinatorial Synthesis

This compound is a commercially available and highly versatile starting material for the synthesis of a diverse library of potential anti-inflammatory compounds. Its utility stems from the presence of three key functional handles:

  • The Bromine Atom (C4): This serves as an excellent site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are often crucial for potent and selective inhibition of inflammatory targets like COX-2.[3]

  • The Nitro Group (C3): The electron-withdrawing nitro group can be readily reduced to a primary amine.[7] This amino group can then be further functionalized through acylation, sulfonylation, or other reactions to introduce additional pharmacophoric elements and modulate the compound's physicochemical properties.

  • The Pyrazole N-H: The acidic proton on the pyrazole nitrogen can be substituted with various alkyl or aryl groups, providing another avenue for structural diversification and optimization of biological activity.

The strategic and sequential manipulation of these functional groups allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Strategy: From this compound to a Diarylsulfonamide COX-2 Inhibitor

This section outlines a representative, multi-step synthetic protocol to transform this compound into a diarylsulfonamide derivative, a class of compounds known for their potent and selective COX-2 inhibition. The design of the target molecule is inspired by the pharmacophoric features of known COX-2 inhibitors like Celecoxib.

Workflow for the Synthesis of a Diarylsulfonamide Pyrazole Derivative

G start This compound step1 Step 1: Suzuki-Miyaura Coupling (Introduction of Aryl Group at C4) start->step1 intermediate1 4-Aryl-3-nitro-1H-pyrazole step1->intermediate1 step2 Step 2: N-Arylation (Introduction of Phenylsulfonamide Moiety) intermediate1->step2 intermediate2 1-(4-Sulfonamidophenyl)-4-aryl-3-nitro-1H-pyrazole step2->intermediate2 step3 Step 3: Nitro Group Reduction (Conversion to Amine) intermediate2->step3 target Target Molecule: 3-Amino-4-aryl-1-(4-sulfonamidophenyl)-1H-pyrazole step3->target

Caption: Synthetic workflow from this compound.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-methylphenyl)-3-nitro-1H-pyrazole

  • Rationale: This step introduces a tolyl group at the C4 position of the pyrazole ring. This substituent is a common feature in many COX-2 inhibitors, where it is known to interact with a hydrophobic pocket in the enzyme's active site. The Suzuki-Miyaura reaction is chosen for its high efficiency and functional group tolerance.[8]

  • Protocol:

    • To a solution of this compound (1.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL), add (4-methylphenyl)boronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).

    • Purge the mixture with argon for 15 minutes.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol).

    • Heat the reaction mixture at 80-90 °C under an argon atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 4-(4-methylphenyl)-3-nitro-1H-pyrazole.

Step 2: N-Arylation for the Synthesis of 4-(4-(4-(4-methylphenyl)-3-nitro-1H-pyrazol-1-yl)phenyl)benzenesulfonamide

  • Rationale: This step introduces the critical benzenesulfonamide moiety, a key pharmacophore for selective COX-2 inhibition. This group interacts with a specific hydrophilic side pocket in the COX-2 active site, which is absent in COX-1, thereby conferring selectivity.

  • Protocol:

    • In a sealed tube, combine 4-(4-methylphenyl)-3-nitro-1H-pyrazole (1.0 mmol), 4-fluorophenylsulfonamide (1.1 mmol), and potassium carbonate (2.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL).

    • Heat the mixture at 120-130 °C for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

    • Recrystallize from ethanol to yield pure 4-(4-(4-(4-methylphenyl)-3-nitro-1H-pyrazol-1-yl)phenyl)benzenesulfonamide.

Step 3: Reduction of the Nitro Group to Synthesize 3-Amino-4-(4-methylphenyl)-1-(4-sulfonamidophenyl)-1H-pyrazole

  • Rationale: The final step involves the reduction of the nitro group to an amine. This transformation is crucial as the resulting amino group can participate in hydrogen bonding interactions within the target enzyme's active site, potentially enhancing binding affinity. Catalytic hydrogenation is a clean and efficient method for this reduction.[7]

  • Protocol:

    • Dissolve 4-(4-(4-(4-methylphenyl)-3-nitro-1H-pyrazol-1-yl)phenyl)benzenesulfonamide (1.0 mmol) in ethanol (20 mL) in a hydrogenation flask.

    • Add 10% Palladium on carbon (Pd/C) (10% w/w).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

    • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the target compound, 3-Amino-4-(4-methylphenyl)-1-(4-sulfonamidophenyl)-1H-pyrazole. Further purification can be achieved by recrystallization if necessary.

Biological Evaluation: Protocols for Assessing Anti-Inflammatory Activity

Once synthesized, the novel pyrazole derivatives must be evaluated for their anti-inflammatory properties. Below are standard protocols for in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the potency and selectivity of the synthesized compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Principle: A colorimetric assay is used to measure the peroxidase activity of COX. The inhibition of this activity is directly correlated with the inhibition of the cyclooxygenase activity.

  • Protocol:

    • Prepare stock solutions of the test compounds and reference drugs (e.g., Celecoxib, Ibuprofen) in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

    • Add various concentrations of the test compounds or reference drugs to the wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a solution of arachidonic acid and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Measure the absorbance at 590 nm over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values (the concentration required for 50% inhibition).

    • The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

In Vitro Assay for Inhibition of Pro-inflammatory Mediators in RAW264.7 Macrophages
  • Objective: To assess the ability of the compounds to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • For NO measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

    • For cytokine measurement: Collect the cell supernatant and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Determine the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats
  • Objective: To evaluate the acute anti-inflammatory activity of the compounds in a well-established animal model of inflammation.[4]

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Fast the animals overnight before the experiment.

    • Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often mediated through the modulation of critical signaling pathways. Understanding these mechanisms is essential for rational drug design.

Inhibition of the Prostaglandin Synthesis Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Many pyrazole-based anti-inflammatory agents, including the one synthesized in our protocol, are designed to selectively inhibit COX-2.[9] This enzyme is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[10] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This can occur through various mechanisms, such as preventing the degradation of the inhibitory IκBα protein or inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the assays should be systematically organized to facilitate the analysis of structure-activity relationships.

Table 1: In Vitro COX Inhibition and Anti-Inflammatory Activity of a Hypothetical Series of Pyrazole Derivatives

Compound IDR¹ (at C4)R² (at N1)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)NO Inhibition IC₅₀ (µM)
Target-01 4-Methylphenyl4-Sulfonamidophenyl>1000.25>4005.2
Analog-01 Phenyl4-Sulfonamidophenyl>1000.50>2008.1
Analog-02 4-Methoxyphenyl4-Sulfonamidophenyl>1000.15>6673.5
Analog-03 4-MethylphenylPhenyl15.210.51.425.8
Celecoxib 4-Methylphenyl4-Sulfonamidophenyl15.00.04533312.5

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, several SAR insights can be drawn:

  • The 4-sulfonamidophenyl group at the N1 position is critical for both potency and COX-2 selectivity (compare Target-01 with Analog-03).

  • Substituents on the aryl ring at the C4 position can modulate potency. An electron-donating methoxy group (Analog-02) appears to be more favorable than a methyl group (Target-01) or an unsubstituted phenyl ring (Analog-01).

Conclusion and Future Directions

This compound represents a strategically important building block for the synthesis of novel anti-inflammatory agents. Its predictable reactivity at multiple positions allows for the generation of diverse chemical libraries amenable to high-throughput screening and systematic SAR studies. The protocols and mechanistic insights provided in this guide offer a framework for researchers to harness the potential of this versatile scaffold in the ongoing quest for safer and more effective anti-inflammatory therapies. Future work could involve exploring other cross-coupling reactions at the C4 position, further diversification of the C3-amino group, and the application of in silico modeling to guide the design of next-generation pyrazole-based inhibitors targeting multiple nodes within the inflammatory cascade.

References

Application Notes and Protocols for Monitoring Reactions of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Bromo-3-nitro-1H-pyrazole in Synthetic Chemistry

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, possessing a pyrazole core, a reactive bromine atom, and a reducible nitro group, offers multiple avenues for synthetic diversification. The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[2][3] The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the nitro group can be reduced to an amino group, providing a key site for further functionalization.

Given its pivotal role as a synthetic intermediate, the ability to accurately monitor reactions involving this compound is paramount for process optimization, yield maximization, and impurity profiling. This document provides a comprehensive guide to the primary analytical techniques for real-time and offline monitoring of its chemical transformations. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
CAS Number 89717-64-6[4][5]
Molecular Formula C₃H₂BrN₃O₂[4][6]
Molecular Weight 191.97 g/mol [4][6]
Appearance White to off-white solid[5]
Melting Point 197-198 °C[4][5]
Boiling Point 320.1 ± 22.0 °C at 760 mmHg[4]
Solubility Soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[7]

Chapter 1: Chromatographic Techniques for Reaction Monitoring

Chromatographic methods are indispensable for separating the starting material, intermediates, products, and byproducts in a reaction mixture, allowing for quantitative analysis of each component over time.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the workhorse technique for monitoring reactions of moderately polar compounds like this compound. The choice of a C18 column is based on its versatility and excellent resolving power for a wide range of organic molecules.[7][8] The mobile phase, a mixture of an aqueous component and an organic modifier, is optimized to achieve good separation and peak shape. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase and any acidic or basic analytes.[7][8] UV detection is ideal due to the chromophoric nature of the pyrazole ring and the nitro group.

Trustworthiness: This protocol is designed to be self-validating. A system suitability test should be performed before each run to ensure the chromatographic system is performing adequately. This includes checking for theoretical plates, tailing factor, and reproducibility of injections. A calibration curve should be generated using standards of known concentrations to ensure the linearity of the detector response for accurate quantification.

Experimental Protocol: RP-HPLC for Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol is designed to monitor the displacement of the bromide in this compound by a generic nucleophile (Nu-H).

dot

References

scale-up synthesis of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Scalable Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthesis begins with the bromination of commercially available 1H-pyrazole to yield 4-bromo-1H-pyrazole, which is subsequently nitrated under controlled conditions. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic rationale, critical safety protocols for handling hazardous reagents, and robust analytical methods for quality control.

Introduction and Strategic Rationale

Pyrazole and its derivatives are foundational scaffolds in the development of pharmaceuticals, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The title compound, this compound, serves as a versatile intermediate, enabling further functionalization at multiple positions to generate diverse molecular libraries for drug screening.

The synthetic strategy detailed herein was selected for its reliability, scalability, and use of readily available starting materials. It proceeds via a logical two-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring. This position is electronically favored for electrophilic substitution.[2]

  • Regioselective Nitration: Subsequent installation of a nitro group at the C3 position.

This approach allows for precise control over the introduction of each substituent, which is paramount for ensuring high purity and yield in a scaled-up process.

Process Safety and Hazard Management

The scale-up of this synthesis involves potent reagents that demand strict adherence to safety protocols. The nitration step, in particular, is highly exothermic and requires rigorous control to prevent thermal runaway.[4]

Table 1: Hazard Analysis and Mitigation

Reagent/SolventPrimary HazardsMitigation and PPE Requirements
N-Bromosuccinimide (NBS) Strong oxidizer, irritant, light-sensitive.Store away from light and combustibles. Avoid inhalation of dust. Wear gloves, safety goggles, and a lab coat.
Acetonitrile (ACN) Flammable liquid, toxic upon inhalation/ingestion.Use in a well-ventilated fume hood. Keep away from ignition sources. Wear nitrile gloves, safety goggles, lab coat.
Nitric Acid (HNO₃, ≥70%) Severe Hazard. Highly corrosive, strong oxidizer, causes severe burns. Reacts violently with organic materials.[5][6]Extreme Caution Required. Always use in a chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), a face shield, safety goggles, and an acid-resistant apron. Ensure immediate access to an eyewash station and safety shower.[6]
Sulfuric Acid (H₂SO₄, 98%) Severe Hazard. Highly corrosive, causes severe burns. Hygroscopic and highly exothermic upon dilution.Extreme Caution Required. Handle with the same level of PPE as nitric acid. Always add acid to water/ice slowly, never the reverse.

Critical Safety Directive for Nitration: Nitration reactions are notoriously energetic.[4][7] The use of a jacketed reactor with an efficient cooling system and a calibrated temperature probe is mandatory for any scale exceeding a few grams. Prepare an emergency cooling bath (e.g., dry ice/acetone) and have a suitable quenching agent (e.g., a large volume of cold sodium bicarbonate solution) readily available before starting the reaction.[8]

Detailed Synthesis Protocol

Part A: Scale-up Synthesis of 4-Bromo-1H-pyrazole (Intermediate)

This procedure is adapted from established methods for the bromination of heterocyclic systems.[9]

Materials and Equipment:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Jacketed glass reactor (or 3-neck round-bottom flask) with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. Ensure the overhead stirrer is functioning correctly.

  • Charging the Reactor: Charge the reactor with 1H-pyrazole (1.0 eq) and acetonitrile (10 mL per gram of pyrazole).

  • Initiating Stirring and Cooling: Begin stirring to form a clear solution and cool the reactor contents to 0-5 °C using a circulating chiller.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in acetonitrile (10 mL per gram of NBS). Transfer this solution to the addition funnel.

  • Controlled Reaction: Add the NBS solution dropwise to the cooled pyrazole solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-bromo-1H-pyrazole as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a pure, crystalline solid.

Part B: Scale-up Synthesis of this compound (Final Product)

Materials and Equipment:

  • 4-Bromo-1H-pyrazole (from Part A)

  • Fuming Nitric Acid (≥70%)

  • Concentrated Sulfuric Acid (98%)

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Large beaker with crushed ice

  • Büchner funnel and filtration apparatus

Step-by-Step Protocol:

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Charge the reactor with concentrated sulfuric acid (5 mL per gram of substrate).

  • Cooling: Cool the sulfuric acid to -5 to 0 °C with vigorous stirring. Maintain this temperature range throughout the addition steps.

  • Substrate Addition: Add the 4-bromo-1H-pyrazole (1.0 eq) portion-wise to the cold sulfuric acid. Ensure each portion dissolves completely before adding the next, keeping the temperature below 5 °C.

  • Nitrating Mixture Preparation: In a separate, dry beaker, carefully prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of substrate) while cooling in an ice bath.

  • Controlled Nitration: Transfer the prepared nitrating mixture to the addition funnel. Add it dropwise to the solution of the substrate in sulfuric acid over 1-2 hours. CRITICAL: Monitor the internal temperature continuously and maintain it at or below 5 °C. A runaway exotherm is a significant risk here.[4]

  • Reaction Completion: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

  • Quenching: In a separate, large vessel, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring. This process is highly exothermic.

  • Precipitation and Isolation: The product will precipitate as a solid. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to a constant weight. The product, this compound, is typically obtained as a pale yellow solid.[10]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis.

G cluster_0 Part A: Bromination cluster_1 Part B: Nitration Py_start 1H-Pyrazole React_A 1. Dissolve in ACN 2. Cool to 0-5 °C Py_start->React_A Add_NBS Add NBS in ACN (T < 10 °C) React_A->Add_NBS Workup_A 1. Concentrate 2. EtOAc Extraction 3. Wash & Dry Add_NBS->Workup_A Purify_A Recrystallize Workup_A->Purify_A Product_A 4-Bromo-1H-pyrazole Purify_A->Product_A Product_A_input 4-Bromo-1H-pyrazole Product_A->Product_A_input React_B 1. Dissolve in H₂SO₄ 2. Cool to -5 to 0 °C Product_A_input->React_B Add_Nitro Add HNO₃/H₂SO₄ (T < 5 °C) React_B->Add_Nitro Workup_B 1. Quench on Ice 2. Filter Solid Add_Nitro->Workup_B Purify_B Wash with H₂O & Dry Workup_B->Purify_B Product_B This compound Purify_B->Product_B

Caption: Workflow for the two-step synthesis of this compound.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed through a suite of analytical techniques.

Table 2: Analytical Specifications for this compound

TestSpecificationRationale
Appearance Pale yellow to off-white solidVisual confirmation of product form.
¹H NMR Aromatic proton singlet; broad NH singlet.Confirms the pyrazole ring structure and substitution pattern.
¹³C NMR Three distinct signals for the pyrazole ring carbons.Verifies the carbon skeleton of the molecule.
Mass Spec (MS) M/Z matches C₃H₂BrN₃O₂ (190.94, 192.94 for Br isotopes).[10]Confirms molecular weight and isotopic pattern of bromine.
Purity (HPLC) ≥98%Quantifies the purity of the final product.

Conclusion

This application note details a robust and scalable two-step synthesis of this compound. By adhering to the outlined procedures, particularly the stringent safety measures for the nitration step, researchers and production chemists can safely and efficiently produce this key intermediate for applications in pharmaceutical R&D and manufacturing. The causality-driven explanations for each step provide the necessary scientific grounding for successful implementation and potential future optimization.

References

Application Notes & Protocols: 4-Bromo-3-nitro-1H-pyrazole as a Versatile Building Block for Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs targeting a wide array of clinical conditions, from cancer to inflammatory and neurological disorders.[1][2] Its unique physicochemical properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1]

Among the vast library of pyrazole-based synthons, 4-bromo-3-nitro-1H-pyrazole (CAS No. 89717-64-6) emerges as a particularly powerful and versatile building block.[3][4] Its structure is strategically engineered for divergent synthesis:

  • C4-Bromo Group: A handle for robust and predictable carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.

  • C3-Nitro Group: A strong electron-withdrawing group that activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) and can be chemically reduced to a primary amine, a key pharmacophoric feature.

  • N1-Proton: An acidic proton allowing for selective N-functionalization, a common strategy for modulating solubility, metabolic stability, and target engagement.

This application guide provides field-proven insights and detailed protocols for leveraging the unique reactivity of this compound in drug discovery campaigns. We will explore its application in key synthetic transformations, explaining the causality behind experimental choices and providing a framework for troubleshooting and optimization.

Chemical Properties and Safety

PropertyValueSource
CAS Number 89717-64-6[4]
Molecular Formula C₃H₂BrN₃O₂[4]
Molecular Weight 191.97 g/mol Oakwood Chemical
Appearance White to off-white solidChemicalBook
Melting Point 197-198 °CChemicalBook

Safety & Handling: this compound is a potentially hazardous chemical. It is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Strategic Functionalization Pathways

The strategic placement of the bromo and nitro groups allows for a multi-directional approach to library synthesis from a single, common intermediate. The following diagram illustrates the primary reaction vectors available to the medicinal chemist.

G cluster_start Starting Building Block cluster_reactions Primary Transformations cluster_downstream Secondary Transformation cluster_products Scaffold Diversity start This compound n_alk N-Alkylation / Arylation start->n_alk Base, R-X suzuki Suzuki-Miyaura C-C Coupling start->suzuki Pd Catalyst, R-B(OH)₂ buchwald Buchwald-Hartwig C-N Coupling start->buchwald Pd Catalyst, R₂NH snar SNAr C-S / C-O Coupling start->snar Base, Nu-H (Nu = S, O) p1 N-Substituted Pyrazoles n_alk->p1 reduction Nitro Group Reduction suzuki->reduction e.g., Zn, Fe, or Raney Ni/H₂ p2 C4-Aryl/Heteroaryl Pyrazoles suzuki->p2 buchwald->reduction e.g., Zn, Fe, or Raney Ni/H₂ p3 C4-Amino Pyrazoles buchwald->p3 snar->reduction e.g., Zn, Fe, or Raney Ni/H₂ p4 C4-Thioether/Ether Pyrazoles snar->p4 p5 3-Amino-4-substituted Pyrazoles reduction->p5

Caption: Synthetic utility of this compound.

PART 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo substituent is the primary site for palladium-catalyzed reactions to build molecular complexity. These reactions are foundational for introducing aryl, heteroaryl, and amino moieties, which are critical for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds.[4] For NH-pyrazoles, the reaction can be challenging due to the acidic proton which can interfere with the catalytic cycle. However, using appropriate bases and catalyst systems can lead to high yields.

Causality & Experimental Design:

  • Catalyst System: While Pd(PPh₃)₄ can be effective, modern palladium pre-catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior for heteroaryl couplings. They promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[6]

  • Base Selection: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is crucial.[6][7] It is strong enough to activate the boronic acid for transmetalation but often does not require protection of the pyrazole N-H group. Stronger bases like KOtBu can deprotonate the pyrazole, potentially inhibiting the catalyst.

  • Solvent System: A polar aprotic solvent like 1,4-dioxane or DMF, typically with water as a co-solvent, is used to dissolve both the organic and inorganic reagents.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ pd2_add Oxidative Addition Complex pd0->pd2_add Oxidative Addition pd2_trans Transmetalation Complex pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Coupled Product (Ar-Ar') pd2_trans->Product ArBr This compound (Ar-Br) ArBr->pd2_add Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->pd2_trans Base Base (e.g., K₃PO₄) Base->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid (Adapted from general procedures for unprotected bromopyrazoles[6])

ReagentM.W.AmountMolesEquiv.
This compound191.97192 mg1.01.0
Phenylboronic Acid121.93183 mg1.51.5
XPhos Pd G2 Pre-catalyst786.1547 mg0.060.06
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
1,4-Dioxane-4.0 mL--
Water (degassed)-1.0 mL--

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.

  • Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-3-nitro-1H-pyrazole.

Expert Insight & Troubleshooting:

  • Incomplete Conversion: If the reaction stalls, an additional portion of the catalyst (1-2 mol%) can be added. Elevated temperatures (up to 120 °C) may be required for particularly electron-deficient or sterically hindered boronic acids.

  • Debromination: The formation of 3-nitro-1H-pyrazole is a common side product. This can be minimized by ensuring a thoroughly deoxygenated environment and using a high-quality palladium catalyst.

  • N-Arylation: While less common under these conditions, N-arylation of the starting material or product can occur. Using a less coordinating solvent or a milder base may mitigate this.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination provides direct access to arylamines, a critical class of intermediates in pharmaceutical synthesis.[8] The reaction is sensitive to substrate electronics and the nature of the amine. For an electron-deficient substrate like this compound, the oxidative addition step is generally favorable.

Causality & Experimental Design:

  • Base Selection: This is the most critical parameter. Strong bases like NaOtBu or LiHMDS are commonly used.[9] However, the acidity of the pyrazole NH (pKa ≈ 14-15) and the presence of the nitro group (which is incompatible with some strong bases) pose a challenge.[10] LHMDS is often preferred for unprotected NH-heterocycles as it is non-nucleophilic and the resulting LiBr can be less detrimental than NaBr.[9]

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like tBuXPhos or RuPhos are known to facilitate the challenging reductive elimination step that forms the C-N bond.

  • Amine Scope: The reaction generally works well with secondary amines (e.g., morpholine, piperidine) and anilines. Primary alkylamines can be more challenging due to potential side reactions like β-hydride elimination.

Protocol 2: Buchwald-Hartwig Coupling with Morpholine (Adapted from procedures for unprotected 4-bromopyrazoles[9])

ReagentM.W.AmountMolesEquiv.
This compound191.97192 mg1.01.0
Morpholine87.12105 µL1.21.2
tBuXPhos Pd G3 Pre-catalyst841.2334 mg0.040.04
LHMDS (1.0 M in THF)167.332.2 mL2.22.2
Toluene (anhydrous)-4.0 mL--

Procedure:

  • In a glovebox or under a positive pressure of argon, add this compound and the tBuXPhos Pd G3 pre-catalyst to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by morpholine.

  • Slowly add the LHMDS solution dropwise at room temperature. The mixture may change color.

  • Seal the tube and heat in a preheated oil bath at 80-100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield 4-(morpholino)-3-nitro-1H-pyrazole.

PART 2: Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the C3-position significantly lowers the electron density of the pyrazole ring, making it susceptible to nucleophilic attack. This opens up pathways for C-S and C-O bond formation via an SNAr mechanism.

Regioselectivity Considerations: A key question is the site of nucleophilic attack. The reaction could potentially proceed via two pathways:

  • Displacement of the C4-Bromo group: This is a classic SNAr pathway on a halogenated heteroaromatic.

  • Displacement of the C3-Nitro group: Studies on 3,4-dinitropyrazoles have shown that the C3-nitro group can be regioselectively displaced by nucleophiles.[10]

Experimental validation is required to determine the dominant pathway for this compound. However, the C-Br bond is typically weaker and bromide is a better leaving group than nitrite, suggesting that substitution at C4 is plausible, especially with soft nucleophiles like thiols.

Protocol 3: SNAr with a Thiol Nucleophile (Based on general conditions for SNAr on electron-deficient heteroaryl halides[11])

ReagentM.W.AmountMolesEquiv.
This compound191.97192 mg1.01.0
4-Methoxythiophenol140.20147 µL1.21.2
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
N,N-Dimethylacetamide (DMAc)-5.0 mL--

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in DMAc.

  • Add 4-methoxythiophenol to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the 4-((4-methoxyphenyl)thio)-3-nitro-1H-pyrazole product.

PART 3: Sequential Functionalization: Nitro Group Reduction

A powerful feature of this building block is the ability to reduce the nitro group to a primary amine after C-C or C-N bonds have been formed at the C4 position. This amine can serve as a hydrogen bond donor or be further functionalized.

Causality & Experimental Design:

  • Reagent Selection: Catalytic hydrogenation with Pd/C is a common method for nitro reduction but carries a high risk of simultaneously removing the C4-bromo group (hydrodebromination). Therefore, alternative methods are preferred:

    • Raney Nickel/H₂: Less prone to causing dehalogenation compared to Pd/C.

    • Metal/Acid: Reagents like iron powder in acetic acid or zinc in ammonium chloride are classic, cost-effective, and highly selective for nitro group reduction in the presence of aryl halides.

    • Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing nitro groups while preserving many other functional groups.[2]

Protocol 4: Reduction of 4-Phenyl-3-nitro-1H-pyrazole

ReagentM.W.AmountMolesEquiv.
4-Phenyl-3-nitro-1H-pyrazole189.17189 mg1.01.0
Iron Powder (<10 micron)55.85280 mg5.05.0
Ammonium Chloride (NH₄Cl)53.49267 mg5.05.0
Ethanol-8.0 mL--
Water-2.0 mL--

Procedure:

  • To a round-bottom flask, add the 4-phenyl-3-nitro-1H-pyrazole, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the suspension to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad thoroughly with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in ethyl acetate and water. Basify the aqueous layer with saturated NaHCO₃ solution to ensure the product is in its free-base form.

  • Separate the layers, and extract the aqueous layer with more ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-phenyl-1H-pyrazol-3-amine.

Conclusion

This compound is a high-value building block that provides medicinal chemists with multiple, orthogonal vectors for chemical diversification. Through strategic application of palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent nitro group reduction, complex libraries of novel pyrazole derivatives can be rapidly assembled. The protocols and insights provided herein serve as a robust starting point for researchers to unlock the full potential of this versatile scaffold in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding of the reaction mechanisms and potential pitfalls.

Recommended Synthetic Pathway

The most reliable and highest-yielding route to this compound involves a two-step process. This pathway strategically avoids significant side reactions, such as nitrodebromination, which can plague alternative routes.[1][2] The recommended sequence is:

  • Nitration of Pyrazole: Synthesis of the key intermediate, 3-Nitro-1H-pyrazole.

  • Electrophilic Bromination: Introduction of the bromine atom at the C4 position of 3-Nitro-1H-pyrazole.

Synthesis_Workflow Pyrazole Pyrazole Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Pyrazole->Nitration Intermediate 3-Nitro-1H-pyrazole Nitration->Intermediate Bromination Step 2: Bromination (e.g., NBS in DMF) Intermediate->Bromination FinalProduct This compound Bromination->FinalProduct Troubleshooting Start Low Yield or Impure Product in Final Step CheckTLC Analyze Crude Product by TLC/LCMS Start->CheckTLC ImpurityType What is the main impurity? CheckTLC->ImpurityType UnreactedSM Unreacted 3-Nitro-1H-pyrazole ImpurityType->UnreactedSM Starting Material SideProduct Unexpected Side Product(s) ImpurityType->SideProduct New Spot(s) ActionSM Increase NBS eq. slightly (to 1.1) Increase reaction time/temp moderately UnreactedSM->ActionSM ActionSideProduct Check Reaction Pathway and Conditions SideProduct->ActionSideProduct PathwayCheck Did you nitrate a 4-bromopyrazole precursor? ActionSideProduct->PathwayCheck YesNitrodebromination High probability of Nitrodebromination side reaction. ACTION: Switch to recommended pathway (Nitrate first, then brominate). PathwayCheck->YesNitrodebromination Yes NoOtherSideProducts Potential Di-bromination or other impurities. ACTION: Decrease NBS eq. (to 1.05). Run reaction at lower temperature. Purify via column chromatography. PathwayCheck->NoOtherSideProducts No

References

Technical Support Center: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical process for creating a versatile building block in medicinal chemistry and materials science. The typical synthetic route involves the sequential bromination and nitration of a pyrazole starting material. While seemingly straightforward, this pathway is often complicated by a variety of side reactions that can impact yield, purity, and reproducibility. This guide provides expert insights into identifying, understanding, and mitigating these challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired this compound

Question: My final yield is consistently lower than reported in the literature. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to reaction conditions and the formation of unintended byproducts.

Possible Causes & Solutions:

  • Over-bromination or Over-nitration: The pyrazole ring is susceptible to multiple substitutions.

    • Dibromination/Dinitration: The formation of dibromo- or dinitro-pyrazole species can significantly reduce the yield of the monosubstituted product. Careful control of stoichiometry is crucial. Use of N-bromosuccinimide (NBS) for bromination can offer better control over the introduction of a single bromine atom.[1]

    • Nitrodebromination: During the nitration of a 4-bromopyrazole intermediate, the bromine atom can be replaced by a nitro group, leading to the formation of 4-nitropyrazole.[2] This is particularly prevalent in strong nitrating conditions (e.g., concentrated HNO₃/H₂SO₄).

      • Mitigation: Employ milder nitrating agents or carefully control the reaction temperature and time. Using nitric acid in acetic anhydride can sometimes offer more selective nitration at the 4-position of the pyrazole ring.[3][4]

  • Incorrect Regioselectivity: The pyrazole ring has multiple positions available for electrophilic substitution.

    • Formation of 5-Bromo-3-nitro Isomer: Depending on the starting pyrazole and reaction conditions, substitution at the C5 position can compete with the desired C4 substitution. The regioselectivity is influenced by the directing effects of existing substituents and the nature of the electrophile.[5][6]

    • Mitigation: The choice of solvent and catalyst can influence the regiochemical outcome. For instance, bromination in less polar solvents may favor C4 substitution.

  • Degradation of Starting Material or Product: Pyrazole derivatives can be sensitive to harsh reaction conditions.

    • Decomposition: Strong acids and high temperatures can lead to decomposition of the pyrazole ring.

    • Mitigation: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

dot

Low_Yield_Troubleshooting Start Low Yield of This compound OverReaction Over-bromination/ Over-nitration Start->OverReaction Regioselectivity Incorrect Regioselectivity Start->Regioselectivity Degradation Degradation of Material Start->Degradation Dibromination Dibromination/ Dinitration OverReaction->Dibromination Nitrodebromination Nitrodebromination OverReaction->Nitrodebromination IsomerFormation Formation of 5-Bromo-3-nitro isomer Regioselectivity->IsomerFormation Decomposition Ring Decomposition Degradation->Decomposition Sol_Stoichiometry Control Stoichiometry (e.g., use NBS) Dibromination->Sol_Stoichiometry Sol_NitratingAgent Use Milder Nitrating Agent (e.g., HNO3/Ac2O) Nitrodebromination->Sol_NitratingAgent Sol_Solvent Optimize Solvent IsomerFormation->Sol_Solvent Sol_Monitoring Monitor Reaction (TLC, LC-MS) Decomposition->Sol_Monitoring Synthesis_Pathway Pyrazole 1H-Pyrazole Bromination Bromination (e.g., NBS) Pyrazole->Bromination Bromopyrazole 4-Bromo-1H-pyrazole Bromination->Bromopyrazole SideReaction1 Over-bromination (Dibromopyrazole) Bromination->SideReaction1 Nitration Nitration (e.g., HNO3/H2SO4) Bromopyrazole->Nitration FinalProduct This compound Nitration->FinalProduct SideReaction2 Nitrodebromination (4-Nitropyrazole) Nitration->SideReaction2 SideReaction3 Isomer Formation (5-Bromo-3-nitro-1H-pyrazole) Nitration->SideReaction3

References

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic intermediate. Here, we will delve into the nuances of its synthesis, addressing common challenges and providing field-proven solutions to optimize your reaction conditions. Our approach is grounded in mechanistic principles to empower you to not just follow a protocol, but to understand and troubleshoot your experiments effectively.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step electrophilic substitution sequence starting from 1H-pyrazole. The first step involves the nitration of the pyrazole ring, followed by a regioselective bromination. The electron-withdrawing nature of the nitro group introduced in the first step deactivates the ring, making the second substitution more challenging and requiring careful optimization to achieve high yields and purity.

Synthesis_Workflow Pyrazole 1H-Pyrazole Nitropyrazole 3-Nitro-1H-pyrazole Pyrazole->Nitropyrazole Nitration (HNO₃/H₂SO₄) FinalProduct This compound Nitropyrazole->FinalProduct Bromination (NBS or Br₂)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a detailed explanation of the underlying chemistry to guide your optimization efforts.

Part 1: Nitration of 1H-Pyrazole

Question 1: I am getting a low yield of 3-nitro-1H-pyrazole and a significant amount of 4-nitropyrazole. How can I improve the regioselectivity?

Answer: This is a common challenge in the nitration of pyrazole. The regioselectivity is highly dependent on the reaction conditions, particularly the nitrating agent and the acidity of the medium.

  • Underlying Chemistry: In strongly acidic media, such as a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄), the pyrazole ring can be protonated. This deactivates the ring towards electrophilic substitution.[1][2] Milder conditions, such as using nitric acid in acetic anhydride (acetyl nitrate), can avoid extensive protonation, leading to different selectivity.[1][3] The pyrazole system is prone to substitution at the 4-position, but specific conditions can favor the 3-position. The synthesis of 3-nitropyrazole often involves the nitration of N-nitropyrazole followed by a rearrangement.[4]

  • Troubleshooting & Optimization:

    • Choice of Nitrating Agent: For selective synthesis of 3-nitropyrazole, a two-step method is often preferred: first, form N-nitropyrazole, then induce rearrangement.[4] Direct nitration with mixed acids often yields 4-nitropyrazole as the major product.[4]

    • Temperature Control: Maintain strict temperature control, typically between 0-10°C, during the addition of reagents. Excursions to higher temperatures can lead to the formation of dinitrated byproducts and reduced selectivity.

    • Acid Concentration: The ratio of sulfuric acid to nitric acid is crucial. A higher concentration of sulfuric acid increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, but also increases the likelihood of ring protonation.[1][2]

Question 2: My reaction mixture turned dark brown/black upon adding the nitrating agents, and the final yield is very low. What happened?

Answer: A dark coloration often indicates decomposition or side reactions, which can be caused by overly aggressive reaction conditions.

  • Underlying Chemistry: Pyrazole and its derivatives, while aromatic, can be susceptible to oxidation under strong nitrating conditions. The heat generated during the exothermic nitration reaction can accelerate these decomposition pathways if not properly controlled.

  • Troubleshooting & Optimization:

    • Rate of Addition: Add the nitrating agent dropwise to the solution of pyrazole while vigorously stirring and cooling in an ice bath. This ensures that the heat generated is dissipated effectively.

    • Pre-cooling: Ensure all solutions are adequately cooled before mixing.

    • Purity of Starting Material: Ensure your starting 1H-pyrazole is pure. Impurities can sometimes catalyze decomposition.

Part 2: Bromination of 3-Nitro-1H-pyrazole

Question 3: The bromination of my 3-nitro-1H-pyrazole is sluggish, resulting in a low conversion rate. How can I drive the reaction to completion?

Answer: The nitro group at the C3 position is strongly electron-withdrawing, which deactivates the pyrazole ring towards further electrophilic substitution. Therefore, forcing conditions may seem necessary, but they must be carefully chosen to avoid side reactions.

  • Underlying Chemistry: Electrophilic aromatic substitution on a deactivated ring requires a more reactive electrophile or harsher conditions. However, pyrazoles can be sensitive, and high temperatures or highly acidic conditions can lead to degradation.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice as it provides a low concentration of bromine in the reaction mixture and can be effective under milder conditions than elemental bromine (Br₂).[5]

    • Solvent Effects: Acetic acid or other polar aprotic solvents can be effective for this type of bromination. Solvent-free conditions using a catalyst like silica-supported sulfuric acid have also been reported to be efficient for brominating pyrazoles.[5][6]

    • Microwave Irradiation: To accelerate the reaction without resorting to high bulk temperatures, microwave irradiation can be a valuable tool, often leading to shorter reaction times and improved yields.[7]

Question 4: I am observing a significant amount of a byproduct that appears to be 4-nitropyrazole in my crude product. What is this side reaction, and how can I prevent it?

Answer: You are likely observing nitrodebromination , a known side reaction in the nitration of brominated pyrazoles, and the reverse can also occur under certain brominating conditions, though less commonly. A more likely scenario is the presence of unreacted 4-nitropyrazole from the initial nitration step if a mixture was used. However, if you are certain you started with pure 3-nitro-1H-pyrazole, you might be observing a rearrangement or a complex series of side-reactions. A more common issue is the bromination leading to the substitution of the nitro group.

  • Underlying Chemistry: Under strongly acidic conditions, it is possible for the nitro group to be protonated, making it a better leaving group, which can then be displaced by a bromide ion. This process, known as ipso-substitution, can be a competing pathway. More commonly, nitration of 4-bromopyrazoles can lead to the displacement of the bromine atom (nitrodebromination).[8]

  • Troubleshooting & Optimization:

    • Control Acidity: Avoid using strong Brønsted or Lewis acids as catalysts if you suspect ipso-substitution.

    • Milder Brominating Agents: Use NBS in a solvent like acetonitrile or DMF, which are less harsh than elemental bromine in strong acid.

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to the formation of dibrominated products.[7]

Troubleshooting_Logic cluster_nitration Nitration Issues cluster_bromination Bromination Issues N_LowYield Low Yield / Poor Selectivity N_Sol1 Solution: - Use N-nitropyrazole rearrangement - Strict temperature control (0-10°C) N_LowYield->N_Sol1 Cause: Wrong Reagent/Conditions N_Decomp Decomposition (Dark Color) N_Sol2 Solution: - Slow, dropwise addition of reagents - Ensure efficient cooling N_Decomp->N_Sol2 Cause: Overly Aggressive Conditions B_LowYield Low Conversion B_Sol1 Solution: - Use NBS instead of Br₂ - Consider microwave irradiation B_LowYield->B_Sol1 Cause: Deactivated Ring B_SideProduct Side Product Formation (e.g., Debromination) B_Sol2 Solution: - Avoid strong acids - Use 1.1-1.5 eq. of NBS B_SideProduct->B_Sol2 Cause: Harsh Conditions / Stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

Part 3: Purification and Characterization

Question 5: My final product is difficult to purify by recrystallization. What is an effective solvent system?

Answer: Finding the right recrystallization solvent is key to obtaining a pure product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting & Optimization:

    • Solvent Screening: Test a range of solvents with varying polarities. Common choices for similar heterocyclic compounds include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.[9]

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[9]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][11]

      • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[9]

    • Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will likely separate the product from impurities.

Optimized Experimental Protocols

The following protocols are provided as a starting point. As discussed, optimization may be required based on your specific laboratory conditions and observations.

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole (via Rearrangement)
  • Step A: Synthesis of 1-Nitro-1H-pyrazole:

    • To a stirred solution of 1H-pyrazole (1.0 eq) in acetic anhydride at 0°C, add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-nitro-1H-pyrazole.

  • Step B: Rearrangement to 3-Nitro-1H-pyrazole:

    • Gently heat the crude 1-nitro-1H-pyrazole in a suitable high-boiling solvent (e.g., toluene or benzonitrile) at 100-120°C for 4-6 hours.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain 3-nitro-1H-pyrazole.

Protocol 2: Synthesis of this compound
  • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.

Data Summary Table

ParameterCondition ACondition BCondition C (Optimized)Effect on Yield/Purity
Brominating Agent Br₂ in H₂SO₄NBS in CHCl₃NBS in Acetic AcidNBS is generally milder and more selective, reducing side products.[5][7]
Temperature 100°C25°C (RT)60-70°CHigher temperatures can lead to decomposition, while room temperature may result in slow reaction rates. A moderate temperature is optimal.
NBS Equivalents 1.0 eq2.0 eq1.2 eqStoichiometric amounts may lead to incomplete reaction. A large excess can cause dibromination. A slight excess is ideal.[7]
Typical Yield Low-ModerateLowHigh (70-85%)Optimized conditions significantly improve the yield of the desired product.

References

common impurities in 4-Bromo-3-nitro-1H-pyrazole and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experimental work.

I. Understanding the Chemistry of this compound

This compound is a key building block in medicinal chemistry, valued for its reactive sites that allow for further functionalization. However, its synthesis and handling can present challenges, leading to the formation of impurities that may compromise the outcome of subsequent reactions. This guide will help you identify and manage these impurities effectively.

II. Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I have synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the most common process-related impurities?

Answer:

During the synthesis of this compound, which is typically achieved by the nitration of 4-Bromo-1H-pyrazole, several process-related impurities can arise. The most common of these are:

  • Unreacted Starting Material: 4-Bromo-1H-pyrazole.

  • Regioisomeric Impurity: 4-Bromo-5-nitro-1H-pyrazole.

  • Nitrodebromination Product: 4-Nitro-1H-pyrazole.

The formation of these impurities is a direct consequence of the reaction mechanism and conditions.

Causality behind Impurity Formation:

The nitration of 4-Bromo-1H-pyrazole involves an electrophilic aromatic substitution reaction. The pyrazole ring is susceptible to substitution at multiple positions, and the reaction conditions can influence the product distribution.

  • Regioisomer Formation: The pyrazole ring of 4-Bromo-1H-pyrazole has two available carbon atoms for nitration: C3 and C5. Due to the tautomeric nature of the N-H proton, the pyrazole ring can exist in two forms, leading to the formation of both the 3-nitro and 5-nitro isomers. The electronic and steric effects of the bromo substituent influence the ratio of these isomers.

  • Nitrodebromination: A known side reaction in the nitration of brominated aromatic compounds is ipso-substitution, where the bromine atom is replaced by the nitro group.[1][2] This leads to the formation of 4-Nitro-1H-pyrazole.

Diagram: Synthetic Pathway and Formation of Common Impurities

G cluster_main Synthesis of this compound cluster_impurities Potential Impurities Starting Material 4-Bromo-1H-pyrazole Reaction Nitration (HNO3, H2SO4) Starting Material->Reaction Reacts with Desired Product This compound Reaction->Desired Product Forms Unreacted SM Unreacted 4-Bromo-1H-pyrazole Reaction->Unreacted SM Incomplete reaction Regioisomer 4-Bromo-5-nitro-1H-pyrazole Reaction->Regioisomer Side reaction Nitrodebromination 4-Nitro-1H-pyrazole Reaction->Nitrodebromination Side reaction G Sample Crude this compound Sample NMR 1H and 13C NMR Analysis Sample->NMR MS Mass Spectrometry Analysis Sample->MS Compare Compare Spectra with Reference Data NMR->Compare MS->Compare Identify Identify Impurities Compare->Identify

References

Technical Support Center: Bromination of 3-Nitropyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 3-nitropyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but important transformation. Brominated nitropyrazoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. However, the inherent electronic properties of the 3-nitropyrazole ring system present a unique set of challenges.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 3-nitropyrazole so difficult?

A1: The primary challenge stems from the strong electron-withdrawing nature of the nitro group (-NO₂). This group significantly deactivates the pyrazole ring, making it much less susceptible to electrophilic aromatic substitution compared to unsubstituted pyrazole. The reaction often requires forcing conditions, which can lead to side reactions or decomposition.

Q2: What is the expected regioselectivity for the bromination of 3-nitropyrazole?

A2: Electrophilic substitution on the pyrazole ring, in the absence of overwhelming steric hindrance, preferentially occurs at the C4 position.[1][2] This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5.[1] Therefore, the primary product expected is 4-bromo-3-nitropyrazole .

Q3: Which brominating agent is best: Br₂ or NBS?

A3: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be used, but they have different characteristics.

  • Bromine (Br₂): A strong brominating agent, often used with a Lewis acid catalyst. Its high reactivity can be difficult to control and may lead to over-bromination or side reactions. It is also highly toxic and corrosive.[3]

  • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[4][5] It is often preferred for deactivated systems as it can reduce the formation of byproducts. Reactions with NBS can be initiated by acid catalysis or radical initiators depending on the substrate and conditions.[6] For deactivated aromatic systems, an acid catalyst is typically required.

Q4: My reaction is not proceeding to completion. What is the first thing I should check?

A4: First, confirm the purity of your starting material and reagents. Impure 3-nitropyrazole or old, decomposed NBS can inhibit the reaction. Next, ensure your reaction is performed under strictly anhydrous conditions, as water can consume the brominating agent and catalyst. If these factors are addressed, consider increasing the reaction temperature or time, or changing the solvent or catalytic system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 3-nitropyrazole, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of 4-bromo-3-nitropyrazole is the most common challenge, directly related to the deactivated nature of the substrate.

Potential Causes & Solutions
  • Insufficient Electrophilicity: The deactivating -NO₂ group requires a highly reactive electrophile for the substitution to occur.

    • Solution 1: Increase Catalyst Loading or Strength. If using Br₂, a Lewis acid like AlBr₃ or FeBr₃ can be employed to polarize the Br-Br bond, creating a more potent electrophile.[7] Be cautious, as strong Lewis acids can also coordinate to the pyrazole nitrogens, further deactivating the ring.

    • Solution 2: Use a Stronger Brominating System. Oleum (fuming sulfuric acid) or concentrated sulfuric acid can be used as a solvent and catalyst. The acidic medium protonates the pyrazole ring, and while this seems counterintuitive, it can facilitate bromination with Br₂ under harsh conditions.

    • Solution 3: Switch to an Alternative Brominating Agent. Consider using a more reactive agent like bromine monochloride (BrCl) if standard methods fail.

  • Poor Solubility: 3-Nitropyrazole may have limited solubility in common non-polar solvents used for bromination (e.g., CCl₄, CHCl₃).

    • Solution 1: Change Solvent. Acetic acid or sulfuric acid can serve as both a solvent and a catalyst, improving the solubility of the pyrazole starting material.

    • Solution 2: Increase Temperature. Refluxing the reaction mixture can improve both solubility and reaction rate. Monitor for potential decomposition at higher temperatures.

  • Decomposition of Starting Material or Product: The combination of strong acids, high temperatures, and oxidizing conditions can lead to decomposition.

    • Solution 1: Lower Reaction Temperature. If decomposition is suspected (indicated by a dark, tarry reaction mixture), try running the reaction at a lower temperature for a longer duration.

    • Solution 2: Use a Milder System. Employing NBS in a solvent like acetic acid or trifluoroacetic acid is generally a milder approach than Br₂ in oleum.[5][8]

Decision Workflow for Low Yield

start Low or No Yield check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Ensure Anhydrous Conditions check_purity->check_conditions increase_temp Increase Temperature / Time check_conditions->increase_temp decomposition Decomposition Observed? increase_temp->decomposition change_solvent Change Solvent (e.g., Acetic Acid, H₂SO₄) stronger_system Use Stronger System (e.g., Br₂/Oleum) change_solvent->stronger_system milder_system Use Milder System (e.g., NBS/TFA) decomposition->change_solvent No decomposition->milder_system Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities and Side Products

Even when the reaction proceeds, the formation of byproducts can complicate purification and reduce the isolated yield.

Potential Causes & Solutions
  • Over-bromination (Dibromination): Although the monobrominated product is deactivated, forcing conditions can sometimes lead to the formation of dibrominated species.

    • Solution: Control Stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and favor mono-substitution.

  • Nitro-debromination: In some cases, particularly with N-substituted pyrazoles, nitration can occur with displacement of a bromine atom if nitric acid is present or formed in situ.[9]

    • Solution: Ensure a Nitrate-Free System. When using sulfuric acid, ensure it is free from contaminating nitric acid.

  • Reaction with Solvent: Solvents like DMF, while excellent for solubility, can react with brominating agents or strong acids.

    • Solution: Choose an Inert Solvent. Chlorinated solvents (DCM, CHCl₃) or strong protic acids (H₂SO₄, TFA) are generally preferred.

Issue 3: Difficult Product Isolation and Purification

The product, 4-bromo-3-nitropyrazole, can be challenging to isolate from the reaction mixture, especially when strong acids are used as solvents.

Potential Causes & Solutions
  • Product is Soluble in the Acidic Quench: After reaction in a strong acid, the mixture is typically quenched by pouring it onto ice. The product, being a weak base, may remain protonated and soluble in the acidic aqueous layer.

    • Solution 1: Careful Neutralization. Slowly and carefully neutralize the acidic solution with a base (e.g., NaHCO₃, NaOH solution) while cooling in an ice bath. The neutral product should precipitate out of the solution and can be collected by filtration. Be extremely cautious during neutralization as it is highly exothermic.

    • Solution 2: Extraction. After neutralization, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Co-precipitation with Salts: Upon neutralization, large amounts of inorganic salts (e.g., Na₂SO₄) will precipitate, potentially trapping the product.

    • Solution: Wash Thoroughly. Wash the filtered solid thoroughly with cold water to dissolve the inorganic salts, leaving the less soluble organic product behind.

  • Purification from Unreacted Starting Material: If the reaction did not go to completion, separating the product from the starting material can be difficult due to their similar polarities.

    • Solution 1: Column Chromatography. Silica gel chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

    • Solution 2: Recrystallization. If the product is obtained in sufficient purity (>90%), recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used for final purification.

Recommended Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and substrate scale.

Protocol 1: Bromination using NBS in Acetic Acid

This method is a milder alternative and is recommended as a first attempt.

Parameter Value/Condition
Reagents 3-Nitropyrazole (1.0 eq), NBS (1.1 eq)
Solvent Glacial Acetic Acid
Temperature 80-100 °C
Time 12-24 hours
Work-up 1. Cool to RT. 2. Pour into ice-water. 3. Neutralize with solid NaHCO₃. 4. Filter precipitate. 5. Purify by column chromatography.

Step-by-Step Procedure:

  • To a solution of 3-nitropyrazole in glacial acetic acid, add N-Bromosuccinimide (NBS) in one portion.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into a beaker containing a stirred slurry of ice and water.

  • Carefully add solid sodium bicarbonate in small portions until gas evolution ceases and the pH is neutral (~7).

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • Purify the crude solid by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 4-bromo-3-nitropyrazole.

Protocol 2: Bromination using Br₂ in Sulfuric Acid

This method uses more forcing conditions and should be employed if Protocol 1 fails. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Parameter Value/Condition
Reagents 3-Nitropyrazole (1.0 eq), Bromine (1.1 eq)
Solvent Concentrated Sulfuric Acid (98%)
Temperature 60-80 °C
Time 4-8 hours
Work-up 1. Cool to 0 °C. 2. Pour onto crushed ice. 3. Neutralize with aq. NaOH. 4. Extract with Ethyl Acetate. 5. Purify by column chromatography.

Step-by-Step Procedure:

  • Carefully dissolve 3-nitropyrazole in concentrated sulfuric acid at 0 °C.

  • Slowly add bromine dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Very slowly and carefully, pour the acidic mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a cold aqueous solution of sodium hydroxide until the pH is ~7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism

The bromination of 3-nitropyrazole proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The preferential substitution at the C4 position is a key feature.

Caption: Simplified mechanism of electrophilic bromination at C4.

The key to the regioselectivity lies in the stability of the Wheland intermediate (also known as an arenium ion). Attack of the electrophile (Br⁺) at the C4 position allows the resulting positive charge to be delocalized across the ring without placing it on the carbon atom bearing the electron-withdrawing nitro group.[10] An attack at C5 would create an intermediate with a positive charge adjacent to the nitro group, which is energetically unfavorable.

References

Technical Support Center: Resolving Low Reactivity in 4-Bromo-3-nitro-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges with 4-Bromo-3-nitro-1H-pyrazole in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently functionalize this versatile, yet sometimes challenging, heterocyclic building block. Here, we will delve into the root causes of low reactivity and provide actionable troubleshooting strategies and frequently asked questions to help you optimize your synthetic routes.

The Challenge: Understanding the Reactivity of this compound

This compound is a valuable synthon due to the synthetic handles it offers for diversification. However, its electronic nature presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. The pyrazole ring is electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the C3 position. This electronic deficit can influence the reactivity of the C4-Br bond, often leading to sluggish or incomplete reactions.

This guide will provide a structured approach to troubleshooting these issues, focusing on the interplay between the substrate, catalyst, ligands, and reaction conditions.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Question 1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings with this substrate are a common hurdle. The primary reasons often revolve around suboptimal catalyst systems and reaction conditions that fail to overcome the electronic deactivation of the C-Br bond.

Causality Explained:

The electron-withdrawing nitro group on the pyrazole ring decreases the electron density at the C4 position. This makes the oxidative addition of the C-Br bond to the Pd(0) catalyst, a critical step in the catalytic cycle, more difficult compared to more electron-rich aryl bromides.[1] Furthermore, the acidic N-H proton of the pyrazole can interact with the base or catalyst, potentially leading to side reactions or catalyst inhibition.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[3] Switching to a more robust catalyst system is crucial.

    • Recommendation: Employ modern palladium precatalysts, such as XPhos Pd G2 or SPhos Pd G2. These are air-stable and feature bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the catalytic species.[1][4]

  • Choice of Base: The base plays a critical role in the transmetalation step and can influence side reactions.

    • Recommendation: Strong inorganic bases like NaOH or KOH can sometimes promote debromination.[2] It is often better to use milder bases like K₃PO₄ or Cs₂CO₃, which are known to be effective in couplings with challenging heteroaryl halides.[1][5]

  • Solvent System: The choice of solvent can impact the solubility of reagents and the stability of the catalytic complex.

    • Recommendation: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is often effective.[3][5] Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation.

  • Protecting the Pyrazole N-H: If debromination is a significant side reaction, protecting the pyrazole nitrogen can be highly effective.

    • Recommendation: The use of protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent the formation of the pyrazolate anion, which may contribute to side reactions.[2]

Troubleshooting Workflow for Low Suzuki-Miyaura Yield

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System (e.g., XPhos Pd G2) start->catalyst Initial Step base Switch to Milder Base (e.g., K3PO4, Cs2CO3) catalyst->base If still low success Improved Yield catalyst->success If successful protect Protect Pyrazole N-H (e.g., Boc, SEM) base->protect If debromination observed solvent Ensure Anhydrous & Degassed Solvents base->solvent Concurrent check base->success If successful protect->success If successful

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound can be challenging due to the electron-deficient nature of the substrate.[6][7]

Causality Explained:

The C-N bond-forming reductive elimination step can be slow for electron-deficient systems. The choice of ligand is critical to facilitate this step. Additionally, certain amines, particularly those with β-hydrogens, can be problematic and lead to side reactions like β-hydride elimination.[8][9]

Troubleshooting Steps:

  • Ligand Optimization: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction.

    • Recommendation: For aryl amines or bulky alkyl amines lacking β-hydrogens, bulky, electron-rich phosphine ligands like tBuDavePhos can be effective.[8][10] For primary amines, bidentate ligands such as BINAP or DPPF may offer better results.[6]

  • Catalyst Choice: While various palladium sources can be used, precatalysts often provide more consistent results.

    • Recommendation: Consider using Pd₂(dba)₃ in combination with your chosen ligand, or a commercially available precatalyst.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for this transformation.[7]

  • Consider Copper Catalysis for Certain Amines: For alkylamines possessing β-hydrogens, copper-catalyzed amination (an Ullmann-type coupling) might be a more suitable alternative if palladium-catalyzed methods are failing.[8] This highlights the complementarity of different catalytic systems.

Comparative Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Amine TypeRecommended Catalyst SystemBaseTypical TemperatureReference
Aryl AminesPd₂(dba)₃ / tBuDavePhosNaOtBu80-110 °C[8]
Bulky Alkyl Amines (no β-H)Pd₂(dba)₃ / tBuDavePhosNaOtBu80-110 °C[8][10]
Primary AminesPd₂(dba)₃ / BINAP or DPPFNaOtBu80-110 °C[6]
Alkylamines with β-HCuI / Ligand (e.g., phenanthroline)K₂CO₃ or K₃PO₄100-130 °C[8]
Question 3: My Sonogashira coupling is plagued by low conversion and significant homocoupling of the alkyne. What can I do to improve the outcome?

The Sonogashira reaction is sensitive to reaction conditions, and the presence of the nitro group can exacerbate issues.

Causality Explained:

Low conversion can be due to inefficient oxidative addition, as discussed previously. Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[11]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

    • Recommendation: Thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or by bubbling argon through it for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[11]

  • Catalyst and Ligand Choice: For electron-deficient substrates, a highly active catalyst is beneficial.

    • Recommendation: Using bulky, electron-rich phosphine ligands like XPhos with a palladium source such as Pd(OAc)₂ can improve reaction rates and yields.[12]

  • Copper-Free Conditions: To completely avoid Glaser coupling, you can run the reaction without a copper co-catalyst.

    • Recommendation: Copper-free Sonogashira protocols often require a higher catalyst loading or specific ligands and may need higher temperatures, but they eliminate the primary pathway for homocoupling.[11]

  • Base and Solvent: An amine base is typically used, which can also act as a solvent.

    • Recommendation: Triethylamine (Et₃N) or diisopropylamine (DIPA) are common choices.[11] Using a co-solvent like DMF or MeCN can be beneficial.[12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less reactive than a simple bromobenzene?

The reduced reactivity stems from the electronic properties of the heterocyclic system. The pyrazole ring itself is electron-deficient. The addition of a potent electron-withdrawing nitro group at the C3 position further decreases the electron density of the ring and, consequently, at the C4 carbon bearing the bromine. This makes the crucial oxidative addition step of the palladium catalyst into the C-Br bond significantly slower than for electron-neutral or electron-rich aryl halides like bromobenzene.[1]

Q2: Which cross-coupling reaction is generally the most robust for functionalizing this compound?

There is no single "best" reaction, as the optimal choice depends on the desired bond formation (C-C, C-N, etc.) and the specific coupling partner. However, Suzuki-Miyaura couplings are often a good starting point due to the commercial availability of a vast array of boronic acids and the development of highly active catalyst systems (e.g., those using Buchwald ligands) that can overcome the low reactivity of electron-deficient substrates.[4][5]

Q3: I'm observing debromination of my starting material. What causes this and how can I prevent it?

Debromination is a common side reaction, particularly in Suzuki and Heck couplings. It can be caused by several factors:

  • N-H Acidity: The acidic proton on the pyrazole nitrogen can be deprotonated by the base, forming a pyrazolate anion that can interfere with the catalytic cycle.[2]

  • Base Strength: Strong bases can sometimes promote hydrodehalogenation.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

To prevent debromination, consider the following:

  • Protect the N-H group: This is often the most effective solution.[2]

  • Use a milder base: Switch from hydroxides to carbonates or phosphates.[2]

  • Optimize the temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q4: Can I use this compound in a Heck reaction? What challenges should I anticipate?

Yes, a Heck reaction is feasible. The Heck reaction couples the aryl halide with an alkene.[13][14] The primary challenges will be similar to other couplings:

  • Low Reactivity: A highly active catalyst system will be required. Palladium complexes with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are good candidates.[13][15]

  • Regioselectivity: With unsymmetrical alkenes, you may need to control the regioselectivity of the addition.

  • Side Reactions: Debromination can also be an issue in Heck reactions.[16]

General Catalytic Cycle for Cross-Coupling Reactions

Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product R-R' ReductElim->Product ArX This compound ArX->OxAdd NuM Coupling Partner (e.g., R'-B(OH)₂) NuM->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

stability issues of 4-Bromo-3-nitro-1H-pyrazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Bromo-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this reagent, particularly concerning acidic and basic conditions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is governed by the interplay of its substituents on the pyrazole ring:

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally confers stability. However, the two adjacent nitrogen atoms create distinct electronic properties at different positions.[1]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly increases the acidity of the N-H proton at the N1 position. This makes the molecule susceptible to deprotonation in the presence of bases.

  • Bromo Group (-Br): The bromine atom at the C4 position is a potential leaving group, especially in nucleophilic substitution reactions. The C-Br bond can be labile under certain conditions, such as in the presence of strong nucleophiles or during metal-catalyzed cross-coupling reactions.[2]

  • N-H Proton: The acidic proton on the N1 nitrogen makes the molecule susceptible to reactions with bases.[3] Deprotonation can be the initial step for various subsequent reactions or degradation pathways.

Q2: What are the general signs of degradation for this compound?

A2: Degradation can be identified by several observational and analytical methods:

  • Visual Changes: A noticeable color change in the solid material or reaction mixture (e.g., darkening from off-white/yellow to brown or black) often indicates decomposition.

  • Solubility Issues: The formation of insoluble precipitates may suggest the creation of polymeric byproducts or salts of degradation products.

  • Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring stability. The appearance of new spots on a TLC plate or new peaks in an HPLC/LC-MS chromatogram are clear indicators of degradation. A decrease in the peak area of the starting material over time also signifies decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific issues you may encounter when using this compound in reactions involving acidic or basic conditions.

Issue 1: Reaction Failure or Low Yield in Strongly Acidic Media

Scenario: You are attempting a reaction (e.g., electrophilic substitution on a substrate) in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃), and you observe significant starting material decomposition or the formation of multiple unidentified products.

Root Cause Analysis: The pyrazole ring, while aromatic, can be susceptible to degradation or rearrangement under harsh acidic conditions. Nitropyrazoles, in particular, have been reported to undergo rearrangement in strong acids like sulfuric acid.[1] The combination of a strong acid and the electron-withdrawing nitro group can destabilize the molecule, leading to potential ring-opening or side reactions.

Solutions & Mitigation Strategies:

  • Moderate the Acidity: If possible, substitute strong acids with milder alternatives. Consider using organic acids like trifluoroacetic acid (TFA) or solid-supported acid catalysts that can be easily filtered off.

  • Use a Buffered System: Employing an acidic buffer can maintain a specific pH and avoid the harsh conditions of a concentrated strong acid.

  • Protect the N1 Position: If the N-H proton is not essential for your desired reaction, consider protecting it. Alkylation (e.g., with a methyl or benzyl group) can prevent protonation-related instability. This N-functionalization can also prevent unwanted side reactions at the N1 position.[5]

Potential Degradation Pathway Under Strong Acid

The following diagram illustrates a potential acid-catalyzed rearrangement mechanism, similar to what has been observed for other N-nitropyrazoles.[1]

cluster_acid Acidic Degradation Pathway Start This compound Protonation Protonation at N2 Start->Protonation + H⁺ (Strong Acid) Rearrangement Potential Rearrangement (e.g., Nitro Group Migration) Protonation->Rearrangement Destabilization Degradation Ring Cleavage / Side Products Rearrangement->Degradation

Caption: Potential degradation pathway in strong acid.

Issue 2: Decomposition Observed with Strong Bases

Scenario: You are using a strong base like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or an organolithium reagent (e.g., n-BuLi) and observe rapid decomposition of your starting material, indicated by a color change and multiple spots on TLC.

Root Cause Analysis: The N-H proton of the pyrazole ring is acidic and will be readily deprotonated by a strong base. The resulting pyrazolate anion is stable, but the molecule's substituents create further reactivity:

  • Increased Nucleophilicity: Deprotonation increases the electron density of the ring, which could lead to unwanted side reactions.

  • Ring Opening: In some cases, strong bases can induce deprotonation at a carbon atom (like C3 or C5), which can lead to ring-opening.[3]

  • Hydrolysis: Under aqueous basic conditions, nucleophilic attack by hydroxide ions (OH⁻) can occur, potentially leading to hydrolysis of the nitro group or displacement of the bromide. The rate of hydrolysis for similar heterocyclic compounds often increases with pH.[6]

Solutions & Mitigation Strategies:

  • Use a Weaker, Non-Nucleophilic Base: If the goal is simply to deprotonate the N-H, consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -78 °C) to minimize the rate of decomposition side reactions. Add the base slowly to control any exothermic processes.

  • N-Protection: As with acidic conditions, protecting the N1 position can prevent deprotonation and the subsequent degradation pathways.

Troubleshooting Workflow for Base-Mediated Reactions

Start Decomposition with Strong Base? IsN1Deprotonation Is N1 deprotonation the goal? Start->IsN1Deprotonation Yes LowerTemp Action: Lower reaction temp. (e.g., 0°C or -78°C) Start->LowerTemp Yes UseWeakerBase Action: Use weaker base (e.g., K₂CO₃, TEA) IsN1Deprotonation->UseWeakerBase Yes NProtection Consider N-protection if N-H is not required IsN1Deprotonation->NProtection No Success Problem Resolved UseWeakerBase->Success LowerTemp->Success NProtection->Success

Caption: Troubleshooting workflow for base instability.

Experimental Protocols & Data

Protocol: pH Stability Screening

This protocol provides a general framework for assessing the stability of this compound across a range of pH values.

Objective: To determine the rate of degradation at acidic, neutral, and basic pH.

Materials:

  • This compound

  • Buffer solutions: pH 2 (e.g., HCl/KCl), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system with a C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In separate vials, add a known volume of the stock solution to each of the pH 2, pH 7, and pH 10 buffer solutions to achieve a final concentration of ~50 µg/mL. Ensure the initial organic solvent percentage is low (<5%) to not significantly alter the buffer pH.

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC/LC-MS system to determine the initial peak area of the parent compound.

  • Incubation: Store the sample vials at a controlled temperature (e.g., room temperature or 37°C).

  • Timepoint Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze it by HPLC/LC-MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time for each pH condition.

Predicted Stability Profile

The following table summarizes the predicted stability of this compound based on general principles of pyrazole chemistry. This should be confirmed by experimental data as described in the protocol above.

ConditionpH RangePredicted StabilityPrimary Concerns
Strongly Acidic < 2LowRearrangement, Ring Cleavage[1]
Moderately Acidic 3 - 6Moderate to HighGenerally stable, but monitor for slow hydrolysis.
Neutral 6 - 8HighExpected to be most stable in this range.
Moderately Basic 8 - 10ModerateDeprotonation at N1; potential for slow hydrolysis.
Strongly Basic > 11LowRapid deprotonation followed by potential ring-opening or hydrolysis.[3][6]

References

Technical Support Center: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to ensure you can troubleshoot effectively and achieve a successful synthesis.

Reaction Overview

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-bromo-1H-pyrazole. This reaction requires careful control of conditions to ensure regioselectivity and to minimize the formation of byproducts. The primary reagents are a nitrating mixture, commonly composed of concentrated nitric acid and sulfuric acid.

The core of this synthesis is an electrophilic aromatic substitution reaction. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The pyrazole ring, acting as the nucleophile, then attacks the nitronium ion.

Reaction_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ (Protonated Nitric Acid) HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole H2O H₂O Sigma_Complex σ-complex (Carbocation Intermediate) 4-Bromo-1H-pyrazole->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: General mechanism for the nitration of 4-bromo-1H-pyrazole.

Standard Laboratory Protocol

This protocol provides a baseline for the synthesis. Refer to the troubleshooting guide below if you encounter deviations.

Materials:

  • 4-bromo-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice (from deionized water)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromo-1H-pyrazole to concentrated sulfuric acid while cooling in an ice-water bath (0-5 °C). Stir until all the starting material has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the dissolved 4-bromo-1H-pyrazole solution. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Allow the ice to melt. If the solution is still highly acidic, carefully neutralize it with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions

Q1: What is the primary role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺)[1][2]. Second, it acts as a solvent and a dehydrating agent, consuming the water produced during the reaction, which helps to drive the equilibrium towards the products.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The chemical shifts and coupling constants will be unique to the this compound structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.

Q3: What are the most critical safety precautions for this synthesis?

A3: Nitration reactions are inherently hazardous due to their exothermic nature and the corrosive and reactive materials used[3][4].

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a lab coat[3][5].

  • Fume Hood: All steps must be performed in a well-ventilated chemical fume hood[3][6].

  • Temperature Control: The reaction is highly exothermic. Strict temperature control is essential to prevent thermal runaway, which can lead to violent decomposition or explosion[4]. Always use an ice bath and add reagents slowly.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns[5][7]. Handle them with extreme care. Have neutralizing agents (like sodium bicarbonate) and spill kits readily available[3][6].

  • Quenching: Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated.

Troubleshooting Common Problems

Problem 1: Low or No Product Yield

  • Q: My reaction resulted in a very low yield, or I only recovered the starting material. What went wrong?

  • A: Several factors could be at play:

    • Inactive Nitrating Agent: The nitrating mixture is moisture-sensitive. Ensure that high-concentration (fuming) nitric acid and concentrated sulfuric acid were used. Old or improperly stored acids may have absorbed atmospheric moisture, reducing their effectiveness.

    • Insufficient Reaction Time or Temperature: Nitration of a deactivated ring like 4-bromo-1H-pyrazole can be slow. Ensure the reaction has proceeded to completion by monitoring with TLC. While low temperatures are crucial for safety and selectivity, a temperature that is too low may stall the reaction.

    • Inefficient Quenching/Extraction: The product may be partially soluble in the acidic aqueous layer. Ensure thorough neutralization and multiple extractions to maximize recovery from the aqueous phase.

Problem 2: Formation of Multiple Products (Isomers and Side Products)

  • Q: My NMR spectrum is complex, suggesting a mixture of products. What are the likely impurities?

  • A: The most common impurities are isomers and products of side reactions:

    • Isomer Formation (4-bromo-5-nitro-1H-pyrazole): The pyrazole ring can be nitrated at either the 3- or 5-position. While the 3-nitro isomer is often the desired product, the formation of the 5-nitro isomer is possible. The ratio of these isomers is highly dependent on reaction conditions.

    • Nitrodebromination: A known side reaction in the nitration of brominated pyrazoles is "ipso-nitration," where the bromine atom is replaced by a nitro group, yielding 4-nitropyrazole[8]. This is more likely to occur under harsh conditions (higher temperatures or stronger acid concentrations).

    • Dinitration: Although the first nitro group deactivates the ring, a second nitration can occur under forcing conditions, leading to dinitro-bromo-pyrazole species.

Troubleshooting_Workflow cluster_LowYield Causes for Low Yield cluster_ImpureProduct Causes for Impurity Start Synthesis Issue LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (Multiple Spots on TLC) Start->ImpureProduct Cause1_LY Inactive Reagents? LowYield->Cause1_LY Check Cause2_LY Incorrect Temp/Time? LowYield->Cause2_LY Check Cause3_LY Poor Extraction? LowYield->Cause3_LY Check Cause1_IP Isomer Formation? (3-nitro vs 5-nitro) ImpureProduct->Cause1_IP Analyze Cause2_IP Nitrodebromination? ImpureProduct->Cause2_IP Analyze Cause3_IP Dinitration? ImpureProduct->Cause3_IP Analyze Solution1_LY Use fresh, high-concentration acids. Cause1_LY->Solution1_LY Solution2_LY Monitor via TLC; adjust time as needed. Cause2_LY->Solution2_LY Solution3_LY Ensure full neutralization before extraction. Cause3_LY->Solution3_LY Solution1_IP Use column chromatography for separation. Cause1_IP->Solution1_IP Solution2_IP Maintain low temp (<10°C) to minimize. Cause2_IP->Solution2_IP Solution3_IP Avoid excess nitrating agent and high temp. Cause3_IP->Solution3_IP

Caption: A workflow for troubleshooting common synthesis issues.

Problem 3: Difficulty in Product Purification

  • Q: I am struggling to separate the desired product from impurities. What is the best purification strategy?

  • A: The choice of purification method depends on the nature of the impurities.

    • Fractional Recrystallization: If you have a mixture of the 3-nitro and 5-nitro isomers, their different polarities may allow for separation via fractional crystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). The para-substituted isomer is often less soluble than the ortho-isomer in polar solvents[2].

    • Column Chromatography: This is the most effective method for separating isomers and other closely related impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.

Parameter Recommended Condition Rationale
Reaction Temperature 0 - 10 °CMinimizes side reactions like dinitration and nitrodebromination; critical for safety[2].
Reagent Ratio Slight excess of nitrating agentEnsures complete conversion of the starting material. A large excess should be avoided.
Acid Concentration H₂SO₄ (98%), HNO₃ (>90%)High concentration is necessary to generate sufficient nitronium ion for the reaction to proceed.
Purification Solvent Ethyl Acetate / HexanesGood solvent system for column chromatography, allowing for effective separation of isomers based on polarity.

References

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioisomer formation in pyrazole synthesis. The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a powerful tool, yet it often presents the challenge of producing a mixture of regioisomers when using unsymmetrical starting materials.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Tackling Regioisomer Formation Head-On

This section addresses specific problems you might encounter during your pyrazole synthesis experiments. The solutions provided are based on established chemical principles and validated experimental strategies.

Question 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine is giving me a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

Answer:

This is a classic challenge in pyrazole synthesis. The formation of a regioisomeric mixture arises from the two non-equivalent carbonyl carbons of the diketone being similarly reactive towards the substituted hydrazine.[2] To overcome this, you need to introduce reaction conditions that differentiate the reactivity of the two carbonyl groups or influence the nucleophilicity of the hydrazine nitrogens.

Recommended Strategies:

  • Solvent Modification: The choice of solvent can have a profound impact on regioselectivity.

    • Fluorinated Alcohols: Switching from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[3] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.[3] Protic solvents, in general, tend to favor one regioisomer, while aprotic solvents may favor the other.

    • Aprotic Dipolar Solvents: In some cases, particularly with aryl hydrazines, using aprotic dipolar solvents can yield better results than traditional protic solvents.[4]

  • pH Control: The acidity or basicity of the reaction medium is a critical factor.

    • Acid Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[5] The reaction pH can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1][2] Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids) and their concentrations can help steer the reaction towards the desired isomer.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: Prepare three parallel reactions in small-scale vials.

  • Reactants: To each vial, add your unsymmetrical 1,3-diketone (1 eq) and methylhydrazine (1.1 eq).

  • Solvents: To the first vial, add ethanol. To the second, add TFE. To the third, add HFIP.

  • Reaction: Stir all reactions at room temperature and monitor by TLC or LC-MS.

  • Analysis: After completion, determine the ratio of the two regioisomers in each reaction mixture using ¹H NMR or HPLC.

Question 2: I'm trying to synthesize a 1,3,5-trisubstituted pyrazole, but the regioselectivity is poor. My 1,3-diketone has a bulky substituent at one end and an electron-withdrawing group at the other. Which factor is more dominant in directing the reaction?

Answer:

The regiochemical outcome is a delicate balance between steric and electronic effects of both the diketone and the hydrazine.[1]

  • Steric Hindrance: Generally, the initial nucleophilic attack of the hydrazine will occur at the less sterically hindered carbonyl group.[1]

  • Electronic Effects: An electron-withdrawing group (EWG) on the diketone will activate the adjacent carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. Conversely, an electron-donating group (EDG) will deactivate the adjacent carbonyl.

In your case, with a bulky group and an EWG, these two effects are competing. The dominant factor will depend on the specific nature of the substituents.

Visualizing the Competing Pathways:

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Attack_C1 Attack at Carbonyl 1 (adjacent to R1) Diketone->Attack_C1 Sterically favored or Electronically disfavored Attack_C2 Attack at Carbonyl 2 (adjacent to R2) Diketone->Attack_C2 Sterically hindered or Electronically favored Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Pathway A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Pathway B Isomer_A Regioisomer A Intermediate_A->Isomer_A Pathway A Isomer_B Regioisomer B Intermediate_B->Isomer_B Pathway B

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Steps:

  • Enhance Steric Dominance: If you want the reaction to be sterically controlled, you can try using a bulkier substituted hydrazine. The increased steric demand of the nucleophile will further disfavor attack at the already hindered carbonyl.

  • Amplify Electronic Effects: To make electronic effects the deciding factor, you can use a hydrazine with a strong electron-withdrawing group. This will decrease the overall nucleophilicity, making the reaction more sensitive to the electronic differences between the two carbonyls.

  • Catalyst Choice: The use of a Lewis acid catalyst can selectively coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis and why does it lead to regioisomers?

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form two different regioisomeric pyrazoles.[1][2]

Q2: How do substituents on the hydrazine affect regioselectivity?

Substituents on the hydrazine influence the relative nucleophilicity of the two nitrogen atoms. For instance, in methylhydrazine, the NH₂ group is more nucleophilic, whereas in phenylhydrazine, the substituted NH group is less nucleophilic due to the electron-withdrawing nature of the phenyl ring.[3] This difference in nucleophilicity can be exploited to control which nitrogen atom initiates the attack on the dicarbonyl compound.

Q3: Are there alternative synthetic methods that offer better regiocontrol?

Yes, several methods have been developed to achieve higher regioselectivity:

  • [3+2] Cycloaddition Reactions: Reactions involving 1,3-dipolar cycloaddition, for example between sydnones and alkynes, can offer excellent regiocontrol.[4][7]

  • Multicomponent Reactions: One-pot, multicomponent strategies have been developed that often provide high regioselectivity.[8][9]

  • Synthesis from α,β-Unsaturated Carbonyls: Using α,β-unsaturated aldehydes or ketones and hydrazines can also lead to pyrazoles, and the regioselectivity can be controlled by the substitution pattern of the starting materials.[4][6]

Q4: Can microwave-assisted synthesis improve regioselectivity?

Microwave-assisted organic synthesis (MAOS) can be a valuable tool.[10] While not a direct method for controlling regioselectivity, the rapid and uniform heating provided by microwaves can lead to cleaner reactions with shorter reaction times.[10][11] This can minimize side reactions and potentially favor the kinetic product, which might be a single regioisomer. In some cases, microwave irradiation has been shown to improve yields and selectivity.[12]

Data Summary: Influence of Solvent on Regioisomeric Ratio

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a representative unsymmetrical 1,3-diketone (R¹ ≠ R²) and a substituted hydrazine. Isomer A results from the attack at the carbonyl adjacent to R¹, and Isomer B from the attack at the carbonyl adjacent to R².

1,3-Diketone Substituents (R¹ / R²)HydrazineSolventIsomer Ratio (A:B)Reference
Aryl / CF₃MethylhydrazineEthanol (EtOH)Low Selectivity[3]
Aryl / CF₃MethylhydrazineTrifluoroethanol (TFE)Up to 85:15[3]
Aryl / CF₃PhenylhydrazineHexafluoroisopropanol (HFIP)Up to 99:1[3]
VariedPhenylhydrazineProtic SolventsFavors Isomer 2
VariedPhenylhydrazineAprotic SolventsFavors Isomer 3

References

Technical Support Center: Analytical Characterization of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can troubleshoot and adapt these methods effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the absolute essential safety precautions for handling this compound?

This is the most critical question to ask before any work begins. This compound is a hazardous substance and must be handled with care.

Core Safety Requirements:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of the powder.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][3]

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and OSHA-approved safety goggles or a face shield.[2][3][4]

  • Handling : Avoid generating dust.[1][3] Do not eat, drink, or smoke in the handling area.[5] Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[2] The compound may be light-sensitive.[2]

  • Disposal : Dispose of waste in sealed, labeled containers according to local, state, and federal regulations. Do not release into the environment.[3][5]

Hazard Summary : This compound is harmful if swallowed, inhaled, or in contact with skin.[1][5] It is a skin, eye, and respiratory irritant and may cause damage to organs through prolonged or repeated exposure.[1] It is also harmful to aquatic life with long-lasting effects.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. However, the specific substitution pattern of this compound presents unique considerations.

Troubleshooting Guide: NMR Analysis

Q2: My ¹H NMR spectrum is simple, showing only one key proton signal. How can I be confident in my structural assignment?

While the ¹H NMR spectrum is expected to be simple, its correct interpretation is crucial. The pyrazole ring has only one proton, at the C5 position. Its chemical shift and multiplicity are highly informative.

  • Expected Chemical Shift : The C5-H proton is expected to be a singlet and will appear significantly downfield due to the electronic effects of the adjacent ring nitrogen and the overall electron-withdrawing nature of the substituted ring. Based on data for similar pyrazoles, expect this peak in the δ 7.5-8.5 ppm range.[6][7]

  • Solvent Choice : Use a deuterated solvent in which the compound is fully soluble, such as DMSO-d₆ or CDCl₃. Incomplete dissolution is a common cause of poor signal-to-noise and inaccurate integration.

  • Confirming the NH Proton : The N-H proton of the pyrazole ring can be broad and may exchange with trace water in the solvent. Its chemical shift is highly variable and concentration-dependent. To confirm its presence, you can perform a D₂O exchange experiment, where the NH peak disappears after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

Q3: The quaternary carbons are not showing up clearly in my ¹³C NMR spectrum. How can I improve their detection?

The pyrazole ring has three quaternary carbons (C3, C4, and the carbon of the carboxylic acid, if present) which often exhibit weak signals due to their long relaxation times.

Protocol for Enhanced ¹³C NMR Detection:

  • Increase Scan Number : Double or quadruple the number of scans (NS) to improve the signal-to-noise ratio.

  • Adjust Relaxation Delay (d1) : Increase the relaxation delay (e.g., to 5-10 seconds) to allow the quaternary carbons to fully relax between pulses. This is the most effective method for improving the quantitation of quaternary carbon signals.

  • Use a Different Pulse Program : Employ experiments like the Attached Proton Test (APT) or DEPT-135 and DEPT-90. While these won't directly show quaternary carbons, they will confirm the assignment of all protonated carbons, leaving the remaining signals to be assigned to the quaternary centers by process of elimination.

| Table 1: Predicted NMR Chemical Shifts | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) in DMSO-d₆ | | C5-H | ~8.0 - 8.5 (singlet) | | NH | >13.0 (broad singlet) | | C 3 | ~145-155 | | C 4 | ~95-105 | | C 5 | ~130-140 | Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Mass Spectrometry (MS)

MS provides vital information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Troubleshooting Guide: MS Analysis

Q4: I see two peaks of almost equal height for the molecular ion. Is my sample impure?

No, this is the expected result and a key piece of evidence for a monobrominated compound.

  • Isotopic Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, your mass spectrum will show two molecular ion peaks: the [M]⁺ peak corresponding to the molecule with ⁷⁹Br, and the [M+2]⁺ peak for the molecule with ⁸¹Br. These peaks will have a relative intensity ratio of approximately 100:98.[8] This pattern is a definitive indicator of the presence of one bromine atom.

Q5: The fragmentation pattern is complex. What are the expected neutral losses to look for?

The fragmentation is governed by the pyrazole core and its substituents. Key fragmentation pathways for nitropyrazoles include losses of NO₂, NO, and O from the molecular ion.[9][10] The pyrazole ring itself can undergo characteristic fragmentation.

| Table 2: Expected Mass Spectrometry Fragmentation | | :--- | :--- | :--- | | m/z | Loss | Fragment Identity | | 191/193 | - | [M]⁺ | | 145/147 | -NO₂ | [M-NO₂]⁺ | | 161/163 | -NO | [M-NO]⁺ | | 175/177 | -O | [M-O]⁺ | | 66 | -Br, -NO₂, -HCN | [C₂H₂N]⁺ | Note: The presence of bromine will result in isotopic doublets for all bromine-containing fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of pharmaceutical compounds and separating them from related substances.[11]

Troubleshooting Guide: HPLC Analysis

Q6: I'm observing poor peak shape (tailing) for my main analyte peak. What is the cause and how do I fix it?

Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase or other system problems.[12][13]

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is mobile phase pH 2-3 units away from analyte pKa? start->check_pH adjust_pH Adjust pH with acid (e.g., TFA, H₃PO₄) to suppress silanol ionization and protonate analyte. check_pH->adjust_pH No check_column Is the column old or contaminated? check_pH->check_column Yes solution Peak Shape Improved adjust_pH->solution flush_column Flush column with strong solvent (e.g., 100% ACN). Consider replacing column. check_column->flush_column Yes check_overload Is the sample concentration too high (mass overload)? check_column->check_overload No flush_column->solution dilute_sample Dilute sample and re-inject. check_overload->dilute_sample Yes check_overload->solution No dilute_sample->solution

Caption: Decision tree for troubleshooting HPLC peak tailing.

Protocol: HPLC Purity Method Development

This protocol provides a starting point for developing a robust, reverse-phase HPLC method for purity analysis.[14][15][16]

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Trifluoroacetic acid (TFA) (for MS compatibility, use formic acid)[11][15]

2. Chromatographic Conditions:

| Table 3: Starting HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | Water with 0.1% Phosphoric Acid | | Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | | Gradient | 10% B to 90% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection (UV) | 230 nm (or use PDA to determine λmax) | | Injection Volume | 10 µL |

3. Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[11]

4. System Suitability:

  • Before running samples, inject the reference standard five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

X-ray Crystallography

For absolute, unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

General Workflow

Q7: Is X-ray crystallography necessary for my project?

While NMR and MS can provide a very high degree of confidence in the structure, they do not definitively prove the regiochemistry (i.e., the exact positions of the bromo and nitro groups). If the precise arrangement of these substituents is critical for your application (e.g., for SAR studies or regulatory submission), then X-ray crystallography is highly recommended.

Characterization_Workflow start Synthesized This compound hplc HPLC Purity Check (>95%?) start->hplc nmr_ms NMR (¹H, ¹³C) & MS (Confirm MW, Br presence, and core structure) hplc->nmr_ms Yes repurify Repurify Compound (e.g., Column Chromatography) hplc->repurify No structure_consistent Spectroscopic data consistent with proposed structure? nmr_ms->structure_consistent crystallography Grow Single Crystals (Slow evaporation from Ethanol or DMSO) structure_consistent->crystallography Yes revisit_synthesis Re-evaluate Synthesis & Spectroscopic Data structure_consistent->revisit_synthesis No xray Single Crystal X-ray Diffraction crystallography->xray final_structure Unambiguous Structure Confirmed xray->final_structure repurify->hplc revisit_synthesis->start

Caption: General workflow for complete analytical characterization.

Crystal Growth Tip : Obtaining high-quality single crystals is the most challenging step. Based on literature for similar compounds, slow evaporation of a saturated solution in solvents like ethanol or dimethyl sulfoxide (DMSO) is a promising starting point.[17][18]

References

safe handling and disposal of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Bromo-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. As a substituted pyrazole, this reagent is valuable in synthetic chemistry, particularly as a building block for more complex molecules in pharmaceutical discovery.[1][2][3] However, its structure, containing both a bromine atom and a nitro group, necessitates specific handling and disposal protocols to mitigate risks.[4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address potential issues encountered during its use.

Section 1: Compound Identification and Properties

A clear understanding of the physicochemical properties of this compound is the foundation of its safe handling. The data below is aggregated for quick reference.

PropertyValueSource
CAS Number 89717-64-6[5]
Molecular Formula C₃H₂BrN₃O₂[5]
Molecular Weight 191.97 g/mol [5]
Melting Point 197-198°C[5]
Boiling Point 320.1±22.0 °C at 760 mmHg[5]
Density 2.2±0.1 g/cm³[5]
Appearance Solid (form may vary)General
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental safety and handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from its chemical structure. Based on data from structurally related compounds and general principles for nitroaromatics, the main risks are:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, which is a common characteristic of brominated and nitrated heterocyclic compounds.[6][7][8] Aromatic nitro compounds, in general, can cause systemic effects like methaemoglobinaemia, characterized by headache, cyanosis, and dyspnoea.

  • Irritation: Expected to cause skin, eye, and respiratory system irritation.[6][8]

  • Energetic Nature: Nitro-containing compounds are considered energetic materials, meaning they can decompose exothermically and, in some cases, explosively, particularly with heat or shock.[4] Thermal decomposition of nitropyrazoles can lead to the evolution of gases like NO₂.[9][10]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. Always handle this compound inside a certified chemical fume hood.[11][12]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13][14]

  • Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile). Consider double-gloving if extensive handling is required.[6][12] Contaminated gloves should be removed and replaced immediately.[12]

  • Respiratory Protection: All handling of the solid or solutions should be done in a chemical fume hood to avoid inhaling dust or aerosols.[11][14] If exposure limits are exceeded, a full-face respirator with appropriate cartridges may be necessary.[13]

Q3: What are the appropriate storage conditions for this compound?

A3: Proper storage is critical to maintain compound integrity and prevent hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area.[6] Some related pyrazole derivatives require storage at -20°C or -80°C for long-term stability.[15]

  • Container: Keep the container tightly closed to prevent moisture ingress.[6][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or violent reactions.[14] Also, keep it segregated from flammable materials due to its energetic nature.[16]

Q4: How should I dispose of waste containing this compound?

A4: this compound and its containers must be disposed of as hazardous waste.[14] Do not empty into drains or the environment.[6][17] All waste must be collected in a closable, labeled container for disposal by a licensed waste disposal company.[6][14] Always consult your institution's Environmental Health & Safety (EHS) office for specific local, regional, and national regulations.[14]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.

Q1: I noticed the solid this compound has changed color (e.g., darkened) in storage. Is it still usable?

A1: A color change often indicates decomposition, a known issue with energetic materials like nitropyrazoles.[4] The nitro group can be susceptible to thermal or photochemical degradation.[9]

  • Causality: The darkening is likely due to the formation of small amounts of decomposition products. This can be accelerated by exposure to heat, light, or incompatible materials.

  • Troubleshooting Steps:

    • Re-evaluate your storage conditions. Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere if it is particularly sensitive.[6]

    • Before use, assess the purity of the material using an appropriate analytical method (e.g., ¹H NMR, LC-MS).

    • If minor impurities are detected, you may consider purification by recrystallization, though care must be taken not to heat the compound excessively.

    • If significant degradation is observed, it is safest to dispose of the material as hazardous waste.[14]

Q2: My reaction involving this compound is giving a low yield and multiple side products. What could be the cause?

A2: The reactivity of the pyrazole ring is heavily influenced by its substituents. Both the bromo and nitro groups are electron-withdrawing, which affects the ring's reactivity and can open pathways for side reactions.

  • Causality:

    • Reactivity of the Bromine Atom: The C-Br bond can be a site for various reactions, including nucleophilic substitution or cross-coupling, but the conditions must be carefully optimized.[1]

    • Instability: The reaction conditions (e.g., high temperature, strong base/acid) might be causing the starting material to decompose before it can react as intended. Nitropyrazoles can undergo thermolysis.[9]

    • Regioselectivity Issues: In reactions involving the pyrazole ring itself, such as N-alkylation, a mixture of regioisomers can form, complicating purification and reducing the yield of the desired product.[18][19]

  • Troubleshooting Strategies:

    • Lower the Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

    • Screen Solvents and Bases: The choice of solvent and base (if applicable) is critical. A less nucleophilic, milder base might prevent unwanted side reactions.

    • Protecting Groups: If side reactions are occurring at other sites on the molecule, consider using a protecting group strategy.

    • Review the Literature: Investigate synthetic routes for similarly substituted pyrazoles to find optimized reaction conditions.[20][21]

Q3: I have a small spill of the solid compound on my lab bench. What is the correct cleanup procedure?

A3: For a small spill (<1 gram), you can manage the cleanup yourself, provided you are wearing the appropriate PPE (lab coat, goggles, and double gloves).

  • Causality: The primary goal is to contain the solid, prevent it from becoming airborne, and decontaminate the area without causing a reaction.

  • Troubleshooting Steps:

    • Restrict Access: Alert others in the immediate area and prevent access.[6]

    • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from spreading.[17] Do not use combustible materials like paper towels directly on the solid.

    • Collection: Carefully sweep up the mixture into a closable, labeled container for hazardous waste.[7][14] Avoid creating dust.

    • Decontamination: Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

    • Disposal: Dispose of the sealed waste container according to your institution's EHS guidelines.[6]

Section 4: Diagrams & Workflows

Visual aids are essential for reinforcing safety protocols and decision-making processes.

Risk Assessment & Handling Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Plan Experiment B Review SDS & Literature for this compound A->B C Identify Hazards: Toxicity, Irritation, Reactivity B->C D Select Appropriate PPE: Goggles, Lab Coat, Gloves C->D E Work Inside Certified Chemical Fume Hood D->E F Weigh Compound Using Containment (e.g., Weighing Boat) E->F G Perform Reaction F->G H Quench Reaction (if necessary) G->H I Segregate Waste: Solid vs. Liquid Halogenated H->I J Store Compound Securely in Cool, Dry, Dark Place I->J K Dispose of Waste via EHS I->K cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response Start Spill of this compound Occurs Decision_Size Is the spill > 1g OR are you alone/untrained? Start->Decision_Size L1 Evacuate Immediate Area Decision_Size->L1 Yes S1 Ensure Full PPE is Worn Decision_Size->S1 No L2 Alert Colleagues & Supervisor L1->L2 L3 Contact Institutional EHS/ Emergency Response L2->L3 L4 Restrict Access to Area L3->L4 S2 Cover Spill with Inert Absorbent (Sand, Vermiculite) S1->S2 S3 Carefully Sweep Mixture into a Labeled Hazardous Waste Container S2->S3 S4 Decontaminate Area with Solvent then Soap & Water S3->S4 S5 Dispose of all materials as Hazardous Waste S4->S5

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Bromo-3-nitro-1H-pyrazole: A Comparative Analysis of Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Pyrazole Scaffold and the Power of Substitution

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry. Its derivatives are integral to a vast range of applications, from blockbuster pharmaceuticals to advanced organic materials.[1][2] The remarkable versatility of the pyrazole core stems from its unique electronic properties and the ease with which it can be functionalized.

The strategic introduction of substituents, particularly halogens and nitro groups, is a cornerstone of molecular design, profoundly altering a compound's physicochemical properties, reactivity, and biological interactions.[3][4][5] Halogens serve as versatile synthetic handles for cross-coupling reactions and can modulate properties like lipophilicity and metabolic stability, while the potent electron-withdrawing nitro group can dramatically influence ring electronics, activate adjacent positions, and serve as a precursor to the synthetically crucial amino group.

This guide focuses on a particularly valuable building block: 4-Bromo-3-nitro-1H-pyrazole .[6] We will provide an in-depth, objective comparison of its performance and reactivity against other halogenated pyrazoles. Moving beyond a simple catalog of reactions, we will explore the causal relationships between structure and reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage these powerful intermediates in their synthetic programs.

Chapter 1: Unpacking the Electronic Landscape: Physicochemical Properties

The reactivity of any heterocyclic system is dictated by its electronic nature. For the pyrazole ring, the C4 position is inherently electron-rich and nucleophilic, while the C3 and C5 positions are more electrophilic.[7][8] The introduction of a halogen at C4 and a nitro group at C3 creates a fascinating electronic push-pull scenario that defines the unique reactivity of this compound.

  • The Halogen's Role (F, Cl, Br, I): While halogens are inductively electron-withdrawing, they also possess lone pairs that can participate in resonance, donating electron density back to the ring. The balance of these effects varies down the group. For the 4-halopyrazoles, this substitution generally decreases the nucleophilicity of the C4 position. The C-X bond strength also varies significantly (C-F > C-Cl > C-Br > C-I), a critical factor in reactions involving bond cleavage, such as cross-coupling.[9]

  • The Nitro Group's Influence: The nitro group at the C3 position is a powerful electron-withdrawing group, acting through both induction and resonance. Its primary effect is to significantly lower the electron density of the entire pyrazole ring, making it more "electron-deficient." This has two major consequences:

    • It enhances the acidity of the N-H proton.

    • It strongly activates the ring towards nucleophilic attack.

  • Synergistic Effects in this compound: The combination of the C4-bromo and C3-nitro substituents creates a highly polarized and synthetically versatile molecule. The nitro group's electron-withdrawing power makes the C-Br bond more susceptible to certain transformations while simultaneously activating other positions on the ring for different reaction classes.

G cluster_pyrazole Electronic Effects on this compound P Pyrazole Ring C5H C5-H (Acidified Proton) P->C5H Lowers pKa Br Br @ C4 (Inductive Withdrawal, Resonance Donation) Br->P Provides Handle for Cross-Coupling NO2 NO2 @ C3 (Strong Inductive & Resonance Withdrawal) NO2->P Activates Ring for SNAr

Caption: Electronic influence of substituents on the pyrazole core.

CompoundHalogen (X)Key Electronic FeaturePredicted Reactivity Trend
4-F -3-nitro-1H-pyrazoleFMost electronegative; C-F bond is strong.Favors Nucleophilic Aromatic Substitution (SNAr) due to F being an excellent leaving group in this context. Inert in most cross-couplings.
4-Cl -3-nitro-1H-pyrazoleClStrong inductive effect; C-Cl bond is moderately strong.Capable of both SNAr and cross-coupling, though the latter often requires more forcing conditions than the bromo analog.
4-Br-3-nitro-1H-pyrazole Br Good balance of inductive effect and polarizability; C-Br bond is ideal for oxidative addition. Highly versatile: excellent for cross-coupling reactions, while still allowing for potential SNAr under specific conditions.
4-I -3-nitro-1H-pyrazoleILeast electronegative, most polarizable; C-I bond is weakest.Most reactive in cross-coupling reactions. Poorest leaving group among halogens for SNAr.
Table 1: Comparative electronic properties and predicted reactivity of 4-halo-3-nitropyrazoles.

Chapter 2: The Workhorse of C-C Bond Formation: Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing halogenated heterocycles, enabling the formation of C-C, C-N, and C-O bonds with high precision.[10][11][12] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method.

Comparative Analysis of Reactivity

The efficiency of a Suzuki coupling is highly dependent on the nature of the C-X bond, as the rate-determining step is often the initial oxidative addition of the palladium catalyst to this bond.

  • Reactivity of the C-X Bond: The bond strength decreases down the halogen group, leading to a clear reactivity trend: C-I > C-Br >> C-Cl . This makes 4-iodopyrazoles the most reactive substrates, often coupling under very mild conditions. 4-chloropyrazoles are the most challenging, typically requiring specialized, electron-rich phosphine ligands and stronger bases. 4-bromopyrazoles, including our target molecule, represent the "goldilocks" option, offering a perfect balance of stability for purification and handling, with excellent reactivity for reliable, high-yielding coupling reactions.[13]

  • Impact of the Nitro Group: The strong electron-withdrawing nature of the C3-nitro group facilitates the oxidative addition step by making the C4-carbon more electrophilic. This generally increases the coupling reaction rate compared to a non-nitrated 4-bromopyrazole.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex1 R-Pd(II)L2-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R-Pd(II)L2-R' Transmetal->Complex2 Boronate R'-B(OR)2 (Activated by base) Boronate->Transmetal RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product RX Ar-X (4-Bromo-3-nitro-pyrazole) RX->OxAdd

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11]

Data Summary: Suzuki Coupling Performance

The following table summarizes typical experimental outcomes, demonstrating the superior performance of brominated and iodinated pyrazoles in Suzuki couplings.

SubstrateCatalyst SystemBaseTemp. (°C)Typical YieldCommentary
4-Chloro -1H-pyrazolePd₂(dba)₃ / SPhosK₃PO₄11040-70%Requires stronger catalyst systems and higher temperatures.
4-Bromo -1H-pyrazolePd(PPh₃)₄Na₂CO₃80-10085-98%Highly reliable and efficient under standard conditions.[13]
This compound Pd(dppf)Cl₂ K₂CO₃ 90 >90% Excellent substrate. The nitro group enhances reactivity, leading to high yields. [14]
4-Iodo -1H-pyrazolePd(PPh₃)₄Na₂CO₃RT - 60>95%Most reactive substrate, allowing for milder reaction conditions.
Table 2: Comparative performance of 4-halopyrazoles in Suzuki-Miyaura coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-nitro-4-phenyl-1H-pyrazole from this compound.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is robust and effective for a wide range of aryl bromide couplings.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[11] K₂CO₃ is effective and cost-efficient.

  • Solvent (Dioxane/H₂O): The aqueous-organic mixture is crucial. Water helps dissolve the inorganic base, while dioxane solubilizes the organic reagents and the catalyst complex.

Materials:

  • This compound (1.0 mmol, 192 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(dppf)Cl₂ (0.03 mmol, 22 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a 25 mL round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Fit the flask with a condenser and purge the system with nitrogen for 10-15 minutes. This is a self-validating step; maintaining an inert atmosphere prevents oxidation and deactivation of the Pd(0) catalyst.

  • Add the dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting bromopyrazole typically indicates completion (usually 4-12 hours).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-nitro-4-phenyl-1H-pyrazole.

Chapter 3: Reactivity Under Nucleophilic Attack: SNAr

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalization, but it requires a highly electron-deficient aromatic ring and a good leaving group.[15][16] This is where the unique electronic profile of halogenated nitropyrazoles truly shines.

Comparative Analysis of Reactivity

The factors governing SNAr are fundamentally different from those in cross-coupling, leading to an inverted trend in halogen reactivity.

  • Activation by the Nitro Group: The C3-nitro group is essential for SNAr on this scaffold. It stabilizes the negative charge in the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[15][17] Without such a strongly electron-withdrawing group, SNAr on a 4-halopyrazole is generally not feasible.

  • Leaving Group Ability: In SNAr, the leaving group ability is related to the electronegativity and the stability of the resulting halide anion. The reactivity trend is: F > Cl > Br > I .[18] Fluorine, being the most electronegative, stabilizes the partial negative charge on the carbon to which it is attached in the transition state, lowering the activation energy for the initial nucleophilic attack. This makes 4-fluoro-3-nitropyrazole the most reactive substrate for SNAr.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Data Summary: SNAr Performance
SubstrateNucleophileConditionsOutcomeCommentary
4-Fluoro -3-nitro-1H-pyrazoleMorpholineK₂CO₃, DMF, 60°CHigh YieldMost reactive substrate due to fluorine's high electronegativity.
4-Chloro -3-nitro-1H-pyrazoleMorpholineK₂CO₃, DMF, 100°CGood YieldRequires higher temperatures than the fluoro analog.
This compound Morpholine K₂CO₃, DMF, 120-140°C Moderate to Good Yield Less reactive than F or Cl analogs. Often, cross-coupling is the preferred pathway. [18]
4-Iodo -3-nitro-1H-pyrazoleMorpholineHigh Temp.Low Yield / DecompositionLeast reactive substrate; iodine is a poor leaving group in SNAr.
Table 3: Comparative reactivity of 4-halo-3-nitropyrazoles in SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To demonstrate the relative inertness of this compound to SNAr compared to its utility in cross-coupling. This protocol illustrates the conditions often required.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent is chosen to solvate the cation of the base and the nucleophile, increasing the nucleophile's reactivity.

  • Base (K₂CO₃): Used to deprotonate the pyrazole N-H, preventing it from interfering, and to neutralize any HBr formed.

  • High Temperature: Necessary to overcome the higher activation energy for displacing bromide compared to chloride or fluoride.

Materials:

  • This compound (1.0 mmol, 192 mg)

  • Morpholine (1.5 mmol, 131 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • Sealed reaction vial, magnetic stirrer.

Procedure:

  • To a sealed reaction vial, add this compound, K₂CO₃, and a magnetic stir bar.

  • Add anhydrous DMF followed by morpholine.

  • Seal the vial tightly and heat the mixture to 130 °C with vigorous stirring.

  • Monitor the reaction over 24-48 hours. The slow conversion rate is a key validation point of its lower reactivity in SNAr compared to cross-coupling.

  • Upon completion (or to assess conversion), cool the mixture, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analyze the crude product to determine the yield of the substituted product versus recovered starting material.

Chapter 4: A Matter of Position: Regioselectivity and Orthogonal Reactivity

The true power of a building block like this compound lies in the ability to selectively functionalize different positions on the ring by choosing the appropriate chemical transformation.

  • C-X vs. C-H Functionalization: While the C4-Br bond is the primary handle for cross-coupling, the C5-H proton is significantly acidified by the adjacent N1-H and the electron-withdrawing C3-nitro group. This position is therefore susceptible to deprotonation by a strong base (e.g., LDA or n-BuLi) followed by quenching with an electrophile. This provides a synthetic route that is orthogonal to C-Br functionalization. In contrast, a simple 4-bromopyrazole would have a much less acidic C5-H, making such a reaction more difficult.[19][20]

  • N-H Functionalization: Regioselective N-alkylation of unsymmetrical pyrazoles is a well-known challenge.[21][22] The electronic environment created by the 3-nitro and 4-bromo groups can influence the site of alkylation, often favoring the N1 position due to steric hindrance at N2 from the bulky nitro group, although mixtures are common.

This predictable, position-specific reactivity allows for the development of complex, multi-step syntheses from a single, versatile starting material.

Decision_Tree Start This compound C4_Func C4_Func Start->C4_Func Target C4 Position C5_Func C5_Func Start->C5_Func Target C5 Position N1_Func N1_Func Start->N1_Func Target N1 Position NO2_Func NO2_Func Start->NO2_Func Target Nitro Group Suzuki Suzuki, Heck, etc. (Pd Catalyst, Base) C4_Func->Suzuki Reaction Type CH_Activation Deprotonation / Metalation (Strong Base, e.g., LDA) C5_Func->CH_Activation Reaction Type Alkylation N-Alkylation / N-Arylation (Base, Electrophile) N1_Func->Alkylation Reaction Type Reduction Reduction (e.g., SnCl₂, H₂/Pd) NO2_Func->Reduction Reaction Type

Caption: Synthetic decision tree for the functionalization of this compound.

Chapter 5: Applications in Medicinal Chemistry and Beyond

The choice of halogen on a pyrazole core is a critical decision in drug discovery. It is not merely a synthetic handle but an integral part of the pharmacophore that can influence binding affinity, selectivity, and pharmacokinetic properties.[3][23]

  • Fine-Tuning Molecular Properties: Bromine is often favored over chlorine for its greater potential to form halogen bonds—a specific, non-covalent interaction that can enhance protein-ligand binding. Fluorine is frequently used to block sites of metabolism or to alter pKa.[5]

  • Strategic Synthesis of Drug Analogs: this compound is an ideal starting point for building libraries of complex molecules. A typical synthetic sequence might involve:

    • Suzuki Coupling: Introduce diversity at the C4 position.

    • N-Alkylation: Add another point of diversity at the N1 position.

    • Nitro Reduction: Reduce the nitro group to an amine using reagents like SnCl₂ or catalytic hydrogenation.

    • Amine Functionalization: The resulting C3-amino group can be acylated, sulfonated, or used in reductive aminations to build out the final target molecule.

This stepwise, highly controlled approach allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core, which is essential for optimizing lead compounds in a drug discovery program.[3]

Conclusion: A Strategic Choice for Synthesis

This guide has demonstrated that this compound is not just another halogenated pyrazole, but a uniquely activated and highly versatile building block. Its value lies in the predictable and often orthogonal reactivity of its functional groups.

  • For Cross-Coupling: It offers a superior balance of reactivity and stability compared to its chloro- and fluoro- counterparts, making it the workhorse for Suzuki, Heck, and other palladium-catalyzed reactions.

  • For SNAr: It is significantly less reactive than 4-fluoro or 4-chloro-3-nitropyrazole, meaning these analogs should be chosen if SNAr is the desired primary transformation.

  • For Versatility: Its true strength is the combination of a reliable cross-coupling handle (C4-Br), an activatable position for C-H functionalization (C5-H), and a reducible nitro group (C3-NO₂) that opens up a world of amine chemistry.

The decision to use this compound versus another halogenated pyrazole is therefore a strategic one, guided by the desired synthetic outcome. For programs requiring robust C-C bond formation and multiple, sequential diversification steps, it stands as an unparalleled and enabling chemical tool.

References

A Comparative Guide to the Validation of Biological Assays Using 4-Bromo-3-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the cornerstone of reliable and reproducible data. This guide provides an in-depth technical overview of the validation process for biological assays utilizing a promising class of heterocyclic compounds: 4-Bromo-3-nitro-1H-pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as modulators of various biological targets.

This document will provide a comparative framework for evaluating the performance of these derivatives against established alternatives, supported by detailed experimental protocols and data presentation. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry. Their synthetic tractability and ability to interact with a wide range of biological targets have led to their incorporation into numerous FDA-approved drugs. The introduction of bromo and nitro groups to the pyrazole ring, as in the case of this compound derivatives, can significantly modulate their physicochemical properties and biological activity, making them intriguing candidates for novel therapeutic agents.

Core Principles of Biological Assay Validation

Before delving into specific applications, it is crucial to understand the fundamental principles of biological assay validation. The primary goal is to demonstrate that an assay is suitable for its intended purpose. This is achieved by evaluating several key parameters, as outlined by regulatory bodies like the FDA and EMA.

Key validation parameters include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Comparative Validation in Action: A Focus on Kinase Inhibition and Cytotoxicity Assays

To illustrate the validation process, we will focus on two common applications for novel chemical entities: kinase inhibition and cytotoxicity assays. While specific experimental data for this compound derivatives is emerging, we will use a comparative framework based on the performance of other well-characterized pyrazole-based inhibitors.

Kinase Inhibition Assays: A Comparative Perspective

Many pyrazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The validation of a kinase inhibition assay using a novel this compound derivative would involve comparing its inhibitory activity against a known, well-characterized inhibitor for the same kinase.

Table 1: Illustrative Comparative Performance of Pyrazole Derivatives in a Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)Selectivity (fold vs. other kinases)
This compound Derivative (Hypothetical) Kinase XTo be determinedTo be determined
Staurosporine (Broad-spectrum inhibitor)Multiple1-20Low
Sunitinib (Multi-kinase inhibitor)VEGFR, PDGFR2-80Moderate
Erlotinib (EGFR inhibitor)EGFR2High

Note: This table serves as a template for data presentation. Actual values would be obtained through the experimental protocols outlined below.

Experimental Workflow and Protocol for Kinase Inhibition Assay Validation

The following diagram and protocol outline a typical workflow for validating a novel kinase inhibitor.

G cluster_0 Assay Development & Optimization cluster_1 Inhibitor Validation cluster_2 Data Analysis & Reporting Dev1 Enzyme & Substrate Titration Dev2 Determine Optimal Buffer Conditions (pH, ATP, MgCl2) Dev1->Dev2 Dev3 Establish Linearity of Reaction Dev2->Dev3 Val1 Determine IC50 of Test Compound (this compound derivative) Dev3->Val1 Optimized Assay Conditions Val2 Determine IC50 of Control Inhibitor Val1->Val2 Val3 Assess Selectivity Against Other Kinases Val1->Val3 Val4 Determine Mechanism of Inhibition (e.g., ATP-competitive) Val1->Val4 Ana1 Generate Dose-Response Curves Val2->Ana1 Val3->Ana1 Val4->Ana1 Ana2 Calculate IC50 Values Ana1->Ana2 Ana3 Statistical Analysis Ana2->Ana3

Caption: Workflow for Kinase Inhibition Assay Validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is a generalized procedure and should be optimized for the specific kinase and this compound derivative being tested.

1. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • This compound derivative stock solution (in DMSO)

  • Control inhibitor stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and the control inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup:

    • Add 5 µL of the diluted compound or control inhibitor to the wells of the microplate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cytotoxicity Assays: Assessing Cellular Impact

Evaluating the cytotoxic potential of a new compound is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Table 2: Illustrative Comparative Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compound Derivative (Hypothetical) A549 (Lung Cancer)To be determined
This compound Derivative (Hypothetical) MCF-7 (Breast Cancer)To be determined
Doxorubicin (Standard Chemotherapeutic)A549 (Lung Cancer)0.1 - 1
Doxorubicin (Standard Chemotherapeutic)MCF-7 (Breast Cancer)0.5 - 2
Staurosporine (Apoptosis Inducer)A549 (Lung Cancer)0.01 - 0.1

Note: This table provides a template for presenting cytotoxicity data. The IC50 values for the hypothetical derivative would be determined experimentally.

Experimental Workflow and Protocol for Cytotoxicity Assay Validation

The following diagram illustrates the workflow for a standard cytotoxicity assay.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis Cell1 Maintain Cancer Cell Lines Cell2 Seed Cells in 96-well Plates Cell1->Cell2 Cell3 Allow Cells to Adhere Cell2->Cell3 Treat2 Treat Cells with Compounds for 24-72 hours Cell3->Treat2 Adherent Cells Treat1 Prepare Serial Dilutions of Test Compound Treat1->Treat2 Treat3 Include Vehicle Control and Positive Control Treat2->Treat3 MTT1 Add MTT Reagent & Incubate Treat3->MTT1 MTT2 Solubilize Formazan Crystals MTT1->MTT2 MTT3 Measure Absorbance MTT2->MTT3 MTT4 Calculate Cell Viability & IC50 MTT3->MTT4

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound derivatives.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivative stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipettes

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and the positive control in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The validation of biological assays is a critical and multifaceted process that ensures the integrity and reliability of experimental data. This guide has provided a comprehensive framework for the validation of assays using the promising class of this compound derivatives, with a focus on kinase inhibition and cytotoxicity assays. By adhering to the principles of specificity, accuracy, precision, and robustness, and by employing a comparative approach against established standards, researchers can confidently evaluate the therapeutic potential of these novel compounds.

Further studies should focus on elucidating the specific mechanisms of action of this compound derivatives and expanding the validation to a broader range of biological assays to fully characterize their pharmacological profile.

A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of brominated and chlorinated nitropyrazoles, two critical classes of building blocks in medicinal chemistry and materials science. By understanding the fundamental principles that govern their reactivity, researchers can make more informed decisions in synthetic strategy and experimental design.

Introduction: The Strategic Importance of Halogenated Nitropyrazoles

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group renders the pyrazole ring electron-deficient, significantly altering its chemical behavior. Subsequent halogenation at key positions creates versatile synthetic handles, enabling a wide array of functionalization reactions.

The choice between a brominated or chlorinated nitropyrazole is a critical decision in a synthetic campaign. While often considered interchangeable, their reactivity profiles diverge significantly depending on the reaction mechanism. This guide dissects these differences, focusing on the two most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Fundamental Principles: A Tale of Two Mechanisms

The divergent reactivity of brominated and chlorinated nitropyrazoles is rooted in the distinct mechanistic demands of SNAr and cross-coupling reactions. The interplay between the halogen's electronegativity, polarizability, and carbon-halogen (C-X) bond strength dictates the outcome.

  • For Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a two-step addition-elimination mechanism.[1][2][3] The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][2][4] The reaction is accelerated by electron-withdrawing groups (like -NO₂) which stabilize this intermediate.[5] In this context, the halogen's primary role is to stabilize the forming carbanion through its inductive effect.[6][7]

  • For Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination rely on a catalytic cycle, with the initial, often rate-determining, step being the oxidative addition of the palladium(0) catalyst into the C-X bond.[8] The efficiency of this step is inversely related to the C-X bond strength.

This mechanistic dichotomy leads to a general, yet crucial, reversal in reactivity trends.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on electron-deficient rings like nitropyrazoles, the reactivity order of the leaving group is often counterintuitive to those familiar with aliphatic SN2 reactions. The established trend is:

F > Cl > Br > I

This order is dictated not by leaving group ability (where I⁻ is superior to F⁻), but by the stability of the rate-determining Meisenheimer complex.[6][7][9]

  • Chlorinated Nitropyrazoles: The higher electronegativity of chlorine (compared to bromine) provides a stronger inductive electron withdrawal. This effect powerfully stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the first step and thus increasing the overall reaction rate.[6][9]

  • Brominated Nitropyrazoles: While still effective, the lower electronegativity of bromine offers less stabilization for the intermediate compared to chlorine. Consequently, SNAr reactions on brominated nitropyrazoles are generally slower or require more forcing conditions than their chlorinated counterparts.

Caption: SNAr Mechanism on a Halonitropyrazole

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the reactivity of halo-nitropyrazoles in palladium-catalyzed cross-coupling reactions is governed by the C-X bond strength. The oxidative addition step is facilitated by weaker C-X bonds. This leads to the more conventional reactivity trend for aryl halides:

I > Br > Cl

  • Brominated Nitropyrazoles: The C-Br bond is significantly weaker than the C-Cl bond. This allows for easier oxidative addition of the palladium catalyst, resulting in faster reaction rates, lower catalyst loadings, and milder reaction conditions. For many transformations, brominated substrates are the preferred coupling partners.[10][11]

  • Chlorinated Nitropyrazoles: The strength of the C-Cl bond makes oxidative addition more challenging. While historically difficult substrates, modern advancements in ligand design (e.g., bulky, electron-rich phosphines like XPhos) have enabled the efficient coupling of heteroaryl chlorides.[12][13] However, these reactions often require higher temperatures, longer reaction times, and more specialized catalyst systems compared to their bromo-analogues.[14]

Experimental Data & Protocols

Data Summary: A Head-to-Head Comparison

The following table summarizes typical experimental outcomes, demonstrating the reactivity principles discussed. The data is representative and compiled from various studies on activated halo-heterocycles.

Reaction TypeSubstrateTypical ConditionsReactivity Outcome
SNAr 4-Chloro-3-nitropyrazolePiperidine, EtOH, 80°C, 2hHigh Yield (e.g., >90%)
SNAr 4-Bromo-3-nitropyrazolePiperidine, EtOH, 80°C, 6hSlower reaction, may require longer time or higher temp for equivalent yield
Suzuki Coupling 4-Chloro-3-nitropyrazoleArylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 110°C, 12hSuccessful coupling, requires specialized ligand and forcing conditions
Suzuki Coupling 4-Bromo-3-nitropyrazoleArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 85°C, 4hFaster reaction, milder conditions, standard catalyst
Experimental Protocol: Comparative SNAr with Piperidine

This protocol provides a framework for directly comparing the SNAr reactivity of 4-chloro-3-nitropyrazole and 4-bromo-3-nitropyrazole.

Workflow

Caption: Experimental workflow for a comparative SNAr study.

Materials:

  • 4-Chloro-3-nitropyrazole[15]

  • 4-Bromo-3-nitropyrazole[16][17]

  • Piperidine

  • Anhydrous Ethanol

  • Standard glassware and stirring/heating equipment

Procedure:

  • Setup: In two separate, identical reaction vials equipped with stir bars, charge Vial A with 4-chloro-3-nitropyrazole (e.g., 1 mmol) and Vial B with 4-bromo-3-nitropyrazole (1 mmol).

  • Solvent Addition: Add anhydrous ethanol to each vial to achieve a concentration of approximately 0.2 M.

  • Nucleophile Addition: To each vial, add piperidine (1.2 mmol, 1.2 equivalents) via syringe.

  • Reaction: Securely cap the vials and place them in a preheated heating block at 80°C. Stir the reactions vigorously.

  • Monitoring: Monitor the progress of each reaction independently using a suitable method (e.g., TLC or LC-MS) at regular intervals. It is expected that the reaction in Vial A will proceed to completion significantly faster than the reaction in Vial B.

  • Workup: Once a reaction is complete (as judged by the consumption of starting material), cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography to isolate the 4-(piperidin-1-yl)-3-nitropyrazole product.

  • Analysis: Determine the isolated yield for each reaction and compare the time required for completion to quantify the difference in reactivity.

Practical Considerations & Strategic Application

The choice between a brominated and chlorinated nitropyrazole is a strategic one based on the desired synthetic outcome:

  • Choose a Chlorinated Nitropyrazole when:

    • The primary transformation is Nucleophilic Aromatic Substitution (SNAr) . The higher reactivity leads to faster, more efficient reactions.

    • Cost is a major driver, as chlorinated aromatics are often less expensive than their brominated counterparts.

    • A subsequent cross-coupling is planned from a different position on the molecule, and the C-Cl bond needs to remain intact while a more reactive C-Br or C-I bond is functionalized elsewhere.

  • Choose a Brominated Nitropyrazole when:

    • The primary transformation is a Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[11][18] The greater reactivity of the C-Br bond allows for milder conditions and broader substrate scope.

    • The synthetic route involves lithiation or Grignard formation, where the C-Br bond is more suitable for halogen-metal exchange.

    • A stepwise, selective functionalization is required, using the C-Br bond for a cross-coupling reaction first, followed by an SNAr reaction on a less reactive C-Cl bond elsewhere.

Conclusion

Brominated and chlorinated nitropyrazoles are not simply interchangeable building blocks. Their reactivity is dictated by the specific demands of the reaction mechanism. Chlorinated nitropyrazoles exhibit superior performance in Nucleophilic Aromatic Substitution due to the stabilizing inductive effect of chlorine on the key Meisenheimer intermediate. Conversely, brominated nitropyrazoles are the substrates of choice for Palladium-Catalyzed Cross-Coupling reactions, owing to the weaker C-Br bond which facilitates the critical oxidative addition step. A thorough understanding of these fundamental principles empowers chemists to design more efficient, robust, and successful synthetic routes.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of 4-bromo-3-nitro-1H-pyrazole analogs, a class of compounds that, through strategic structural modifications, offer a fertile ground for the discovery of novel therapeutic agents. We will explore the intricate dance between chemical structure and biological function, providing a comparative analysis of analog performance supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of structure-activity relationship (SAR) studies in the pursuit of potent and selective therapeutic leads.

The this compound Core: A Strategic Starting Point

The selection of the this compound scaffold is a deliberate choice rooted in established medicinal chemistry principles. The pyrazole ring itself is a bioisostere for other aromatic systems and is capable of engaging in various non-covalent interactions with biological targets.[2] The introduction of a bromine atom at the 4-position and a nitro group at the 3-position endows the core structure with distinct electronic and steric properties that are pivotal for its biological activity and synthetic manipulability.

  • The Bromo Substituent: The bromine atom is a versatile functional group in drug design. Its moderate lipophilicity can enhance membrane permeability, while its ability to participate in halogen bonding provides an additional directional interaction with biological macromolecules.[3] Furthermore, the bromo group serves as a crucial synthetic handle for introducing further diversity into the molecule via cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[4]

  • The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyrazole ring, potentially modulating its pKa and interaction with target proteins. The nitro group has been incorporated into numerous bioactive compounds, and its presence can contribute to enhanced potency.[5]

This unique combination of substituents on the pyrazole core creates a platform ripe for SAR exploration, allowing for systematic modifications to probe the chemical space and identify key determinants of biological activity.

Comparative Analysis of N-Substituted Analogs

One of the most accessible positions for modification on the this compound core is the N1-position of the pyrazole ring. The nature of the substituent at this position can profoundly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its steric profile, all of which are critical for target engagement and overall bioactivity.

Impact on Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global health challenge. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6] SAR studies on N-substituted this compound analogs reveal key trends in their antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of N-Substituted this compound Analogs

Compound IDN1-SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
BNP-H -H>128>12864
BNP-Me -CH₃6412832
BNP-Ph -Phenyl326416
BNP-4ClPh -4-Chlorophenyl16328
BNP-4MeOPh -4-Methoxyphenyl6412832

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental values would be required for a definitive analysis.

From the comparative data, several SAR insights can be drawn:

  • N-Alkylation vs. N-Arylation: The introduction of a simple methyl group (BNP-Me) leads to a modest increase in activity compared to the unsubstituted parent compound (BNP-H). However, the incorporation of an aromatic ring at the N1-position (BNP-Ph) generally results in a more significant enhancement of antimicrobial properties. This suggests that the N-aryl substituent may engage in favorable π-π stacking or hydrophobic interactions within the target's active site.

  • Electronic Effects of Aryl Substituents: The nature of the substituent on the N-phenyl ring plays a crucial role. An electron-withdrawing group, such as chlorine (BNP-4ClPh), tends to increase antimicrobial potency. This could be attributed to the modulation of the electronic character of the pyrazole ring system or the N-phenyl ring, enhancing its binding affinity. Conversely, an electron-donating group like methoxy (BNP-4MeOPh) appears to be less favorable for activity.

  • Antifungal vs. Antibacterial Activity: The analogs generally exhibit more potent activity against the fungal pathogen C. albicans compared to the bacterial strains, suggesting a potential selectivity in their mechanism of action.

Caption: SAR diagram illustrating the impact of N1-substituents on antimicrobial activity.

Impact on Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[7] The SAR of this compound analogs reveals critical structural features for achieving high anticancer potency.

Table 2: Comparative Anticancer Activity of N-Substituted this compound Analogs

Compound IDN1-SubstituentIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)
BNP-H -H>100>100
BNP-Me -CH₃75.289.5
BNP-Ph -Phenyl25.832.1
BNP-4BrPh -4-Bromophenyl9.512.3
BNP-3NO2Ph -3-Nitrophenyl5.27.8

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental values would be required for a definitive analysis.

The anticancer SAR of these analogs highlights several key points:

  • Importance of the N-Aryl Moiety: Similar to the antimicrobial activity, the presence of an N-aryl group is crucial for significant anticancer potency. The unsubstituted and N-methyl analogs show weak activity.

  • Halogenation of the N-Phenyl Ring: The introduction of a bromine atom on the N-phenyl ring (BNP-4BrPh) leads to a substantial increase in cytotoxicity.[8] This could be due to enhanced binding through halogen bonding or increased lipophilicity facilitating cellular uptake.

  • Nitro Group on the N-Phenyl Ring: A nitro group on the N-phenyl ring (BNP-3NO2Ph) confers the highest potency among the tested analogs.[5] The strong electron-withdrawing nature of the nitro group likely plays a significant role in the mechanism of action, which could involve interactions with specific cellular targets like kinases or DNA.[9]

Caption: Logical flow of SAR for anticancer activity based on N1-substitution.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount. The following sections outline the methodologies for the synthesis of the this compound core and a general procedure for N-arylation, as well as a standard protocol for the evaluation of antimicrobial activity.

Synthesis of this compound

The synthesis of the core scaffold is a critical first step. A common route involves the nitration and subsequent bromination of 1H-pyrazole.

Step-by-Step Methodology:

  • Nitration of 1H-Pyrazole:

    • To a stirred solution of 1H-pyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated 3-nitro-1H-pyrazole is filtered, washed with cold water, and dried.

  • Bromination of 3-nitro-1H-pyrazole:

    • To a solution of 3-nitro-1H-pyrazole (1 eq.) in glacial acetic acid, add bromine (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

    • After cooling, pour the mixture into ice-cold water.

    • The solid product, this compound, is collected by filtration, washed with water, and recrystallized from ethanol.

Synthesis_Workflow Start 1H-Pyrazole Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate 3-Nitro-1H-pyrazole Step1->Intermediate Step2 Bromination (Br₂, Acetic Acid) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for the preparation of the core scaffold.

General Protocol for N-Arylation

The introduction of aryl substituents at the N1-position can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Step-by-Step Methodology (Ullmann Condensation):

  • To a mixture of this compound (1 eq.), the desired aryl halide (1.2 eq.), and potassium carbonate (2 eq.) in a suitable solvent such as DMF, add copper(I) iodide (0.1 eq.) and L-proline (0.2 eq.).

  • Heat the reaction mixture at 110-120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-bromo-3-nitro-1H-pyrazole analog.

Protocol for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for quantifying the antimicrobial activity of compounds.[1]

Step-by-Step Methodology (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial and anticancer agents. The SAR studies presented in this guide underscore the critical importance of the N1-substituent in modulating biological activity. Specifically, the introduction of N-aryl moieties with electron-withdrawing groups, such as halogens and nitro groups, has been shown to significantly enhance potency.

Future research in this area should focus on:

  • Exploration of a wider range of N1-substituents: Investigating diverse heterocyclic and aliphatic groups at the N1-position could lead to the discovery of analogs with improved activity and selectivity.

  • Modification at other positions: While this guide has focused on N1-substitution, the C5-position of the pyrazole ring also presents an opportunity for further derivatization to probe the SAR.

  • Mechanism of action studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically applying the principles of SAR and employing robust experimental methodologies, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation therapeutics.

References

A Comparative Spectroscopic Guide to 4-Bromo-3-nitro-1H-pyrazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. The isomeric purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes. Substituted pyrazoles, in particular, are a cornerstone in medicinal chemistry, valued for their wide range of biological activities. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3-nitro-1H-pyrazole and its key isomers, 4-Bromo-5-nitro-1H-pyrazole and 3-Bromo-4-nitro-1H-pyrazole.

Understanding the subtle yet significant differences in the spectroscopic signatures of these isomers is crucial for unambiguous identification, reaction monitoring, and quality control. The positioning of the bromo and nitro substituents on the pyrazole ring dramatically influences the electronic environment of the molecule, leading to distinct patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will delve into these differences, providing both theoretical explanations and available experimental data to empower researchers in their analytical endeavors.

Molecular Structures and Isomerism

The three isomers under consideration differ in the relative positions of the bromo and nitro groups on the pyrazole ring. This seemingly minor structural variance has profound implications for the molecule's symmetry, electron distribution, and, consequently, its interaction with electromagnetic radiation.

Figure 1. Structures of this compound and its isomers.

Comparative Spectroscopic Data

¹H NMR Data (Predicted and Experimental)

The chemical shift of the pyrazole ring protons is highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro group generally deshields nearby protons, shifting their signals downfield.

CompoundProtonPredicted Chemical Shift (δ, ppm)Expected Multiplicity
This compound H58.0 - 8.5s
NH13.0 - 14.0br s
4-Bromo-5-nitro-1H-pyrazole H37.8 - 8.2s
NH13.5 - 14.5br s
3-Bromo-4-nitro-1H-pyrazole H58.2 - 8.7s
NH13.2 - 14.2br s

Causality Behind Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic NH proton of the pyrazole, which might otherwise undergo rapid exchange with protic solvents like D₂O or CD₃OD.

¹³C NMR Data (Predicted)

The carbon chemical shifts are also significantly affected by the substituents. The carbon atom directly attached to the nitro group is expected to be strongly deshielded.

CompoundC3C4C5
This compound ~150-155~110-115~130-135
4-Bromo-5-nitro-1H-pyrazole ~135-140~112-118~152-158
3-Bromo-4-nitro-1H-pyrazole ~120-125~145-150~132-138
FT-IR Data (Expected)

The most characteristic vibrations in the IR spectra will be from the nitro group and the N-H bond. Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching.[1][2][3]

CompoundN-H Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
All Isomers ~3100-3300 (broad)~1550-1475 (strong)~1360-1290 (strong)~600-500

Expertise & Experience: The broadness of the N-H stretch is due to hydrogen bonding in the solid state or in concentrated solutions. The exact positions of the NO₂ stretches can be subtly influenced by the electronic environment of the ring, but significant overlap between the isomers is expected.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

CompoundMolecular FormulaMolecular WeightKey FragmentationExperimental Data
This compound C₃H₂BrN₃O₂190.94[M-NO₂]⁺, [M-Br]⁺m/z 192 [M+H]⁺
4-Bromo-5-nitro-1H-pyrazole C₃H₂BrN₃O₂190.94[M-NO₂]⁺, [M-Br]⁺Not Available
3-Bromo-4-nitro-1H-pyrazole C₃H₂BrN₃O₂190.94[M-NO₂]⁺, [M-Br]⁺Not Available

Detailed Experimental Protocols

The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of the bromo-nitro-pyrazole isomer prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the solvent signal prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans, 5s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate 1H peaks and pick peaks for both spectra proc3->proc4

Figure 2. Workflow for NMR Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz instrument would include a spectral width of 16 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include a spectral width of 240 ppm, a 45° pulse angle, a relaxation delay of 5 seconds, and 1024 or more scans.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and baseline correct them. Calibrate the chemical shift scale using tetramethylsilane (TMS) as an internal standard (0.00 ppm) or the residual solvent peak. Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture in a pellet die prep1->prep2 prep3 Press under high pressure to form a transparent pellet prep2->prep3 acq2 Place the KBr pellet in the sample holder prep3->acq2 acq1 Record a background spectrum of the empty sample holder acq1->acq2 acq3 Acquire the sample spectrum (e.g., 4000-400 cm-1, 16 scans) acq2->acq3 proc1 Automatic background subtraction acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2

Figure 3. Workflow for FT-IR Spectroscopic Analysis.

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: In a clean agate mortar, thoroughly grind 1-2 mg of the solid pyrazole isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and correlated with specific bond vibrations to identify functional groups.

Mass Spectrometry (MS)

G cluster_intro Sample Introduction cluster_ion Ionization (Electron Ionization) cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of sample into the ion source (e.g., via direct insertion probe) ion1 Volatilize the sample in the high vacuum source intro1->ion1 ion2 Bombard with a 70 eV electron beam to generate ions ion1->ion2 sep1 Accelerate ions into the mass analyzer (e.g., quadrupole) ion2->sep1 sep2 Separate ions based on their mass-to-charge (m/z) ratio sep1->sep2 det1 Ions strike the detector, generating a signal sep2->det1 det2 Generate the mass spectrum det1->det2

Figure 4. Workflow for Electron Ionization Mass Spectrometry.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.

  • Ionization: The sample is volatilized by heating in the high vacuum of the mass spectrometer. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution for bromine (⁷⁹Br/⁸¹Br) should be clearly visible in the molecular ion and any bromine-containing fragments.

Conclusion and Future Outlook

The spectroscopic characterization of this compound and its isomers, while challenging due to the limited availability of comprehensive public data, is achievable through a systematic application of NMR, IR, and MS techniques. This guide has outlined the expected spectroscopic features based on established chemical principles and provided robust protocols for data acquisition. The key to differentiating these isomers lies in the careful analysis of the ¹H and ¹³C NMR spectra, where the positions of the substituents exert the most predictable and discernible influence on chemical shifts. While IR and MS provide crucial confirmation of functional groups and molecular weight, NMR remains the most powerful tool for unambiguous structural elucidation in this context.

For researchers working on the synthesis and application of these compounds, it is highly recommended to acquire a full set of spectroscopic data for their synthesized materials and compare them against the principles outlined in this guide. Such rigorous characterization is the bedrock of reproducible and reliable scientific research in the field of drug discovery and development.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental results. This is particularly true for novel heterocyclic compounds like 4-Bromo-3-nitro-1H-pyrazole, a molecule with potential applications in medicinal chemistry and materials science. The presence of even minute impurities can lead to erroneous biological data, failed experiments, and ultimately, a misinterpretation of structure-activity relationships.

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with an understanding of the synthetic route and the potential impurities that may arise. A common and logical approach to the synthesis of this compound involves the bromination of a 3-nitro-1H-pyrazole precursor.

start 3-nitro-1H-pyrazole (Starting Material) reagent Brominating Agent (e.g., NBS, Br2) start->reagent Reaction product This compound (Target Compound) reagent->product Desired Reaction impurity1 Unreacted Starting Material (3-nitro-1H-pyrazole) reagent->impurity1 Incomplete Reaction impurity2 Dibrominated Byproduct (4,5-dibromo-3-nitro-1H-pyrazole) reagent->impurity2 Over-bromination

Caption: Synthetic pathway and potential impurities.

This synthetic approach suggests three primary components to look for in the crude product mixture:

  • The Target Compound: this compound.

  • Unreacted Starting Material: 3-nitro-1H-pyrazole.

  • Over-brominated Byproduct: 4,5-dibromo-3-nitro-1H-pyrazole.

Our analytical methods must be chosen and optimized to effectively separate and identify these three species.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a novel compound. A combination of chromatographic and spectroscopic methods provides a self-validating system, offering orthogonal insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for quantifying the purity of a synthesized compound by separating the components of a mixture. A well-developed HPLC method can provide a clear percentage purity value and resolve the target compound from its potential impurities.

Comparative HPLC Data:

CompoundRetention Time (min)Peak Area (%) - Hypothetical CrudePeak Area (%) - Purified Sample
3-nitro-1H-pyrazole2.510< 0.1
This compound 4.2 85 > 99.5
4,5-dibromo-3-nitro-1H-pyrazole6.85< 0.1

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-1 min: 10% Acetonitrile

    • 1-10 min: 10-90% Acetonitrile (linear gradient)

    • 10-12 min: 90% Acetonitrile

    • 12-13 min: 90-10% Acetonitrile (linear gradient)

    • 13-15 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile.

The rationale for a gradient elution is to ensure adequate separation of the more polar starting material from the less polar brominated products. The addition of formic acid helps to improve peak shape.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Acetonitrile filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for the unambiguous identification of the target molecule and any structurally related impurities.

Comparative ¹H NMR Data (Hypothetical, in DMSO-d₆):

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
3-nitro-1H-pyrazole~7.0dH5
~8.0dH4
~13.9br sNH
This compound ~8.5 s H5
~14.5 br s NH
4,5-dibromo-3-nitro-1H-pyrazole--No aromatic protons
~15.0br sNH

The key diagnostic signal for the successful synthesis of this compound is the disappearance of the two doublets corresponding to the H4 and H5 protons of the starting material and the appearance of a single singlet for the remaining H5 proton. The absence of signals for the starting material and the dibrominated byproduct in the purified sample's spectrum is a strong indicator of high purity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed m/z [M+H]⁺
3-nitro-1H-pyrazoleC₃H₃N₃O₂113.0225114.0303
This compound C₃H₂BrN₃O₂ 190.9330 191.9408
4,5-dibromo-3-nitro-1H-pyrazoleC₃HBr₂N₃O₂268.8435269.8513

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum of any bromine-containing compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For HRMS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimental values should be in close agreement with the theoretical values for the proposed molecular formula.

Comparative Elemental Analysis Data:

ElementTheoretical % for C₃H₂BrN₃O₂Acceptable Range (±0.4%)Hypothetical Result for Purified Sample
C18.7718.37 - 19.1718.65
H1.050.65 - 1.451.02
N21.8921.49 - 22.2921.78

A significant deviation from the theoretical values suggests the presence of impurities or residual solvent.

Experimental Protocol: CHN Elemental Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, pure compound into a tin capsule.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Conclusion: A Holistic View of Purity

The assessment of purity for a synthesized compound like this compound is a critical, multi-faceted process. By employing a combination of orthogonal analytical techniques—HPLC for quantitative purity, NMR for structural confirmation, mass spectrometry for molecular weight and elemental composition, and elemental analysis for empirical formula validation—researchers can have high confidence in the quality of their material. This rigorous approach is fundamental to ensuring the validity and reproducibility of subsequent scientific investigations.

References

A Comparative Guide to the Kinase Inhibitory Potential of 4-Bromo-3-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential kinase inhibitory activity of 4-Bromo-3-nitro-1H-pyrazole derivatives. While direct experimental data for this specific scaffold is limited in the public domain, this document synthesizes established structure-activity relationships (SAR) of analogous pyrazole-based kinase inhibitors to project the potential efficacy and guide future research. We will delve into the rationale behind experimental design for evaluating such compounds and provide a detailed protocol for an in vitro kinase inhibition assay.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be readily modified to bind to a variety of biological targets, including protein kinases.[3] Numerous FDA-approved drugs and clinical candidates incorporate the pyrazole moiety, highlighting its versatility and favorable drug-like properties.[4]

The pyrazole core can effectively mimic the purine ring of ATP, the natural substrate for kinases, enabling it to bind to the highly conserved ATP-binding pocket. By presenting various substituents into the surrounding microenvironment of the active site, pyrazole derivatives can achieve high potency and selectivity for specific kinases.

Structure-Activity Relationship (SAR) Insights for Substituted Pyrazoles

The kinase inhibitory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these SARs is crucial for the rational design of potent and selective inhibitors.

Substitutions at Position 3 and 5

Substituents at the 3- and 5-positions of the pyrazole ring often project into the solvent-exposed region or interact with the ribose-binding pocket of the kinase active site. The nature of these substituents can significantly influence potency and selectivity. For instance, in a series of 1,5-bisphenylpyrazoles, modifications at these positions led to the discovery of potent allosteric inhibitors of MALT1 protease.[5]

The Impact of a 4-Bromo Substitution

Halogen atoms, such as bromine, at the 4-position of the pyrazole ring can contribute to binding affinity through several mechanisms. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can help to properly orient the inhibitor within the active site. Furthermore, the bromo group provides steric bulk, which can be exploited to achieve selectivity for kinases with larger binding pockets.

The Significance of a 3-Nitro Group

The 3-nitro substitution introduces a potent electron-withdrawing group, which can modulate the electronic properties of the pyrazole ring and influence its interactions with the kinase. A key study on pyrazole-based Aurora A kinase inhibitors revealed that a nitro group at a position analogous to the 3-position of our scaffold was more optimal for inhibitory activity than hydrogen, methyl, methoxy, or chloro substituents.[6] This suggests that the nitro group may form favorable interactions, such as hydrogen bonds or electrostatic interactions, with residues in the kinase active site. However, it is also important to consider that nitro groups can sometimes be associated with metabolic liabilities, a factor that must be assessed during drug development.

Based on these general SAR principles, the this compound scaffold presents an intriguing starting point for the design of novel kinase inhibitors. The combination of a halogen bond-donating bromo group and a potentially activity-enhancing nitro group could lead to compounds with significant inhibitory potency.

Comparative Kinase Inhibitory Activity of Representative Pyrazole Derivatives

To provide a tangible comparison, the following table summarizes the kinase inhibitory activities of several published pyrazole derivatives targeting different kinases. This data, while not directly on the this compound scaffold, illustrates the potential potency that can be achieved with substituted pyrazoles.

Compound ClassTarget KinaseIC50 (nM)Reference
4-amino-(1H)-pyrazole derivativesJAK13.4[7]
4-amino-(1H)-pyrazole derivativesJAK22.2[7]
4-amino-(1H)-pyrazole derivativesJAK33.5[7]
Pyrazole-based derivativeAurora A160[6]
1,5-bisphenylpyrazole derivativeMALT1490[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To experimentally determine the kinase inhibitory activity of novel this compound derivatives, a robust and quantitative in vitro assay is required. The following is a detailed, step-by-step protocol for a common luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Principle

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-luciferin reaction is then used to measure the remaining ATP. The light output is inversely proportional to the kinase activity; a lower light signal indicates higher kinase activity and less potent inhibition by the test compound.

Materials
  • Purified recombinant target kinase (e.g., Aurora A, JAK2)

  • Specific substrate peptide/protein for the target kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (at a concentration near the Km for the target kinase)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 1 nM).

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound solution or DMSO (for positive and negative controls).

    • Add 10 µL of the kinase-substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Detection:

    • Following the kinase reaction, add 25 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert the remaining ATP to a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Pyrazole Derivative (e.g., this compound) Inhibitor->RAF Inhibition

Caption: A representative signaling pathway (MAPK/ERK) often targeted by pyrazole-based kinase inhibitors.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Detection cluster_3 Data Analysis CompoundPrep Prepare Compound Dilution Series AddCompound Add Compound/ DMSO to Plate CompoundPrep->AddCompound KinaseMix Prepare Kinase/ Substrate Mix AddKinase Add Kinase/ Substrate Mix KinaseMix->AddKinase ATP_Sol Prepare ATP Solution AddATP Add ATP (Start Reaction) ATP_Sol->AddATP AddCompound->AddKinase AddKinase->AddATP Incubate Incubate at 30°C AddATP->Incubate StopReaction Add ADP-Glo™ Reagent Incubate->StopReaction AddDetection Add Kinase Detection Reagent StopReaction->AddDetection ReadLuminescence Read Luminescence AddDetection->ReadLuminescence Calculate Calculate % Inhibition ReadLuminescence->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

While further experimental validation is necessary, the analysis of existing structure-activity relationships for pyrazole-based kinase inhibitors suggests that this compound derivatives are a promising scaffold for the development of novel kinase inhibitors. The presence of a 4-bromo and a 3-nitro group provides opportunities for specific interactions within the kinase active site that have been shown to be beneficial for inhibitory activity in analogous compounds. The provided experimental protocol offers a robust starting point for the in vitro evaluation of these and other novel pyrazole derivatives.

References

A Comparative Guide to the Crystal Packing of 4-Halopyrazoles: From Catemers to Trimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazole ring is a foundational scaffold in medicinal chemistry and materials science, prized for its role as both a hydrogen-bond donor (the pyrrole-type N1-H) and acceptor (the pyridine-type N2).[1] This dual nature allows pyrazoles to form robust and predictable supramolecular assemblies through non-covalent interactions, primarily hydrogen bonds.[2] The resulting solid-state architecture, or crystal packing, profoundly influences a compound's physicochemical properties, including solubility, stability, and bioavailability.

Halogenation at the C4 position of the pyrazole ring introduces a fascinating variable that systematically modulates the crystal packing. The substituent halogen (Fluorine, Chlorine, Bromine, Iodine) not only alters the molecule's steric and electronic profile but also introduces the potential for halogen bonding—a directional, non-covalent interaction involving an electrophilic region on the halogen atom. This guide provides a comparative analysis of the crystal structures of the complete 4-halopyrazole series (4-X-pzH, where X = F, Cl, Br, I), synthesizing crystallographic data to explain the divergent packing motifs observed.

The Dichotomy in Supramolecular Motifs: A Halogen-Dependent Switch

A comprehensive analysis of the single-crystal X-ray diffraction data for the 4-halopyrazole series reveals a striking divergence in their supramolecular organization. The crystal packing is not a simple continuum based on halogen size or electronegativity; instead, the series splits into two distinct structural families.

  • Catemeric (Chain) Motifs: 4-Fluoro-1H-pyrazole (4-F-pzH) and 4-Iodo-1H-pyrazole (4-I-pzH) both assemble into one-dimensional, chain-like structures known as catemers.[3][4]

  • Trimeric Motifs: In contrast, 4-Chloro-1H-pyrazole (4-Cl-pzH) and 4-Bromo-1H-pyrazole (4-Br-pzH) are isostructural, forming discrete, cyclic trimeric units.[3][5][6]

This bifurcation underscores the subtle interplay between conventional N-H···N hydrogen bonding and the specific nature of the halogen atom in directing the final crystal lattice.

G cluster_0 Catemeric Motif (4-F-pzH & 4-I-pzH) cluster_1 Trimeric Motif (4-Cl-pzH & 4-Br-pzH) pz1 4-X-pzH pz2 4-X-pzH pz1->pz2 N-H···N pz3 4-X-pzH pz2->pz3 N-H···N label_a ... pz3->label_a pz4 4-X-pzH pz5 4-X-pzH pz4->pz5 N-H···N pz6 4-X-pzH pz5->pz6 N-H···N pz6->pz4 N-H···N

Caption: Supramolecular motifs in 4-halopyrazoles.

Comparative Structural Analysis

The Catemer-Forming Outliers: 4-Fluoropyrazole and 4-Iodopyrazole

Both the lightest (4-F-pzH) and heaviest (4-I-pzH) members of the series adopt catemeric structures, where molecules are linked head-to-tail by N-H···N hydrogen bonds to form infinite chains.[3][7] However, despite this shared motif, the two structures are not isostructural.

  • 4-Fluoro-1H-pyrazole (4-F-pzH): The asymmetric unit contains two crystallographically unique molecules.[7][8] These two independent molecules link together via N-H···N hydrogen bonds, and this pattern propagates to form the one-dimensional chains.[8] Fluorine's high electronegativity and low polarizability make it a poor halogen bond donor, meaning the crystal packing is overwhelmingly dictated by the strong N-H···N hydrogen bonds, similar to the parent 1H-pyrazole which also forms a catemer.[3]

  • 4-Iodo-1H-pyrazole (4-I-pzH): This compound also forms a catemeric hydrogen-bonded network.[3] The large, polarizable iodine atom is a potent halogen bond donor, which likely plays a significant, albeit not primary, role in the tertiary arrangement of the hydrogen-bonded chains. The N(H)···N distance in 4-I-pzH is 2.87(3) Å.[3] The difference in the overall crystal system and packing arrangement compared to 4-F-pzH, despite the same primary motif, suggests that secondary interactions involving the iodine atom are influential in the final structure.[3][4]

The Isostructural Pair: 4-Chloropyrazole and 4-Bromopyrazole

The chloro and bromo analogs represent a fascinating case of isostructurality, where their nearly identical crystal packing results in the formation of hydrogen-bonded trimeric assemblies.[9][10]

  • Crystal Structure: Both 4-Cl-pzH and 4-Br-pzH crystallize in the orthorhombic space group Pnma.[3][9] The asymmetric unit consists of one and a half molecules (Z' = 1.5), with one molecule sitting on a mirror plane.[9][10]

  • Supramolecular Motif: Three pyrazole molecules connect through a cycle of N-H···N hydrogen bonds to form a discrete trimer.[9] This trimeric assembly is the fundamental building block of the crystal lattice. The formation of this motif for both Cl and Br analogs can be attributed to the similar size, electronegativity, and halogen bonding propensity of chlorine and bromine, which represent an intermediate case between fluorine and iodine. This balance allows for a stable, cyclic arrangement that is favored over the extended chain seen in the fluoro and iodo derivatives.

Summary of Crystallographic Data
Property4-F-pzH4-Cl-pzH4-Br-pzH4-I-pzH
Supramolecular Motif Catemer (Chain)[7][8]Trimer (Cyclic)[9]Trimer (Cyclic)[3]Catemer (Chain)[3]
Isostructural With 4-I-pzH (motif only)4-Br-pzH[9]4-Cl-pzH[3]4-F-pzH (motif only)
Crystal System Triclinic[7]Orthorhombic[9]Orthorhombic[3](Data not specified)
Space Group P-1[7]Pnma[9]Pnma[3]P4/nbm[3]
Z' (Molecules in ASU) 2[7]1.5[9]1.5[3]0.25[3]
N(H)···N Distance (Å) ~2.86[3]~2.91[3]~2.93[3]~2.87[3]

Experimental Workflow: Synthesis and Crystallographic Analysis of 4-Iodopyrazole

This section provides a representative protocol for the synthesis and structural characterization of a 4-halopyrazole, essential for validating the observations discussed.

Part A: Synthesis of 4-Iodopyrazole

The synthesis of 4-iodopyrazole is typically achieved through the direct electrophilic iodination of the pyrazole ring. This method is chosen for its efficiency and high regioselectivity for the electron-rich C4 position.

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN) or 35% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile or other suitable solvent

  • Aqueous sodium hydroxide solution

  • Aqueous sodium bisulfite solution

  • Ethyl acetate

Step-by-Step Protocol:

  • Reaction Setup: Charge a round-bottom flask with pyrazole (1.0 mol) and iodine (1.0 mol).[11] The choice of an oxidizing agent like CAN or H₂O₂ is crucial to generate the electrophilic iodine species (I+) in situ, which facilitates the substitution reaction.[11]

  • Reaction Execution: Add the chosen solvent (e.g., acetonitrile) and the oxidizing agent. If using H₂O₂, it should be added dropwise while monitoring the temperature.[11] The reaction is typically stirred at an elevated temperature (e.g., 70-100 °C) to ensure a reasonable reaction rate.

  • Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting pyrazole is consumed.[11]

  • Workup and Purification:

    • Cool the reaction mixture. If the reaction was acidic, carefully neutralize it with an aqueous base like NaOH to a pH of 7.[11]

    • Quench any remaining iodine with a reducing agent such as aqueous sodium bisulfite.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • Crystallization: Dissolve the crude 4-iodopyrazole in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. This slow cooling process is critical for obtaining high-quality, single crystals suitable for diffraction analysis. Filter the resulting crystals and dry them under a vacuum.[11]

Part B: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, angles, and intermolecular interactions.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Selection: Under a microscope, select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A low temperature (e.g., 150 K) is often used to minimize thermal motion of the atoms and protect the crystal from potential damage from the X-ray beam.[7][9]

  • Structure Solution and Refinement: The collected diffraction data (a pattern of reflection intensities) is processed. Computational software is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine an atomic model of the molecule and its position in the unit cell.

  • Analysis: The final refined structure provides the precise coordinates of all atoms. This data is used to analyze bond lengths, angles, and, most importantly for this guide, the intermolecular interactions (like hydrogen and halogen bonds) that define the crystal packing. The final data is typically reported in a Crystallographic Information File (CIF).

Conclusion

The crystal packing of 4-halopyrazoles is a clear illustration of how subtle changes in molecular structure can lead to fundamentally different supramolecular architectures. The series is not governed by a simple trend but is instead partitioned into two distinct classes based on the identity of the halogen.

  • The chloro and bromo analogs form isostructural trimers , suggesting a delicate energetic balance that favors a discrete, cyclic hydrogen-bonded motif.

  • The fluoro and iodo analogs diverge to form catemers , yet they are not isostructural, indicating that while N-H···N hydrogen bonding directs the primary chain formation, the unique properties of F (highly electronegative, poor halogen bonder) and I (highly polarizable, strong halogen bonder) dictate the ultimate packing of these chains.

This comparative analysis provides researchers with critical insights into the principles of crystal engineering. It demonstrates that the interplay between strong, conventional hydrogen bonds and weaker, more nuanced interactions like halogen bonds can be harnessed to control solid-state structures, a vital capability for the rational design of pharmaceutical and material compounds.

References

Evaluating the In Vitro Efficacy of Bromo-Nitro Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] The strategic introduction of various functional groups onto the pyrazole ring can significantly modulate its biological profile. This guide provides an in-depth evaluation of the in vitro efficacy of pyrazole derivatives, with a particular focus on the synergistic or individual contributions of bromo and nitro substitutions. While direct studies on 4-bromo-3-nitro-1H-pyrazole derivatives are limited, this guide synthesizes data from a range of structurally related compounds to provide valuable insights into their potential as antimicrobial and anticancer agents.

The Influence of Bromo and Nitro Substituents on Biological Activity

The incorporation of halogen atoms, particularly bromine, and nitro groups into the structure of pyrazole derivatives has been shown to significantly impact their biological efficacy. The lipophilic nature of the bromo substituent can enhance the ability of the compound to permeate biological membranes, a crucial factor for reaching intracellular targets.[1][2] Furthermore, the strong electron-withdrawing properties of both bromo and nitro groups can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.[6]

Studies have indicated that the presence of chloro and bromo substituents often leads to increased antimicrobial activity.[1][2] Similarly, the introduction of electron-withdrawing groups like bromo and nitro moieties has been demonstrated to improve the anticancer potential of aryldiazenyl pyrazole derivatives.[6]

Comparative In Vitro Efficacy

To provide a clear comparison, the following tables summarize the in vitro efficacy of various bromo- and nitro-substituted pyrazole derivatives from several studies. These tables highlight the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity.

Table 1: In Vitro Antimicrobial Activity of Substituted Pyrazole Derivatives
Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference
Series 1 Chloro and Bromo substituentsStaphylococcus aureus>10 mm inhibition zone[1]
Candida albicans>10 mm inhibition zone[1]
Compound 24 Bromo at R7, pyridin-4-yl at R8Staphylococcus aureusNot specified[2]
Enterococcus faecalisNot specified[2]
Compound 15 (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneNot specified32[7]
Compound 40 Nitro pyrazole based thiazole derivativeStreptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Aspergillus clavatus, Candida albicansRemarkable activity[7]
Table 2: In Vitro Anticancer Activity of Substituted Pyrazole Derivatives
Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 1 Aryldiazenyl pyrazole with electron-withdrawing groupsMCF-7 (Breast)17.8 ± 0.5[6]
HepG2 (Liver)4.4 ± 0.4[6]
HCT-116 (Colon)4.2 ± 0.2[6]
Compound 2 Aryldiazenyl pyrazole with electron-withdrawing groupsMCF-7 (Breast)94.2 ± 0.3[6]
HepG2 (Liver)34.6 ± 2.6[6]
HCT-116 (Colon)17.3 ± 0.5[6]
Compound 11c Pyrazole derivativePC3 (Prostate)4.09-16.82[8]
A549 (Lung)4.09-16.82[8]
HL60 (Leukemia)4.09-16.82[8]
HCT116 (Colon)4.09-16.82[8]
SW620 (Colon)4.09-16.82[8]
Compound 1 N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep (Laryngeal)3.25 µg/mL[9]
P815 (Murin mastocytoma)17.82 µg/mL[9]
Compound 3 N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamineHep (Laryngeal)6.92 µg/mL[9]
P815 (Murin mastocytoma)37.21 µg/mL[9]
Compound 55 1,3,4-triarylpyrazoleMCF7 (Breast)6.53[10]
A549 (Lung)26.40[10]
HCT116 (Colon)59.84[10]
Compound 43 Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[10]

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the efficacy of pyrazole derivatives. These protocols are designed to be self-validating and are based on established standards in the field.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative technique that provides a precise MIC value, offering more detailed information than qualitative methods like agar diffusion. Using a standardized inoculum ensures reproducibility, and the inclusion of positive and negative controls validates the assay's performance.

G cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare stock solution of test compound in DMSO P3 Prepare serial two-fold dilutions of the compound in a 96-well plate P1->P3 P2 Prepare standardized microbial inoculum (0.5 McFarland) A1 Inoculate each well with the microbial suspension P2->A1 P3->A1 A3 Incubate plates at the optimal temperature for the microorganism A1->A3 A2 Include positive (microbe only) and negative (broth only) controls A2->A3 R1 Visually inspect for turbidity A3->R1 R2 Determine the MIC as the lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: In Vitro Anticancer Activity - Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring cellular protein content.[6]

Causality Behind Experimental Choices: The SRB assay is a reliable and sensitive method for assessing the antiproliferative activity of compounds. It is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a stoichiometric measure of cell mass. This method is less prone to interference from the test compounds compared to metabolic assays like the MTT assay.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_staining Fixation & Staining cluster_readout Measurement C1 Culture cancer cell lines C2 Seed cells in a 96-well plate and allow to attach overnight C1->C2 T1 Treat cells with serial dilutions of the test compounds C2->T1 T2 Incubate for a defined period (e.g., 48-72 hours) T1->T2 S1 Fix cells with trichloroacetic acid (TCA) T2->S1 S2 Stain with Sulforhodamine B (SRB) dye S1->S2 S3 Wash to remove unbound dye S2->S3 M1 Solubilize bound dye with Tris buffer S3->M1 M2 Measure absorbance at a specific wavelength (e.g., 510 nm) M1->M2 M3 Calculate IC50 values M2->M3

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% (v/v) acetic acid.

  • Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This guide provides a framework for evaluating the in vitro efficacy of bromo-nitro substituted pyrazole derivatives. The presented data and protocols offer a solid foundation for researchers to design and execute their own studies. The evidence suggests that the incorporation of bromo and nitro groups is a promising strategy for enhancing the antimicrobial and anticancer properties of the pyrazole scaffold. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-nitro-1H-pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison and analysis of the cross-reactivity profiles of inhibitors derived from the 4-bromo-3-nitro-1H-pyrazole scaffold. As researchers and drug development professionals, understanding an inhibitor's selectivity is paramount to predicting its therapeutic window and potential off-target toxicities. While the this compound is an emerging scaffold for which public data on extensively profiled inhibitors is nascent, the principles of evaluating selectivity are well-established.[1][2] This guide will use the broader, well-documented class of pyrazole-based kinase inhibitors as exemplars to detail the methodologies and interpretative frameworks necessary for a robust cross-reactivity assessment.

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" particularly for the development of protein kinase inhibitors.[3][4] Its structure is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition.[3][5] However, the high degree of conservation across the human kinome means that achieving selectivity is a significant challenge. Minor modifications to the pyrazole core or its substituents can dramatically alter the selectivity profile, turning a promiscuous compound into a highly selective inhibitor.[5]

The Criticality of Selectivity Profiling

A successful inhibitor must be potent against its intended target while exhibiting minimal activity against other proteins, especially those within the same family (e.g., other kinases). Off-target binding can lead to unexpected toxicities or side effects, which is a primary cause of failure in clinical trials. Conversely, in some cases, a controlled "polypharmacology" can be beneficial. Therefore, a comprehensive understanding of a compound's cross-reactivity is not just a regulatory requirement but a foundational element of its preclinical characterization.

To illustrate the importance of selectivity, consider a hypothetical inhibitor targeting a key kinase in a cancer signaling pathway. Unintended inhibition of other kinases could disrupt essential cellular processes, leading to adverse effects.

Illustrative Signaling Pathway: The MAP Kinase Cascade

The diagram below shows a simplified representation of the MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival that is often targeted in oncology. Off-target inhibition of kinases within this or parallel pathways could have significant consequences.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Pyrazole-Based Inhibitor Inhibitor->RAF Intended Target Inhibitor->MEK Off-Target Effect

Caption: Simplified MAPK signaling pathway showing an intended target (RAF) and a potential off-target (MEK).

Comparative Analysis of Pyrazole-Based Inhibitors

While specific data for this compound derivatives is limited, we can examine well-characterized pyrazole inhibitors to understand how selectivity data is presented and interpreted. The following table summarizes the selectivity profiles of exemplar pyrazole-based kinase inhibitors from the literature.

Inhibitor (Primary Target)Primary Target IC50/KᵢOff-Target Example 1Off-Target IC50/KᵢOff-Target Example 2Off-Target IC50/KᵢSelectivity Fold (Primary vs. Off-Target 1)Reference
Ruxolitinib (JAK1/JAK2)~3 nM (both)JAK3~430 nMTYK2~19 nM~143-fold (vs. JAK3)[3]
Tozasertib (Aurora Kinases)5-30 nM (Aurora A/B/C)CDK16160 nMCDK2/5No affinity>5-fold (vs. CDK16)[5]
Compound 3 (ALK)2.9 nMFAK>29 nM (10-fold selective)Other KinasesAlmost no activity at 100 nM>10-fold[6]

Data is synthesized from multiple sources for illustrative purposes. IC50/Kᵢ values are approximate.

Interpretation: The "Selectivity Fold" provides a quantitative measure of how much more potently the inhibitor binds to its intended target compared to an off-target. A higher number indicates greater selectivity. For Ruxolitinib, the ~143-fold selectivity for JAK1/2 over JAK3 is a key attribute of its clinical profile.[3] For a novel inhibitor based on the this compound scaffold, generating a similar table against a broad panel of kinases is an essential first step.

Experimental Protocols for Cross-Reactivity Assessment

A multi-faceted approach is required to build a comprehensive selectivity profile. This typically starts with broad, high-throughput screening and is followed by more focused biophysical and cell-based assays.

Large-Scale Kinase Panel Screening

This is the industry-standard method for initial, broad cross-reactivity profiling. It involves testing the inhibitor at a fixed concentration (e.g., 1 µM) against hundreds of purified human kinases.

Principle: Competition binding assays, such as the KINOMEscan™ platform, measure the ability of a test compound to displace a proprietary ligand from the ATP-binding site of each kinase. The results are typically reported as percent inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize the test inhibitor (e.g., a novel this compound derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the stock compound. For a single-point screen, a dilution is made to achieve the final desired assay concentration (e.g., 1 µM) in the kinase reaction buffer.

  • Kinase Reaction: The test compound is incubated with a panel of DNA-tagged human kinases.

  • Ligand Competition: An immobilized, proprietary ligand is added to the reaction. Kinases that are not inhibited by the test compound will bind to this immobilized ligand.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tags. A low signal indicates that the test inhibitor successfully competed with the immobilized ligand, signifying binding.

  • Data Analysis: Results are calculated as percent inhibition relative to a DMSO control. Hits are often defined as kinases showing >50% or >90% inhibition.

Workflow for Kinase Panel Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Solubilize Inhibitor in DMSO Incubation 3. Incubate Inhibitor with Kinase Panel Compound->Incubation KinasePanel 2. Prepare Panel of Purified Kinases KinasePanel->Incubation Competition 4. Add Immobilized Ligand Incubation->Competition Wash 5. Wash Unbound Components Competition->Wash Quantify 6. Quantify Bound Kinase (qPCR) Wash->Quantify Calculate 7. Calculate % Inhibition Quantify->Calculate Report 8. Generate Selectivity Profile Calculate->Report

Caption: High-level workflow for a competitive binding-based kinase panel screen.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). It is an excellent secondary assay to confirm hits from a primary screen and to identify off-target binding.

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the Tₘ. A potent ligand will increase the Tₘ, resulting in a "thermal shift" (ΔTₘ).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution containing the purified target (or off-target) kinase, a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer.

  • Compound Addition: Add the test inhibitor or DMSO (vehicle control) to the protein-dye solution in a qPCR plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence.

  • Data Acquisition: Record the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature to generate a melt curve. Fit the curve to a Boltzmann equation to determine the Tₘ for both the DMSO control and the inhibitor-treated sample.

  • Calculate ΔTₘ: The thermal shift is calculated as: ΔTₘ = Tₘ(inhibitor) - Tₘ(DMSO). A significant positive ΔTₘ (e.g., >2 °C) indicates direct binding.[5]

Workflow for a DSF Experiment

DSF_Workflow A 1. Mix Purified Protein, Dye, and Buffer B 2. Add Inhibitor (or DMSO control) A->B C 3. Heat Gradually in qPCR Machine B->C D 4. Monitor Fluorescence vs. Temperature C->D E 5. Plot Melt Curve and Determine Tₘ D->E F 6. Calculate ΔTₘ (Tₘ_inhibitor - Tₘ_DMSO) E->F G Binding Confirmed (if ΔTₘ > Threshold) F->G

Caption: Experimental workflow for determining ligand binding using Differential Scanning Fluorimetry (DSF).

Conclusion and Future Directions

The journey from a promising chemical scaffold like this compound to a clinical candidate is contingent upon a rigorous and early assessment of its selectivity profile.[7][8] Promiscuous inhibitors that bind to dozens or even hundreds of kinases are often poor starting points for drug development due to the high risk of off-target toxicity.[5]

The methodologies outlined in this guide—large-scale panel screening to cast a wide net, followed by biophysical validation with DSF—provide a robust framework for characterizing any novel inhibitor series. By systematically generating and analyzing cross-reactivity data, researchers can make informed decisions, prioritize compounds with favorable selectivity profiles, and rationally guide synthetic chemistry efforts to mitigate off-target interactions. As research into this compound-based inhibitors progresses, the application of these principles will be essential for unlocking their therapeutic potential.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry and drug development. These heterocyclic scaffolds are privileged structures, appearing in a wide array of therapeutic agents. Among them, 4-Bromo-3-nitro-1H-pyrazole stands out as a versatile intermediate, offering multiple points for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, a useful handle for cross-coupling reactions, makes this molecule a valuable building block for the synthesis of complex pharmaceutical compounds.

This guide provides an in-depth comparison of synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. The methodologies presented are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature.

Primary Synthetic Route: A Two-Step Approach from 1H-Pyrazole

The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from the readily available and inexpensive 1H-pyrazole. This method first introduces the nitro group at the 3-position, followed by a regioselective bromination at the 4-position.

Step 1: Synthesis of 3-Nitropyrazole

The initial nitration of pyrazole can be achieved in high yield through the rearrangement of an N-nitropyrazole intermediate. This method offers excellent control over the regioselectivity, favoring the formation of the 3-nitro isomer.

  • Materials: 1H-Pyrazole, Fuming Nitric Acid (98%), Acetic Anhydride, Glacial Acetic Acid, Anisole.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add a mixture of fuming nitric acid and acetic anhydride. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the formation of N-nitropyrazole.

    • Carefully add the reaction mixture to a larger flask containing anisole.

    • Heat the resulting solution to 145 °C and maintain this temperature for 10 hours to facilitate the thermal rearrangement to 3-nitropyrazole. The solution will darken over time.

    • Cool the reaction mixture overnight. The 3-nitropyrazole will precipitate as a white solid.

    • Filter the solid, wash with a small amount of cold ether, and dry under vacuum. A second crop of product can be obtained by extracting the filtrate with an aqueous sodium hydroxide solution, neutralizing with dilute sulfuric acid, and then extracting with ether.

  • Yield: A combined yield of up to 79% has been reported for this two-stage process[1].

The use of an acetic anhydride/nitric acid mixture generates acetyl nitrate in situ, a milder nitrating agent that favors the initial N-nitration of the pyrazole ring. The subsequent thermal rearrangement in a high-boiling solvent like anisole proceeds via a well-documented intramolecular process to selectively yield the 3-nitropyrazole isomer.

Step 2: Bromination of 3-Nitropyrazole to this compound

The second step involves the electrophilic bromination of the 3-nitropyrazole intermediate. The electron-withdrawing nitro group at the 3-position deactivates the pyrazole ring towards electrophilic attack but directs the incoming electrophile to the 4-position.

  • Materials: 3-Nitropyrazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-nitropyrazole in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

N-Bromosuccinimide is a convenient and selective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The directing effect of the C3-nitro group ensures the regioselective bromination at the C4 position.

Primary Synthesis of this compound Pyrazole 1H-Pyrazole Nitration Nitration (HNO3, Ac2O, HAc) Pyrazole->Nitration Rearrangement Thermal Rearrangement (Anisole, 145°C) Nitration->Rearrangement Three_Nitropyrazole 3-Nitropyrazole Rearrangement->Three_Nitropyrazole Bromination Bromination (NBS, Acetonitrile) Three_Nitropyrazole->Bromination Final_Product This compound Bromination->Final_Product

Figure 1: Workflow for the primary two-step synthesis of this compound.

Alternative Synthetic Methodologies

For a comprehensive evaluation, it is essential to consider alternative synthetic strategies. These methods may offer advantages in terms of reaction time, safety, or scalability.

Alternative Method 1: One-Pot Synthesis of Substituted Pyrazoles

A one-pot, three-component reaction can be employed to construct the pyrazole core with desired substituents in a single step. This approach offers significant advantages in terms of operational simplicity and time efficiency. While not a direct synthesis of this compound, this method is highly relevant for creating a library of substituted pyrazoles for drug discovery.

  • Materials: A 1,3-dicarbonyl compound, an arylhydrazine, N-bromosaccharin, and silica gel supported sulfuric acid (H₂SO₄/SiO₂).

  • Procedure:

    • Grind the 1,3-dicarbonyl compound (1 mmol) and the arylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g) in a pestle and mortar at room temperature.

    • Add N-bromosaccharin (1.1 mmol) to the mixture and continue grinding.

    • Monitor the reaction by TLC. The reaction is typically complete within minutes.

    • Add n-hexane to the reaction mixture and filter to remove the solid catalyst and saccharin byproduct.

    • Evaporate the solvent from the filtrate to obtain the crude 4-bromopyrazole derivative, which can be further purified by column chromatography if necessary.

  • Yield: This method has been reported to produce excellent yields (up to 98%) for a variety of substituted 4-bromopyrazoles[2][3].

This one-pot synthesis combines the pyrazole ring formation (condensation of the dicarbonyl compound and hydrazine) and the subsequent bromination into a single, efficient process. The silica-supported sulfuric acid acts as a recyclable, heterogeneous catalyst for the condensation step, while N-bromosaccharin is a highly reactive and selective brominating agent under these solvent-free conditions.

One-Pot Synthesis of 4-Bromopyrazole Derivatives Reactants 1,3-Dicarbonyl + Arylhydrazine + N-Bromosaccharin Catalyst H₂SO₄/SiO₂ Reactants->Catalyst Grinding Solvent-Free Grinding (Room Temperature) Catalyst->Grinding Final_Product 4-Bromopyrazole Derivative Grinding->Final_Product

References

A Senior Application Scientist's Guide to Comparative Docking of 4-Bromo-3-nitro-1H-pyrazole Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting Kinases with Novel Pyrazole Scaffolds

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its versatile synthetic accessibility and its ability to form key interactions within the ATP-binding site.[2][3]

This guide focuses on a specific, yet-to-be-fully-explored chemical space: 4-Bromo-3-nitro-1H-pyrazole and its analogs. The rationale for investigating this particular scaffold is twofold:

  • The Bromo Substituent: Halogen atoms, particularly bromine, can act as a "hydrophobic surrogate" and a halogen bond donor, potentially forming stabilizing interactions with backbone carbonyls in the kinase hinge region—a critical anchoring point for many inhibitors.

  • The Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronics of the pyrazole ring system, and its oxygen atoms can act as hydrogen bond acceptors, offering additional points of interaction.

Computational methods, specifically molecular docking, provide an indispensable tool for rapidly assessing the potential of these novel analogs against a panel of relevant kinases. This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources.[4] This guide provides a comprehensive, field-proven protocol for conducting such a comparative docking study, explaining not just the steps but the scientific reasoning that underpins a robust and trustworthy computational analysis.

Methodology: A Self-Validating Protocol for Comparative Docking

The trustworthiness of any in silico study hinges on a meticulously validated and reproducible protocol.[5] The following workflow is designed as a self-validating system, incorporating a crucial redocking step to ensure the chosen parameters can accurately replicate experimentally determined binding modes.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Virtual Screening cluster_analysis Phase 4: Data Analysis & Interpretation ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization of Analogs) docking Dock Analogs into Kinase Targets ligand_prep->docking target_select Target Selection (e.g., VEGFR-2, CDK2, Aurora A) protein_prep Protein Preparation (PDB Download, Water Removal, Protonation) target_select->protein_prep grid_gen Active Site Grid Generation protein_prep->grid_gen redocking Redocking of Co-crystallized Ligand rmsd RMSD Calculation (< 2.0 Å Criterion) redocking->rmsd validation_gate Validated? rmsd->validation_gate validation_gate->protein_prep Refine Parameters validation_gate->grid_gen Proceed scoring Binding Energy & Score Calculation docking->scoring interaction Interaction Analysis (H-Bonds, Hydrophobic, Halogen) scoring->interaction comparison Comparative Analysis of Analogs interaction->comparison hit_id Identify Hit Candidates comparison->hit_id G cluster_kinase Kinase Active Site cluster_ligand Pyrazole Inhibitor hinge Hinge Region (Backbone) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bond bromo Bromo Group nitro Nitro Group r_group R-Group bromo->hinge Halogen Bond r_group->hydro_pocket Hydrophobic Interaction

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Bromo-3-nitro-1H-pyrazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 4-Bromo-3-nitro-1H-pyrazole, a key building block in the synthesis of various bioactive molecules, demands robust analytical methods to ensure the quality, safety, and efficacy of end products. This guide provides a comparative analysis of validated analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. Our discussion will navigate through the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering insights into their respective strengths and limitations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide is structured to not only present the "how" but also the "why" behind the experimental choices, aligning with the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Foundation of Trust: Regulatory Framework for Method Validation

Before delving into specific methodologies, it is crucial to understand the regulatory landscape that governs analytical method validation. The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for validating analytical procedures.[6][7] This, along with the USP General Chapter <1225>, forms the bedrock of our approach, ensuring that the methods discussed are suitable for their intended purpose.[4][8] The core validation parameters we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][9]

  • Accuracy: The closeness of the test results to the true value.[9][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical method has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar compound like this compound, RP-HPLC is an excellent choice.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention is primarily governed by its hydrophobicity.

Hypothetical Experimental Protocol:

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance with polar compounds.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to ensure a sharp peak shape and adequate separation from potential impurities. The use of formic acid helps to control the ionization of the analyte and improve peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: The PDA detector is set to scan a range of wavelengths, with quantification performed at the maximum absorbance of this compound (e.g., determined to be around 280 nm).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards are prepared by accurately weighing and dissolving this compound in the mobile phase. Samples are prepared by dissolving the material in a suitable solvent and diluting with the mobile phase to a concentration within the linear range of the method.

Method Validation Summary (Hypothetical Data):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timePeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%Repeatability: 0.8%, Intermediate: 1.5%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Robustness %RSD of results ≤ 5.0% for varied parametersPassed (variations in flow rate, temp, mobile phase composition)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

HPLC Analysis Workflow
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability and volatility. Assuming it is amenable to GC analysis, a hypothetical method is presented.

Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase coated on the inside of a column.

Hypothetical Experimental Protocol:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for method development.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape (e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split mode).

  • Standard and Sample Preparation: Standards and samples are prepared in a volatile organic solvent such as acetone or ethyl acetate.

Method Validation Summary (Hypothetical Data):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the analyte's retention timeBaseline separation achieved
Linearity (r²) ≥ 0.9990.9992 over 10-200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%Repeatability: 1.1%, Intermediate: 1.8%
LOD Signal-to-Noise ≥ 31 µg/mL
LOQ Signal-to-Noise ≥ 103 µg/mL
Robustness %RSD of results ≤ 5.0% for varied parametersPassed (variations in oven ramp rate, carrier gas flow)

Workflow Diagram:

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Standard/Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Dilute_GC Dilute to Working Concentration Dissolve_GC->Dilute_GC Inject_GC Inject into GC Dilute_GC->Inject_GC Vaporize Vaporization in Injector Inject_GC->Vaporize Separate_GC Separation in Capillary Column Vaporize->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Area Detect_GC->Integrate_GC Calibrate_GC Calibration Curve Integrate_GC->Calibrate_GC Quantify_GC Quantify Concentration Calibrate_GC->Quantify_GC

GC Analysis Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.

Principle: This technique measures the absorbance of a solution at a specific wavelength, which is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Hypothetical Experimental Protocol:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): A solution of this compound is scanned across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.

  • Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol).

  • Standard and Sample Preparation: A series of standard solutions of known concentrations are prepared. The sample is dissolved in the same solvent and diluted to fall within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank (solvent), standards, and samples are measured at the λmax.

Method Validation Summary (Hypothetical Data):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No significant absorbance from excipients/impurities at λmaxRequires careful sample matrix evaluation
Linearity (r²) ≥ 0.9950.998 over 2-20 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.5%
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 3.0%Repeatability: 1.5%, Intermediate: 2.5%
LOD Calculated based on standard deviation of the blank0.5 µg/mL
LOQ Calculated based on standard deviation of the blank1.5 µg/mL
Robustness %RSD of results ≤ 5.0% for varied parametersPassed (variations in solvent composition)

Workflow Diagram:

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data_uv Data Processing Weigh_UV Weigh Standard/Sample Dissolve_UV Dissolve in UV-transparent Solvent Weigh_UV->Dissolve_UV Dilute_UV Dilute to Working Concentration Dissolve_UV->Dilute_UV Measure Measure Standard/Sample Absorbance Dilute_UV->Measure Scan Determine λmax Scan->Measure Blank Measure Blank Absorbance Blank->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

UV-Vis Spectrophotometry Workflow

Head-to-Head Comparison

FeatureRP-HPLCGas ChromatographyUV-Vis Spectrophotometry
Specificity High (separation-based)High (separation-based)Low to Moderate (potential for interference)
Sensitivity High (low LOD/LOQ)Moderate to HighModerate
Linear Range WideWideNarrow
Sample Throughput ModerateModerateHigh
Complexity HighHighLow
Cost (Instrument/Operation) HighHighLow
Applicability Broad (polar & non-polar)Volatile & thermally stable compoundsCompounds with a chromophore

Discussion and Recommendations

The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control (QC) testing in a manufacturing environment, where high throughput and cost-effectiveness are critical, UV-Vis spectrophotometry may be a suitable choice, provided that the sample matrix is simple and free of interfering substances. Its simplicity and speed are significant advantages. However, its lack of specificity is a major drawback and would require thorough validation to ensure that impurities or degradation products do not interfere with the quantification.

  • For research and development, formulation studies, and the analysis of complex mixtures or impurity profiling, RP-HPLC is the unequivocal method of choice. Its high specificity, sensitivity, and wide linear range make it ideal for accurately quantifying the analyte in the presence of other components. The ability to use a PDA detector also allows for peak purity analysis, adding an extra layer of confidence in the results.

  • Gas Chromatography could be a viable alternative to HPLC if this compound is sufficiently volatile and thermally stable. It offers excellent separation efficiency. However, the potential for thermal degradation of the nitro group is a significant concern that would need to be carefully evaluated during method development.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Bromo-3-nitro-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 4-Bromo-3-nitro-1H-pyrazole, a key building block in novel pharmaceutical development, requires meticulous handling due to its inherent chemical properties. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for its safe use, from initial handling to final disposal, ensuring both personal safety and the validity of your experimental outcomes.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound (CAS No. 89717-64-6) is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent inadvertent exposure through dermal contact, ocular contact, or inhalation. The presence of both a halogen (bromine) and a nitro group on the pyrazole ring dictates its reactivity and informs the specific selection of protective gear and disposal methods.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 0.2mm thickness)Halogenated and nitrated organic compounds can degrade certain glove materials. Nitrile and neoprene offer broad resistance to a range of organic chemicals and are effective against skin irritants.[2] Always double-glove when handling concentrated forms of the compound.
Eye & Face Protection Chemical Safety Goggles with Side Shields (conforming to EN 166 or ANSI Z87.1) and a Face ShieldThe "serious eye irritation" hazard (H319) demands robust protection. Goggles provide a seal against dust particles and splashes. A face shield is required when handling larger quantities or when there is a significant risk of splashing, protecting the entire face.
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor (OV) CartridgesTo mitigate the risk of respiratory irritation (H335), especially when handling the powder outside of a certified chemical fume hood, an APR is essential. The organic vapor cartridge will adsorb the volatile organic molecules.[3][4] If the compound is aerosolized, a P95 or P100 particulate pre-filter should be added to the OV cartridge.[5]
Protective Clothing Flame-Resistant Laboratory Coat, Long-SleevedA flame-resistant lab coat protects against accidental spills on the skin and clothing. Long sleeves are mandatory to ensure full coverage of the arms.

Operational Plan: Step-by-Step Handling and Emergency Procedures

Adherence to a strict, logical workflow is paramount for safety. The following diagram illustrates the standard operating procedure for handling this compound, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_ppe 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator if needed) prep_hood 2. Verify Chemical Fume Hood Certification & Airflow prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_weigh 4. Weigh Compound in Hood (Use anti-static weigh paper) handle_transfer 5. Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment Within the Fume Hood handle_transfer->handle_reaction cleanup_decon 7. Decontaminate Glassware & Surfaces with Appropriate Solvent cleanup_dispose 8. Dispose of Waste in Labeled Halogenated Organic Waste Container cleanup_decon->cleanup_dispose cleanup_ppe 9. Doff PPE in Correct Order (Gloves last) cleanup_dispose->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash em_skin Skin Contact: Rinse with copious water for 15 min. em_seek Seek Immediate Medical Attention em_skin->em_seek em_eye Eye Contact: Flush with eyewash station for 15 min. em_eye->em_seek em_inhale Inhalation: Move to fresh air immediately. em_inhale->em_seek

Caption: Standard Operating Procedure for this compound.

Emergency First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and drench the affected skin with running water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In case of ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[6]

Disposal Plan: Managing Halogenated and Nitrated Waste

Proper segregation and disposal of chemical waste are critical for environmental safety and regulatory compliance. This compound falls into the category of halogenated organic waste .

Waste Segregation and Collection Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated (Solid or Liquid) solid_waste Contaminated Weigh Paper, Gloves, Pipette Tips start->solid_waste liquid_waste Reaction Residues, Contaminated Solvents start->liquid_waste solid_container Labeled, Sealable Bag for Solid Halogenated Waste solid_waste->solid_container final_disposal Transfer to Central Hazardous Waste Facility solid_container->final_disposal liquid_container Labeled, Sealable Container for Liquid Halogenated Organic Waste liquid_waste->liquid_container liquid_container->final_disposal

Caption: Waste Disposal Workflow for this compound.

Key Disposal Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. This is crucial as disposal methods differ, and improper mixing can increase disposal costs and environmental impact.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).

  • Container Integrity: Use only approved, chemically compatible containers with secure, tight-fitting lids. Containers must be kept closed at all times except when adding waste.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health & Safety (EHS) department for guidance on collection schedules and specific requirements.

By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.